Avenin
Description
Structure
3D Structure
Properties
CAS No. |
6309-98-4 |
|---|---|
Molecular Formula |
C6H14NO5P |
Molecular Weight |
211.15 g/mol |
IUPAC Name |
propan-2-yl N-dimethoxyphosphorylcarbamate |
InChI |
InChI=1S/C6H14NO5P/c1-5(2)12-6(8)7-13(9,10-3)11-4/h5H,1-4H3,(H,7,8,9) |
InChI Key |
XXRYFVCIMARHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NP(=O)(OC)OC |
Appearance |
Solid powder |
Other CAS No. |
6309-98-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avenin; Carbamic acid; NSC 43003; NSC-43003; NSC43003 |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Biology of Avenin: A Technical Guide for Researchers
An In-depth Examination of the Protein Structure of Oat Prolamins
This technical guide provides a comprehensive overview of the protein structure of avenin, the primary storage prolamin in oats. Tailored for researchers, scientists, and professionals in drug development, this document delves into the hierarchical levels of this compound structure, presents quantitative data in a structured format, and offers detailed experimental protocols for its characterization.
Introduction to this compound
This compound is the alcohol-soluble fraction of oat proteins, classified as a prolamin.[1] Unlike the major storage proteins in wheat (gliadin and glutenin), barley (hordein), and rye (secalin), avenins constitute a smaller proportion of the total protein in oats, typically around 10-15%.[1] The majority of oat storage protein is composed of globulins. Avenins are characterized by their high content of glutamine and proline residues.[2] They share structural homology with other cereal prolamins, such as the α- and γ-gliadins of wheat, B-hordeins of barley, and γ-secalins of rye.[3]
Primary Structure and Amino Acid Composition
The primary structure of this compound consists of a polypeptide chain with a molecular weight ranging from approximately 20 to 40 kDa.[3] The polypeptide can be divided into distinct domains, including a signal peptide and conserved regions interspersed with repetitive sequences rich in glutamine and proline/leucine. The primary structure also features a number of cysteine residues that form intramolecular disulfide bonds, contributing to the protein's overall conformation. This compound sequences have been categorized into different groups, including α, β, γ, and ω-avenins.
Amino Acid Composition
The amino acid composition of oat proteins has been analyzed, and while specific data for isolated this compound is limited, the overall composition of oat flour provides insights into the constituent amino acids. Avenins are notably rich in glutamine and proline. The following table summarizes the amino acid composition of two oat varieties.
| Amino Acid | Variety 'Lizete' (g/kg) | Breeding Line '33793' (g/kg) |
| Essential | ||
| Histidine | 3.69 | 2.82 |
| Isoleucine | 4.42 | 3.86 |
| Leucine | 9.21 | 7.77 |
| Lysine | 3.86 | 3.96 |
| Methionine | 1.70 | 1.71 |
| Phenylalanine | 5.62 | 5.16 |
| Threonine | 4.14 | 3.63 |
| Valine | 6.17 | 5.29 |
| Non-Essential | ||
| Alanine | 5.92 | 5.31 |
| Arginine | 9.11 | 7.82 |
| Aspartic Acid | 10.15 | 9.17 |
| Cysteine | 2.45 | 2.50 |
| Glutamic Acid | 28.53 | 24.81 |
| Glycine | 6.13 | 5.46 |
| Proline | 7.81 | 7.15 |
| Serine | 5.48 | 4.96 |
| Tyrosine | 3.99 | 3.61 |
Data adapted from a study on the amino acid composition of oat samples. Note that this represents the composition of the entire oat grain protein, of which this compound is a fraction.
Secondary, Tertiary, and Quaternary Structure
Secondary Structure
The secondary structure of this compound is predicted to be largely α-helical, a common feature among prolamins. These helical structures are likely concentrated in the non-repetitive domains of the protein. While circular dichroism (CD) spectroscopy is a standard technique for quantifying secondary structure content, specific quantitative data for this compound (i.e., percentage of α-helices, β-sheets, turns, and random coils) is not extensively reported in the literature. A study on oat bran proteins, including the "gliadin" (this compound) fraction, indicated that changes in pH can modify the secondary structure, suggesting a degree of conformational flexibility.
Tertiary and Quaternary Structure
Detailed information on the tertiary (three-dimensional) and quaternary (oligomeric) structure of this compound is currently limited. High-resolution structural determination by techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy has not been widely reported for this compound. This is likely due to the challenges associated with crystallizing these proteins, which can be heterogeneous and have flexible regions.
Size-exclusion chromatography (SEC) has been used to analyze the size distribution of oat protein extracts. These studies show that avenins exist as monomeric proteins, while other oat proteins can form polymers. This suggests that in its native state, this compound does not typically form large, stable oligomeric complexes.
Experimental Protocols
This compound Extraction
This protocol describes the extraction of the this compound fraction from oat flour based on its solubility in alcohol solutions.
Materials:
-
Oat flour
-
70% (v/v) ethanol
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Water bath
Procedure:
-
Weigh 100 mg of oat flour into a centrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol to the flour.
-
Vortex the mixture continuously for 1 hour at room temperature.
-
Centrifuge the suspension at 10,000 x g for 5 minutes.
-
Carefully collect the supernatant, which contains the this compound fraction.
-
To maximize yield, the pellet can be re-extracted two more times with 70% ethanol, and the supernatants pooled.
-
The pooled supernatant can be concentrated, for example, by overnight incubation at 65°C to evaporate the ethanol.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to separate this compound proteins based on their molecular weight.
Materials:
-
This compound extract
-
SDS-PAGE loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like DTT or β-mercaptoethanol)
-
Polyacrylamide gels (e.g., 12.5%)
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Mix the this compound extract with an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating and quantifying different this compound components based on their hydrophobicity.
Materials:
-
This compound extract
-
RP-HPLC system with a C18 column
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
UV detector
Procedure:
-
Filter the this compound extract through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B.
-
Inject the filtered sample onto the column.
-
Elute the proteins using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 20% to 60% Solvent B over 60 minutes.
-
Monitor the elution of proteins at a wavelength of 210 nm or 280 nm.
-
Collect fractions for further analysis if desired.
Visualizations
This compound Polypeptide Structure
The following diagram illustrates the general organization of an this compound polypeptide chain, highlighting its key domains.
Caption: Schematic representation of the this compound polypeptide structure.
Experimental Workflow for this compound Analysis
This diagram outlines the logical flow of experiments for the extraction and characterization of this compound.
Caption: Experimental workflow for this compound extraction and analysis.
Conclusion
The protein structure of this compound is a complex and multifaceted area of study. While significant progress has been made in understanding its primary structure and in developing robust methods for its isolation and analysis, further research is needed to elucidate its higher-order structures. Specifically, high-resolution three-dimensional structures from techniques like X-ray crystallography and detailed quantitative analysis of its secondary structure using circular dichroism would provide invaluable insights into its functional properties and its interactions within biological systems. This guide serves as a foundational resource for researchers embarking on or continuing their investigations into the structural biology of this important oat protein.
References
An In-depth Technical Guide to the Avenin Protein Family: Classification, Characterization, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenins, the prolamin storage proteins of oats (Avena sativa), constitute a unique and complex protein family with significant implications for food science, nutrition, and immunology. While oats are often considered a safe alternative for individuals with celiac disease, a subset of patients exhibit an immune response to specific avenin peptides. This technical guide provides a comprehensive overview of the this compound protein family, including their classification, physicochemical properties, and the experimental methodologies used for their isolation and characterization. Furthermore, it delves into the immunological aspects of avenins, particularly their role in celiac disease, and outlines a workflow for the identification of immunogenic epitopes. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working with oat proteins.
Introduction
Oats are recognized for their nutritional benefits, largely attributed to their high protein content and the presence of soluble fibers like β-glucans. The primary storage proteins in oats are globulins (avenalins), which account for the majority of the protein content, and a smaller fraction of prolamins known as avenins.[1] Avenins typically constitute 10-15% of the total seed protein in oats.[2] Structurally, avenins are similar to other cereal prolamins such as gliadins in wheat, hordeins in barley, and secalins in rye, all of which are known to trigger celiac disease.[3] This homology has led to extensive research into the safety of oat consumption for celiac patients. This guide provides an in-depth exploration of the this compound protein family, from their basic biochemical properties to their complex interactions with the human immune system.
This compound Protein Classification and Characteristics
Avenins are a heterogeneous family of proteins that can be classified based on their electrophoretic mobility, sequence homology, and the presence of specific immunogenic epitopes.
Classification Systems
Historically, avenins have been classified into α-, β-, γ-, and ω-avenins based on their electrophoretic mobility, similar to the classification of wheat gliadins. More recent proteomic studies have led to alternative classification schemes. For instance, avenins can be categorized into groups based on their homology to S-rich prolamins of the Triticeae tribe.[3] Some studies also classify them as "gliadin-like" (monomeric) and "glutenin-like" (polymeric) based on their solubility and aggregation state.[3] Furthermore, a classification system based on the presence of known celiac disease-related T-cell epitopes has been proposed.
Physicochemical Properties
Avenins are characterized by their high content of proline and glutamine residues. However, their proline content is generally lower than that of wheat gliadins, which may contribute to their lower immunotoxicity. The molecular weight of avenins typically ranges from 20 to 36 kDa.
Table 1: Quantitative Data of this compound Proteins
| Property | Value | Source(s) |
| Relative Abundance | 10-15% of total oat protein | |
| Molecular Weight (MW) | 20 - 36 kDa (general range) | |
| 21.9 - 28.3 kDa (for 9 unique sequences) | ||
| Isoelectric Point (pI) | Wide range, typically in the acidic to neutral pH range (estimated from 2-DE gels) | |
| Amino Acid Composition | High in Proline and Glutamine |
Note: Detailed quantitative data for specific this compound classes (α, β, γ, ω) is not consistently available across the literature. The provided molecular weight range for nine unique sequences is based on calculated values from expressed sequence tags (ESTs) and may not directly correspond to the classical classification.
Experimental Protocols for this compound Analysis
The isolation and characterization of avenins require specific biochemical techniques. This section provides detailed methodologies for key experiments.
This compound Extraction
Several methods are employed for the extraction of avenins from oat flour, with the choice of method often depending on the desired purity and the downstream application.
This is a common method for selectively extracting prolamins.
-
Defatting (Optional): Defat oat flour with a suitable solvent (e.g., hexane or acetone) to remove lipids, which can interfere with protein extraction.
-
Albumin and Globulin Removal: Suspend the oat flour in a salt solution (e.g., 0.5 M NaCl) to solubilize albumins and globulins. Centrifuge the suspension and discard the supernatant. Repeat this washing step multiple times.
-
This compound Extraction: Resuspend the pellet in 50-70% (v/v) aqueous ethanol. Stir or vortex for an extended period (e.g., 1-2 hours) at room temperature.
-
Clarification: Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the insoluble material.
-
Protein Precipitation (Optional): The this compound-containing supernatant can be concentrated or the proteins precipitated by adding cold acetone or by solvent evaporation.
This classical method separates proteins based on their solubility in a series of solvents.
-
Sample Preparation: Mill dehulled oat grains into a fine flour.
-
Albumin/Globulin Extraction: Extract the flour with a salt solution (e.g., 1 M NaCl in 50 mM Tris-HCl, pH 8.5) with continuous mixing at 4°C. Centrifuge and collect the supernatant.
-
This compound Extraction: Extract the remaining pellet with 60% (v/v) ethanol with vortexing and incubation at room temperature. Centrifuge and collect the supernatant containing the avenins.
-
Glutelin Extraction: The final pellet contains the glutelins, which can be extracted with a dilute acid or alkali solution.
This compound Separation and Analysis
SDS-PAGE is used to separate avenins based on their molecular weight.
-
Sample Preparation: Mix the extracted this compound solution with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like dithiothreitol or β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (typically 12-15%). Run the gel in a suitable running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
Analysis: Determine the apparent molecular weights of the this compound bands by comparing their migration to that of the molecular weight standards.
RP-HPLC separates avenins based on their hydrophobicity.
-
Sample Preparation: Solubilize the extracted this compound sample in the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid). Filter the sample through a 0.45 µm filter.
-
Chromatography: Inject the sample onto a C8 or C18 reversed-phase column. Elute the proteins using a linear gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.
-
Detection: Monitor the eluate at 210 nm or 280 nm to detect the separated this compound fractions.
-
Quantification: The area of each peak can be integrated to determine the relative abundance of each this compound fraction.
2-DE provides higher resolution by separating proteins in two dimensions: by isoelectric point (pI) in the first dimension and by molecular weight in the second dimension.
-
First Dimension (Isoelectric Focusing - IEF):
-
Rehydrate an immobilized pH gradient (IPG) strip with a rehydration buffer containing the this compound sample, urea, thiourea, a non-ionic detergent (e.g., CHAPS), and a reducing agent (e.g., DTT).
-
Perform isoelectric focusing using a programmed voltage gradient until the proteins have migrated to their respective isoelectric points.
-
-
Equilibration: Equilibrate the focused IPG strip in an SDS-containing buffer, first with DTT and then with iodoacetamide, to reduce and alkylate the proteins.
-
Second Dimension (SDS-PAGE): Place the equilibrated IPG strip onto a large format SDS-PAGE gel and run as described in section 3.2.1.
-
Staining and Analysis: Stain the 2-DE gel and analyze the resulting spot pattern. The position of each spot corresponds to the pI and MW of a specific protein isoform.
This compound Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the precise identification and characterization of this compound proteins.
-
In-gel Digestion: Excise the protein bands or spots of interest from SDS-PAGE or 2-DE gels. Destain the gel pieces, reduce and alkylate the proteins, and then digest them with a specific protease, typically trypsin.
-
Peptide Extraction: Extract the resulting peptides from the gel pieces.
-
LC-MS/MS Analysis: Separate the peptides by nano-liquid chromatography (nano-LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.
-
Database Searching: Search the obtained MS/MS spectra against a protein database (e.g., NCBI or UniProt) containing known oat protein sequences to identify the this compound proteins.
Immunological Significance of Avenins in Celiac Disease
While pure oats are tolerated by most individuals with celiac disease, some patients experience an inflammatory response upon oat consumption. This is due to the presence of specific T-cell epitopes within certain this compound sequences that can activate the immune system in genetically susceptible individuals.
This compound-Specific T-cell Epitopes
Research has identified specific this compound-derived peptides that can be recognized by T-cells from some celiac disease patients. These epitopes are rich in proline and glutamine and can be deamidated by tissue transglutaminase (tTG), which enhances their binding to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This binding initiates a pro-inflammatory T-cell response in the small intestine.
Visualizations
This compound Classification
Caption: Classification of the this compound protein family.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
Logical Workflow for Identification of Immunogenic this compound Peptides
Caption: Workflow for identifying immunogenic this compound peptides.
Conclusion
The this compound protein family represents a small but significant fraction of oat proteins with complex characteristics and important implications for human health, particularly in the context of celiac disease. This guide has provided a detailed overview of their classification, physicochemical properties, and the key experimental methodologies for their study. A thorough understanding of avenins is crucial for the development of safe and nutritious oat-based products, as well as for advancing our knowledge of celiac disease pathogenesis. The provided protocols and workflows serve as a valuable resource for researchers and professionals in this field, facilitating further investigation into this fascinating protein family.
References
- 1. 2-DE Separation and Identification of Oat (Avena sativa L.) Proteins and Their Prolamin Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Avenin Amino acid Sequence Databases and Analysis Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of avenin amino acid sequence data, resources, and the experimental protocols essential for their study. Avenins, the prolamins found in oats (Avena sativa), are of significant interest due to their nutritional value and their role in immune responses, particularly in the context of celiac disease. This document synthesizes key information for researchers and professionals in drug development, offering a structured approach to accessing and analyzing this compound protein data.
This compound Amino Acid Sequence Databases
While a single, dedicated "this compound Database" does not currently exist, comprehensive information on this compound amino acid sequences can be retrieved from several major public protein and genetic databases. These resources serve as the primary repositories for this compound sequence data.
Key Databases:
-
UniProt (Universal Protein Resource): A comprehensive and high-quality resource for protein sequence and functional information. It contains curated entries for various this compound proteins, providing details on their amino acid sequence, function, domain structure, and relevant publications.[1][2][3][4][5] UniProt entries for avenins are typically listed under the organism Avena sativa.
-
GenBank (National Center for Biotechnology Information - NCBI): A comprehensive public database of nucleotide sequences and their protein translations. Researchers can find a large number of this compound gene and protein sequences submitted from various research projects.
-
AllergenOnline: A database specifically focused on proteins that can cause allergic reactions. It includes a section for celiac disease-associated proteins, where various this compound sequences are listed and classified.
-
Ensembl Genomes: Provides genomic data for a variety of organisms, including Avena sativa. It allows for the exploration of this compound genes within the context of the oat genome.
Quantitative Data on this compound Proteins
The following tables summarize key quantitative data related to this compound proteins, including their amino acid composition and molecular weight. This information is crucial for various applications, from nutritional analysis to the design of immunological studies.
Table 1: Amino Acid Composition of Avenins
Oat prolamins (avenins) are characterized by a high content of glutamic acid and proline, and low amounts of basic amino acids. The specific amino acid composition can vary between different this compound types and oat cultivars.
| Amino Acid | Average Content (%) | Key Characteristics |
| Glutamic Acid | High | Contributes to the overall charge and solubility of the protein. |
| Proline | High | Influences the secondary structure, leading to less organized structures than other proteins. |
| Leucine | Moderate to High | An essential amino acid. |
| Arginine | Moderate | A basic amino acid. |
| Phenylalanine | Moderate | An essential amino acid. |
| Lysine | Low | An essential amino acid; its low content is a limiting factor in the nutritional quality of many cereals. |
Note: The exact percentages can vary significantly based on the specific this compound protein and the oat cultivar.
Table 2: Molecular Weight of this compound Proteins
Avenins are a heterogeneous group of proteins with molecular weights generally ranging from 20 to 40 kDa. Different extraction and analysis methods can yield various this compound fractions.
| This compound Fraction/Type | Molecular Weight (kDa) | Analytical Method(s) |
| Monomeric Avenins | ~20 - 35 | SDS-PAGE |
| Polymeric Avenins | > 35 | SDS-PAGE, RP-HPLC |
| α-avenins | ~20 - 30 | SDS-PAGE, Mass Spectrometry |
| γ-avenins | ~25 - 35 | SDS-PAGE, Mass Spectrometry |
Experimental Protocols
This section details the methodologies for key experiments related to the extraction, purification, and characterization of this compound proteins.
This compound Extraction
3.1.1. Osborne Fractionation (Modified for Avenins)
This classical method separates proteins based on their solubility in different solvents.
-
Sample Preparation: Dehusked oat kernels are ground into a fine flour.
-
Albumin Extraction: The flour is mixed with cold water and stirred for 90 minutes at 4°C. The mixture is then centrifuged, and the supernatant containing albumins is collected.
-
Globulin Extraction: The remaining pellet is extracted with a salt solution (e.g., 50 mM Tris-HCl, 1 M NaCl, pH 8.5) with continuous mixing for 90 minutes at 4°C. After centrifugation, the supernatant containing globulins is collected.
-
This compound Extraction: The pellet is then washed with cold water. Avenins are subsequently extracted with 60-70% (v/v) ethanol with continuous mixing for at least 60 minutes. This step is typically repeated three times to maximize the yield. The supernatants are pooled.
-
Glutelin Extraction: The final pellet contains the glutelins.
3.1.2. Direct Ethanol Extraction
A simplified method for enriching avenins.
-
Extraction: Oat flour is directly extracted with 50-70% (v/v) aqueous ethanol or 55% (v/v) isopropanol (IPA) with constant stirring for 1-2 hours at room temperature.
-
Centrifugation: The mixture is centrifuged at high speed (e.g., 6,000 x g for 20 minutes) to pellet the insoluble material.
-
Supernatant Collection: The supernatant, containing the this compound-rich fraction, is carefully collected.
This compound Purification
3.2.1. Chill Precipitation
A recently developed method for purifying avenins from ethanol extracts.
-
Extraction: Avenins are extracted using 50% (v/v) ethanol as described above.
-
Chilling: The ethanol extract is chilled to 4°C. A milky white precipitate containing substantially purified avenins will form.
-
Pelleting: The chilled suspension is centrifuged to pellet the precipitated avenins.
-
Washing: The pellet can be washed with cold 50% ethanol to remove any remaining soluble impurities.
-
Drying: The purified this compound pellet is typically dried (e.g., by freeze-drying) for storage and subsequent analysis.
This compound Characterization
3.3.1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Used to separate this compound proteins based on their molecular weight.
-
Sample Preparation: The purified this compound sample is dissolved in a sample buffer containing SDS and a reducing agent (like DTT or β-mercaptoethanol) and heated.
-
Electrophoresis: The prepared samples are loaded onto a polyacrylamide gel (typically 12-15%). An electric field is applied to separate the proteins.
-
Staining: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. Molecular weight markers are run in parallel to estimate the size of the this compound proteins.
3.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Separates this compound proteins based on their hydrophobicity.
-
Sample Preparation: The this compound extract is filtered through a 0.45 µm filter.
-
Chromatography: An aliquot of the extract is injected into a C18 reversed-phase column.
-
Elution: Proteins are eluted using a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of trifluoroacetic acid (TFA).
-
Detection: The eluted proteins are detected by their absorbance at 210 nm or 280 nm. The resulting chromatogram shows a series of peaks, each representing a different this compound protein or a group of closely related proteins.
3.3.3. Mass Spectrometry (LC-MS/MS and MALDI-TOF-MS)
Provides detailed information on the identity and sequence of this compound proteins.
-
Protein Digestion: The this compound sample is digested into smaller peptides using a protease such as trypsin or chymotrypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptides are separated by liquid chromatography and then introduced into a tandem mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): The sample is mixed with a matrix and spotted onto a target plate. A laser is used to desorb and ionize the molecules, and their time of flight to a detector is measured to determine their mass.
-
Database Searching: The obtained mass spectra are searched against protein sequence databases (like UniProt or NCBI) to identify the this compound proteins present in the sample.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key experimental workflows for this compound analysis.
Caption: General experimental workflow for this compound extraction, purification, and characterization.
Caption: Detailed workflow for the Osborne fractionation of oat proteins.
Caption: Logical workflow for the identification of this compound proteins using mass spectrometry.
References
Avenin vs. Gluten: A Deep Dive into Molecular Structure and Immunogenicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the molecular structures of avenin, the prolamin protein found in oats, and gluten, the protein complex in wheat, barley, and rye. We delve into the primary, secondary, tertiary, and quaternary structures of these proteins, highlighting key differences in amino acid composition, subunit heterogeneity, and polymeric assembly. Special emphasis is placed on the structural basis of their differential immunogenicity in the context of celiac disease. This document summarizes key quantitative data, outlines detailed experimental protocols for protein characterization, and presents signaling pathways and experimental workflows through structured diagrams to support advanced research and therapeutic development.
Introduction
Gluten is a complex protein network renowned for providing the viscoelastic properties of dough and is a staple in diets worldwide. It is primarily composed of two protein families: the monomeric gliadins and the polymeric glutenins[1][2]. However, for individuals with celiac disease, an autoimmune disorder, specific gluten peptides are potent triggers of a harmful inflammatory response in the small intestine[3][4]. This compound, the storage prolamin in oats, shares structural homology with gluten proteins but is often tolerated by many individuals with celiac disease[5]. Understanding the nuanced molecular differences between this compound and gluten is critical for dietary management, food science, and the development of therapeutics for gluten-related disorders. This guide explores these differences from a structural and molecular biology perspective.
Primary Structure: The Foundational Differences
The primary structure, or amino acid sequence, is the fundamental determinant of a protein's function and immunogenicity. Both gluten and this compound are classified as prolamins due to their high content of proline and glutamine residues.
Gluten proteins are exceptionally rich in glutamine (Gln, ~35%) and proline (Pro, ~15%). These amino acids are concentrated in repetitive domains. The high proline content makes gluten peptides resistant to complete digestion by gastrointestinal proteases, leaving long, immunogenic peptides intact. The most well-studied of these is the 33-mer α-gliadin peptide, which is highly resistant to degradation and contains multiple T-cell epitopes.
Avenins also have elevated glutamine and proline levels, but the proline content is notably lower than that of wheat gliadins. This difference in proline content may contribute to avenins being more susceptible to digestion by intestinal proteases, a factor that could explain their lower immunotoxicity. While avenins lack the 33-mer α-gliadin peptide, they do contain specific sequences, such as DQ2.5-ave-1a (PYPEQEEPF) and DQ2.5-ave-1b (PYPEQEQPF), that can stimulate T-cells in some celiac patients, albeit often with lower binding stability to the HLA-DQ2.5 molecule.
Data Presentation: Amino Acid and Physicochemical Properties
The following tables summarize the key quantitative differences between this compound and gluten protein families.
Table 1: General Properties of this compound and Gluten
| Property | This compound (Oats) | Gluten (Wheat) |
| Prolamin Fraction of Total Protein | 10-15% | 75-85% |
| General Classification | Single prolamin family | Two major prolamin families (Gliadins, Glutenins) |
| Key Amino Acids | High Glutamine, Lower Proline (vs. Gluten) | High Glutamine (~35%), High Proline (~15%) |
| Immunogenicity | Generally low; toxic to a subset of celiac patients | High; primary trigger for celiac disease |
Table 2: Molecular Weight of this compound and Gluten Subunits
| Protein Family | Subunit / Type | Molecular Weight (kDa) |
| This compound | Avenins & Gliadin-like Avenins | 20 - 40 |
| (MALDI-TOF analysis) | (Centroids at 19.3 - 32.4) | |
| Gluten | Gliadins | |
| α/β-gliadins | 30 - 80 | |
| γ-gliadins | 30 - 80 | |
| ω-gliadins | 30 - 80 | |
| Glutenins | ||
| Low-Molecular-Weight (LMW-GS) | 32 - 35 | |
| High-Molecular-Weight (HMW-GS) | 67 - 88 |
Higher-Order Structure: From Chains to Complex Networks
The folding and assembly of protein chains into complex three-dimensional structures dictate their physical properties and biological interactions.
Secondary Structure: The repetitive, proline-rich regions of gliadins adopt a unique secondary structure known as a poly-L-proline II (PPII) helix, interspersed with β-reverse turns. The non-repetitive C-terminal domains are richer in α-helices. This PPII conformation is also adopted by gluten peptides when bound within the groove of HLA-DQ molecules, a critical step in the celiac disease pathway. Avenins share structural homology with the α- and γ-gliadins and are presumed to adopt similar secondary structures.
Tertiary Structure: The complete tertiary structures of full-length gluten proteins and avenins have been challenging to resolve using methods like X-ray crystallography due to their heterogeneity and tendency to aggregate. However, it is known that the C-terminal domains of α- and γ-gliadins are stabilized by several intramolecular disulfide bonds. Similarly, this compound polypeptides contain conserved cysteine residues that form intramolecular bonds, creating a compact domain structure.
Quaternary Structure: A defining feature of gluten is the formation of a vast, polymeric network. This network is built upon a backbone of HMW-GS linked by intermolecular disulfide bonds. LMW-GS are incorporated into this polymer, also via intermolecular disulfide bonds, acting as chain terminators. This glutenin macropolymer is responsible for the strength and elasticity of dough. The monomeric gliadins do not form polymers themselves but interact with the glutenin network non-covalently, contributing to the viscosity and extensibility of the gluten complex.
Oats also contain both monomeric and polymeric avenins. The monomeric forms are referred to as "gliadin-like avenins," while the polymeric, disulfide-bonded forms are termed "glutenin-like avenins". However, oats do not appear to form the extensive, high-molecular-weight polymers characteristic of wheat glutenins, as major peaks corresponding to HMW-GS are not detected in oats. This structural difference is a primary reason why oat flour does not form a viscoelastic dough in the same manner as wheat flour.
Immunological Signaling in Celiac Disease
The pathogenesis of celiac disease is a well-defined, HLA-DQ-mediated disorder. The process begins with the incomplete digestion of gluten, followed by a series of molecular interactions in the gut mucosa.
-
Peptide Entry & Modification: Proline-rich gluten peptides survive digestion and cross the intestinal barrier. In the lamina propria, the enzyme tissue transglutaminase (tTG) modifies these peptides.
-
Deamidation: tTG specifically targets glutamine residues within the peptides and deamidates them into glutamic acid. This conversion introduces a negative charge, which dramatically increases the binding affinity of the peptide for the peptide-binding grooves of HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells (APCs).
-
Antigen Presentation: The APCs present the gluten peptide-HLA-DQ complex to CD4+ T-cells.
-
T-Cell Activation & Inflammatory Cascade: The recognition of this complex by the T-cell receptor triggers the activation and proliferation of gluten-specific T-cells. These activated T-cells release pro-inflammatory cytokines (e.g., IFN-γ), which lead to the characteristic tissue damage, including villous atrophy and crypt hyperplasia, seen in celiac disease.
This compound peptides can participate in a similar pathway, but with lower efficiency. Their lower proline content makes them more susceptible to degradation, and the resulting peptides that do bind to HLA-DQ2 have been shown to have weaker binding stability. This reduced stability and lower abundance likely contribute to the fact that only a subset of celiac disease patients react to pure, uncontaminated oats.
Mandatory Visualization: Signaling Pathways
Caption: Celiac Disease Pathogenesis Pathway.
Experimental Protocols
The characterization of this compound and gluten relies on a series of well-established biochemical techniques. The following outlines core methodologies for their extraction, separation, and analysis.
Protocol 1: Sequential Protein Extraction (Modified Osborne Fractionation)
This protocol separates proteins based on their solubility, allowing for the isolation of gliadin-like (alcohol-soluble) and glutenin-like (alcohol-insoluble, requires reducing agents) fractions from both wheat and oat flour.
-
Materials:
-
100 mg of flour (oat or wheat)
-
60% (v/v) ethanol
-
Extraction Buffer: 50% (v/v) 1-propanol, 2 M urea, 0.05 M Tris-HCl (pH 7.5), 2% (w/v) dithiothreitol (DTT)
-
Microcentrifuge and tubes
-
Vortex mixer and shaker
-
-
Procedure for Gliadin-like/Gliadin Fraction: a. Add 670 µL of 60% ethanol to 100 mg of flour in a microcentrifuge tube. b. Vortex vigorously for 2 minutes at room temperature (RT). c. Incubate for 10 minutes at RT with shaking. d. Centrifuge at 6,000 x g for 20 minutes. Collect the supernatant. e. Repeat steps a-d two more times on the pellet, pooling all three supernatants. This pooled fraction contains the gliadin-like avenins or gliadins.
-
Procedure for Glutenin-like/Glutenin Fraction: a. To the pellet from the previous step, add 500 µL of Extraction Buffer. b. Vortex for 2 minutes at RT. c. Incubate for 15 minutes at 60°C with shaking. d. Centrifuge at 6,000 x g for 20 minutes. Collect the supernatant. e. Repeat steps a-d one more time, pooling the two supernatants. This fraction contains the glutenin-like avenins or glutenins.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used to separate and quantify the complex mixture of proteins within the extracted fractions based on their hydrophobicity.
-
Materials & Equipment:
-
HPLC system with a C18 reversed-phase column (e.g., ZORBAX 300SB-C18, 4.6 mm × 150 mm, 5 μm)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water
-
Solvent B: 0.1% TFA in acetonitrile
-
Filtered protein extracts from Protocol 1 (use a 0.45 µm filter)
-
-
Procedure: a. Equilibrate the column with an initial solvent mixture (e.g., 67% Solvent A, 33% Solvent B). b. Set the column temperature to 60°C. c. Inject ~10 µL of the filtered protein extract. d. Elute the proteins using a linear gradient from the initial condition to a higher concentration of Solvent B (e.g., 33% to 80% B) over 65 minutes at a flow rate of 1 mL/min. e. Monitor protein elution by measuring absorbance at 210 nm.
Workflow Visualization
Caption: Experimental Workflow for Prolamin Analysis.
Conclusion
The molecular structures of this compound and gluten, while homologous, exhibit critical differences that underpin their distinct physicochemical properties and immunogenic potentials. Gluten's high proline content and extensive, disulfide-bonded glutenin network are key to its unique viscoelasticity and its potent role in celiac disease. This compound, in contrast, represents a much smaller fraction of the total protein in oats, has a lower proline content, and forms less complex polymers. These molecular distinctions likely render this compound more digestible and its immunogenic peptides less potent binders to HLA-DQ molecules, explaining the tolerance of pure oats by a majority of celiac disease patients. A thorough understanding of these structural nuances, facilitated by the protocols and pathways outlined in this guide, is essential for advancing food safety, clinical diagnostics, and the development of novel therapies for gluten-related disorders.
References
- 1. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Perspective of Gliadin Peptides Active in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenesis | Celiac Disease Center at Columbia University Medical Center [celiacdiseasecenter.columbia.edu]
- 4. Pathogenesis of Celiac Disease and Other Gluten Related Disorders in Wheat and Strategies for Mitigating Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gut.bmj.com [gut.bmj.com]
The Function of Avenin in Oat Grains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oats (Avena sativa L.) are a globally significant cereal crop, recognized for their high nutritional value, which is attributed to a unique composition of proteins, soluble fibers (β-glucans), and bioactive compounds.[1][2] Among the proteins, avenins, the prolamin fraction of oat storage proteins, play a crucial role in the grain's nitrogen storage and have been a subject of intense research due to their potential implications in celiac disease.[3][4] This technical guide provides an in-depth exploration of the function of avenin in oat grains, its biochemical characteristics, and the methodologies used for its study.
Biochemical and Functional Properties of this compound
Avenins are a heterogeneous group of alcohol-soluble proteins that constitute a minor fraction, approximately 10-15%, of the total protein in oat grains.[5] This is in contrast to other cereals like wheat, where prolamins (gliadins and glutenins) are the major storage proteins, making up 80-85% of the total. The primary function of avenins, like other prolamins, is to serve as a nitrogen and carbon source during seed germination and early seedling growth.
Structurally, avenins are classified as S-rich prolamins, characterized by a high content of proline and glutamine residues. They have a molecular weight ranging from approximately 20 to 40 kDa. The polypeptide structure of this compound is organized into distinct domains, including a signal peptide and regions rich in glutamine and proline/leucine. These proteins can be monomeric (gliadin-like) or form polymers (glutenin-like) through disulfide bonds.
Synthesis and Deposition in the Oat Endosperm
The synthesis of avenins is a temporally regulated process during oat grain development. Messenger RNAs (mRNAs) encoding for this compound proteins become abundant around 4 days after anthesis, reaching their peak concentration at approximately 8 days. The accumulation of this compound polypeptides begins between 4 and 6 days after anthesis. Avenins are synthesized on the rough endoplasmic reticulum and are subsequently deposited into protein bodies within the starchy endosperm of the oat grain. Unlike some other cereals, in oats, these prolamin inclusions are found within a matrix of the major storage proteins, the globulins.
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound in oat grains, providing a comparative overview for researchers.
| Parameter | Value | References |
| This compound Content (% of Total Protein) | 10-15% | |
| Molecular Weight Range (kDa) | 20-40 |
Table 1: General Quantitative Properties of this compound
| Amino Acid | Content | References |
| Proline | High | |
| Glutamine | High | |
| Lysine | Low |
Table 2: Key Amino Acid Composition of this compound
This compound and Celiac Disease
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. While oats were historically excluded from a gluten-free diet, numerous studies have shown that the majority of individuals with celiac disease can tolerate pure, uncontaminated oats. However, a small subset of patients may exhibit an immune response to this compound.
The immunogenicity of this compound is linked to specific peptide sequences that can bind to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, leading to the activation of T-cells and a subsequent inflammatory response in the small intestine. Research has identified specific this compound-derived peptides that can stimulate T-cell responses in some celiac disease patients. It is important to note that the concentration of these potentially immunogenic epitopes in oats is significantly lower than that of gluten in wheat.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
This compound Extraction from Oat Grains
This protocol describes a common method for the sequential extraction of proteins from oat flour, isolating the this compound fraction.
Materials:
-
Oat flour (from dehulled kernels)
-
Cold deionized water
-
70% (v/v) ethanol
-
Centrifuge and tubes
-
Vortex mixer
Procedure:
-
Albumin and Globulin Removal:
-
Suspend 100 mg of oat flour in cold water.
-
Mix continuously at 4°C for 90 minutes.
-
Centrifuge at 8,000 x g for 20 minutes to pellet the insoluble material.
-
Discard the supernatant containing albumins and globulins.
-
-
This compound Extraction:
-
Wash the pellet with cold water three times by vortexing for 5 minutes and centrifuging at 10,000 x g for 5 minutes.
-
Add 70% (v/v) ethanol to the pellet and mix continuously for 60 minutes.
-
Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.
-
Repeat the ethanol extraction two more times, pooling the supernatants.
-
-
This compound Precipitation:
-
Incubate the pooled ethanol supernatant overnight at -20°C or use a chill precipitation method by cooling to 4°C to precipitate the avenins.
-
Centrifuge to collect the precipitated this compound.
-
SDS-PAGE Analysis of this compound
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate this compound proteins based on their molecular weight.
Materials:
-
This compound extract
-
SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)
-
Polyacrylamide gels (e.g., 12.5%)
-
Electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
-
Molecular weight markers
Procedure:
-
Sample Preparation:
-
Resuspend the this compound extract in SDS-PAGE loading buffer.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared sample and molecular weight markers into the wells of the polyacrylamide gel.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 90V initially, then increased to 150V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution.
-
Destain the gel to visualize the protein bands against a clear background.
-
Analyze the protein bands by comparing their migration to the molecular weight markers.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Avenins
RP-HPLC separates this compound proteins based on their hydrophobicity, providing a detailed profile of the different this compound components.
Materials:
-
This compound extract
-
RP-HPLC system with a C8 or C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Dissolve the this compound extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Elute the proteins using a linear gradient of increasing acetonitrile concentration (mobile phase B). A typical gradient might run from 20% to 60% acetonitrile over 60 minutes.
-
Monitor the eluate for protein absorbance at 210 nm or 280 nm.
-
Collect fractions for further analysis if desired.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Gluten Contamination
ELISA is a highly sensitive method used to detect and quantify gluten contamination in oat products, which is crucial for ensuring their safety for individuals with celiac disease. The R5 monoclonal antibody-based ELISA is a commonly used and validated method.
Materials:
-
Oat sample extract
-
ELISA plate pre-coated with a capture antibody (e.g., R5)
-
Detection antibody conjugated to an enzyme (e.g., HRP-conjugated R5)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Gluten standards
-
Microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Extract proteins from the oat sample using an appropriate extraction solution (e.g., a cocktail solution for processed foods).
-
Prepare a dilution series of the gluten standards.
-
-
Immunoassay:
-
Add the prepared samples and standards to the wells of the pre-coated ELISA plate and incubate.
-
Wash the plate to remove unbound proteins.
-
Add the enzyme-conjugated detection antibody to each well and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
-
Detection:
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve from the absorbance values of the gluten standards.
-
Determine the gluten concentration in the samples by interpolating their absorbance values on the standard curve.
-
T-cell Proliferation Assay for this compound Sensitivity
This assay is used to assess the cellular immune response to this compound by measuring the proliferation of T-cells isolated from individuals.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or intestinal biopsy-derived T-cells
-
This compound digest (pepsin-trypsin or chymotrypsin digest)
-
Antigen-presenting cells (APCs) (e.g., irradiated DR3+DQ2+ B lymphoblastoid cells)
-
Cell culture medium (e.g., RPMI-1640)
-
96-well cell culture plates
-
[³H]-thymidine or other proliferation marker
-
Scintillation counter or other appropriate reader
Procedure:
-
Cell Culture Setup:
-
Isolate T-cells from the subject's blood or intestinal biopsy.
-
Co-culture the T-cells with APCs in a 96-well plate.
-
-
Antigen Stimulation:
-
Add the this compound digest to the cell cultures at various concentrations.
-
Include positive (e.g., phytohemagglutinin) and negative (medium only) controls.
-
-
Proliferation Measurement:
-
Incubate the cultures for 3-5 days.
-
Pulse the cultures with [³H]-thymidine for the final 18-24 hours of incubation.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) by dividing the counts per minute (cpm) of the antigen-stimulated cultures by the cpm of the unstimulated cultures. An SI greater than 3 is typically considered a positive response.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: this compound synthesis and deposition pathway in the oat endosperm.
Caption: Immunological signaling pathway of this compound in susceptible individuals.
Caption: General experimental workflow for this compound analysis.
Conclusion
Avenins are a critical component of the oat grain, serving as a key source of nitrogen for the developing embryo. While they constitute a smaller proportion of the total protein compared to the prolamins in other major cereals, their unique biochemical properties and potential immunogenicity in a subset of individuals with celiac disease make them a significant area of study. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of food science, immunology, and drug development, facilitating a deeper understanding of this compound's function and its implications for human health. Further research into the specific T-cell epitopes of this compound and the factors influencing individual sensitivity will be crucial for developing improved diagnostics and therapeutic strategies.
References
- 1. SDS-PAGE Protocol | Rockland [rockland.com]
- 2. iitg.ac.in [iitg.ac.in]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. T-Cell Proliferation Assay: Determination of Immunodominant T-Cell Epitopes of Food Allergens | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Avenin Subclasses and Their Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Avenins
Avenins are the prolamin storage proteins found in oats (Avena sativa), constituting a minor fraction of the total protein content, typically 10-15%, in contrast to other cereals like wheat, where prolamins can represent up to 80% of the total seed protein[1][2]. The major storage proteins in oats are globulins[2]. Avenins are characterized by their solubility in alcohol-water mixtures and a high content of proline and glutamine residues, which is a common feature of prolamins[3][4]. Structurally, they share homology with other immunogenic cereal prolamins, such as the α- and γ-gliadins of wheat, B-hordeins of barley, and γ-secalins of rye. This homology is the basis for concerns about their safety for individuals with celiac disease, an autoimmune disorder triggered by gluten proteins. While oats are tolerated by most celiac patients, a subset of individuals can mount an immune response to specific this compound peptides. This guide provides an in-depth overview of this compound subclasses, their biochemical properties, relevant experimental protocols for their analysis, and their immunological role in celiac disease.
Classification and Physicochemical Properties
Avenins are a heterogeneous family of proteins that can be categorized into different subclasses, often referred to as alpha, beta, gamma, and omega-avenins, based on their solubility and structural characteristics. These proteins are generally monomeric and stabilized by intramolecular disulfide bonds.
The polymorphism within this compound patterns is notable, showing more heterogeneity compared to the globulin fraction in oats. This diversity arises from the fact that a single oat plant can contain up to 10 different this compound genes, which cluster into distinct phylogenetic groups.
Molecular Weight
The molecular weight (MW) of this compound proteins typically falls within the range of 20 to 40 kDa. Analysis using SDS-PAGE often shows a concentration of protein bands between 25 and 35 kDa. More precise measurements using mass spectrometry have identified this compound proteins with centroid mass values ranging from 19.3 to 32.4 kDa. Under reducing conditions, electrophoresis of total oat proteins reveals a wider profile from 12 to 98 kDa, which includes other protein types like globulins and glutelins.
Amino Acid Composition
Like other prolamins, avenins are rich in glutamic acid and proline. However, some studies note that they contain about half the amount of proline compared to the prolamins of wheat, barley, and rye, which may contribute to their generally lower immunogenicity and increased susceptibility to digestion. The overall protein composition of oats is also rich in aspartic acid, leucine, and arginine.
Quantitative Data Summary
The following tables summarize key quantitative properties of avenins, including their molecular weight and the sequences of known immunogenic T-cell epitopes.
Table 1: Molecular Weight of this compound Subclasses
| Method | Reported Molecular Weight Range (kDa) | Reference |
|---|---|---|
| General Classification | 20 - 40 | |
| SDS-PAGE | 25 - 35 | |
| Mass Spectrometry (MALDI-TOF) | 19.3 - 32.4 | |
| Mass Spectrometry (MALDI-TOF) | ~20 - 30 |
| SDS-PAGE (Identified Bands) | 25 - 37 | |
Table 2: Immunodominant this compound T-Cell Epitopes in Celiac Disease
| Epitope Name | Amino Acid Sequence | Reference |
|---|---|---|
| DQ2.5-ave-1a | P Y P E Q E E P F | |
| DQ2.5-ave-1b | P Y P E Q E Q P F | |
| DQ2.5-ave-1c | P Y P E Q E Q P I |
| DQ2.5-ave-2 | P Y P E Q Q P F | |
Experimental Protocols for this compound Analysis
Characterizing this compound subclasses requires a multi-step approach involving protein extraction followed by various analytical techniques for separation and identification.
This compound Extraction Protocols
Protocol 4.1.1: Sequential Osborne Fractionation This classical method separates proteins based on their solubility.
-
Albumin Extraction: Mix 100 mg of oat flour with cold water and mix continuously at 4°C for 90 minutes. Centrifuge at 8,000 x g for 20 minutes. Precipitate the supernatant with two volumes of acetone at -20°C.
-
Globulin Extraction: Extract the pellet from the previous step with a salt solution (50 mM Tris-HCl, 1 M NaCl, pH 8.5) at 4°C for 90 minutes. Centrifuge and precipitate the supernatant with acetone.
-
This compound Extraction: Wash the remaining pellet three times with cold water. Add 70% (v/v) ethanol and mix for 60 minutes. Centrifuge at 10,000 x g for 5 minutes. Repeat this step three times and pool the supernatants, which contain the avenins.
-
Glutelin Extraction: The final pellet contains the glutelin fraction.
Protocol 4.1.2: Large-Scale this compound Purification by Chill Precipitation This method is suitable for producing larger quantities of food-grade this compound for clinical studies.
-
Suspend 200 kg of oat flour in 2,500 L of 50% (v/v) ethanol and stir overnight at room temperature.
-
Centrifuge the suspension at 800 x g for 5 minutes to pellet the starch and fiber.
-
Pool the clear supernatants and chill at 4°C for 1-2 days to selectively precipitate the avenins.
-
Collect the this compound precipitate by decanting the supernatant and subsequent centrifugation (5,000 x g for 10 min at 4°C).
-
Resuspend the this compound pellet in a minimal volume of 10% (v/v) ethanol, freeze, and lyophilize to yield a white powder. This process yields an extract of approximately 85% protein, of which 96% is this compound.
Electrophoretic Analysis: SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular mass.
Protocol 4.2.1: Standard SDS-PAGE of Avenins
-
Resuspend the extracted this compound protein fraction in an SDS-PAGE loading buffer (e.g., 45 mM Tris-HCl, pH 6.8, 50 mM DTT, 1% SDS, 10% glycerol, 0.001% bromophenol blue).
-
Determine protein concentration using a Bradford assay.
-
Load samples onto a 12.5% polyacrylamide gel.
-
Run the electrophoresis using a standard apparatus (e.g., Hoefer tank).
-
Stain the gel with Coomassie Brilliant Blue R-250 to visualize protein bands.
-
Use a pre-stained molecular weight marker to estimate the size of the separated proteins.
Chromatographic Separation: RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates proteins based on their surface hydrophobicity and is a powerful tool for resolving the different this compound subclasses.
Protocol 4.3.1: RP-HPLC for this compound Profiling
-
Sample Preparation: Solubilize 10 mg of purified, freeze-dried this compound in 70% (v/v) ethanol. Vortex for 30 minutes and centrifuge at ~16,000 x g for 20 minutes. Filter the supernatant through a 0.45 µm filter.
-
LC System: Use an Agilent 1200 LC system or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax 300SB-C18, 4.6 × 150 mm, 5 µm). Maintain column temperature at 60°C.
-
Mobile Phase:
-
Solvent A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: Run a linear gradient to separate the this compound fractions. A typical gradient might run from ~25% to 55% Solvent B over 40-60 minutes.
-
Detection: Monitor the eluent at 210 nm.
Mass Spectrometry for Identification and Characterization
Mass spectrometry (MS) is essential for the definitive identification of proteins and the sequencing of peptides.
Protocol 4.4.1: MALDI-TOF MS for Intact Protein Mass
-
Extract avenins from 60 mg of flour or 10 mg of purified sample using 70% (v/v) ethanol.
-
Co-crystallize the protein extract with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.
-
Analyze using a MALDI-TOF mass spectrometer to obtain a mass spectrum of the intact this compound proteins, typically in the 20-40 kDa range.
Protocol 4.4.2: LC-MS/MS for Protein Identification and Sequencing
-
Digestion: Take an aliquot of the purified this compound fraction. Reduce disulfide bonds and alkylate cysteine residues. Digest the proteins overnight with a sequence-grade protease such as chymotrypsin or trypsin.
-
LC Separation: Separate the resulting peptides using nano-liquid chromatography with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
MS/MS Analysis: Couple the LC system to a high-resolution mass spectrometer (e.g., Agilent 6540 Q-TOF). Acquire data in an auto-MS/MS mode, where precursor ions are selected for fragmentation to generate tandem mass spectra.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., NCBI, UniProt) containing Avena sativa sequences using a search algorithm (e.g., Mascot, Sequest) to identify the proteins and their corresponding peptides.
Visualized Workflows and Pathways
This compound Classification Hierarchy
The diagram below illustrates the classification of oat proteins, highlighting the position of avenins.
Caption: Hierarchical classification of oat proteins with a focus on this compound subclasses.
Experimental Workflow for this compound Characterization
This workflow outlines the key steps from sample preparation to detailed protein characterization.
Caption: Experimental workflow for the extraction and characterization of avenins.
Immunological Properties and Signaling in Celiac Disease
While contamination-free oats are considered safe for most individuals with celiac disease, avenins can trigger an immune response in a susceptible subset. Studies have isolated pro-inflammatory, this compound-specific CD4+ T cells from both the blood and duodenum of some celiac patients.
The immune response is dose-dependent. Ingestion of purified this compound can induce acute symptoms (e.g., pain, diarrhea) and a significant elevation in serum Interleukin-2 (IL-2), a sensitive biomarker for gluten-specific T-cell activation. However, reassuringly, studies have shown that even in individuals who react, extended ingestion of this compound does not typically lead to the small intestinal villous atrophy characteristic of a response to wheat gluten. This suggests that in most cases, the this compound-induced immune response is not sustained above the threshold required for mucosal damage.
The lower immunogenicity of this compound compared to wheat gluten may be due to several factors: a lower overall prolamin content in oats, fewer immunogenic epitopes, and greater susceptibility of this compound peptides to gastrointestinal proteases.
This compound-Induced T-Cell Activation Pathway
The signaling pathway for this compound-induced immunity in genetically predisposed individuals (HLA-DQ2.5/DQ8 positive) mirrors that of classical gluten-induced celiac disease.
Caption: Simplified pathway of this compound-induced T-cell activation in celiac disease.
Conclusion
Avenins represent a complex and heterogeneous group of oat prolamins. While they share structural similarities with toxic prolamins from wheat, barley, and rye, their immunological impact is generally less severe. Advanced analytical techniques such as RP-HPLC and mass spectrometry are crucial for characterizing the diverse this compound subclasses and quantifying potentially immunogenic epitopes. Although a subset of celiac disease patients exhibits a transient immune response to this compound, this reaction typically does not lead to the sustained intestinal damage caused by gluten. Further research into specific this compound profiles in different oat cultivars may enable the breeding of oat varieties with even lower immunogenic potential, enhancing their safety for all individuals on a gluten-free diet.
References
The Discovery and History of Avenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenin is the primary prolamin protein found in oats (Avena sativa), constituting a minor fraction of the total grain protein but holding significant implications for immunology and food science.[1][2] Unlike the prolamins of wheat (gliadin), barley (hordein), and rye (secalin), which are major storage proteins, avenins represent only 10-15% of the total protein in oats.[1] The bulk of oat protein consists of globulins (70-80%).[2][3] This technical guide provides an in-depth exploration of the discovery, history, and characterization of this compound, detailing the experimental protocols that defined our understanding of this protein and its role in human health, particularly in the context of celiac disease.
The Dawn of Protein Chemistry: Early Classification
The story of this compound is rooted in the foundational period of protein chemistry in the late 19th and early 20th centuries. Before proteins could be sequenced or structurally analyzed, they were categorized based on their physical properties, primarily solubility. This early work laid the groundwork for understanding the complex proteome of cereal grains.
The Osborne Legacy: Fractionating the Seed Proteome
The systematic classification of vegetable proteins was pioneered by American chemist Thomas Burr Osborne. Working at the Connecticut Agricultural Experiment Station from the late 1880s, Osborne undertook a massive effort to isolate and characterize the proteins from numerous plant seeds. His initial investigation into the oat kernel, published in 1891, was a critical first step.
Osborne developed a sequential extraction method, now famously known as Osborne fractionation , which separates proteins into four main classes based on their solubility in different solvents. This classification became the standard for cereal protein chemistry for decades. The prolamin group, named for its high content of proline and glutamine (amide nitrogen), was defined by its unique solubility in aqueous alcohol solutions. It was within this framework that the alcohol-soluble protein from oats was identified and named This compound , derived from the genus name for oats, Avena.
Experimental Protocols: From Bulk Extraction to Molecular Identification
The methodologies used to study this compound have evolved dramatically, from classical solubility-based fractionation to high-resolution chromatography and mass spectrometry.
Historical Method: The Osborne Fractionation
Osborne's method provided the first means of isolating this compound. Although variations exist, the classical protocol follows a sequential extraction of oat flour.
Objective: To separate oat proteins into albumin, globulin, prolamin (this compound), and glutelin fractions.
Protocol:
-
Albumin Extraction: Oat flour is first extracted with water or a dilute salt solution to solubilize the albumin proteins. The mixture is centrifuged, and the supernatant containing albumins is collected.
-
Globulin Extraction: The remaining pellet is then extracted with a more concentrated salt solution (e.g., 1 M NaCl) to solubilize the globulins. Centrifugation separates the globulin-containing supernatant.
-
This compound (Prolamin) Extraction: The pellet from the previous step is subsequently extracted with an alcohol solution, typically 60-70% ethanol (v/v). This step specifically solubilizes the this compound. The mixture is centrifuged, and the supernatant containing the purified this compound fraction is collected.
-
Glutelin Extraction: The final pellet, containing the least soluble proteins, is extracted with a dilute acid or alkali solution to solubilize the glutelins.
The following diagram illustrates the logical workflow of the Osborne fractionation process.
Modern Analytical Techniques
While Osborne fractionation is crucial for its historical context and for bulk separation, modern research employs more sophisticated techniques for detailed characterization.
Protocol: RP-HPLC and Mass Spectrometry for this compound Profiling
Objective: To separate and identify specific this compound proteins and peptides from an extract.
-
This compound Extraction: Oat flour is extracted directly with 50-70% (v/v) ethanol or isopropanol to solubilize the this compound fraction. The sample is vortexed, incubated, and centrifuged to collect the supernatant.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The this compound extract is filtered and injected into an RP-HPLC system.
-
A C8 or C18 column is typically used.
-
Proteins are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., trifluoroacetic acid).
-
Elution is monitored by UV absorbance at 210 nm.
-
-
Mass Spectrometry (MS) Analysis:
-
Fractions collected from the RP-HPLC can be analyzed directly, or the entire extract can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For "bottom-up" proteomics, proteins are first digested into smaller peptides using an enzyme like trypsin or chymotrypsin.
-
The resulting peptides are ionized (e.g., using ESI or MALDI) and their mass-to-charge ratio is measured, allowing for protein identification by matching peptide masses and fragmentation patterns to sequence databases.
-
Quantitative Data and Characterization
Early studies by Osborne and later researchers established key quantitative characteristics of this compound, which have been refined over time with modern analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method of Determination | Reference(s) |
| Proportion of Total Grain Protein | 4-15% | Osborne Fractionation, SE-HPLC | |
| Molecular Weight (MW) | 20-37 kDa | SDS-PAGE, Mass Spectrometry | |
| Solubility Class | Prolamin | Osborne Fractionation | |
| Primary Solvent | 60-70% Aqueous Ethanol | Solubility Assays | |
| Isoelectric Point (pI) | Weakly acidic to neutral | Isoelectric Focusing |
Table 2: Comparative Amino Acid Composition of Cereal Prolamins (%)
| Amino Acid | This compound (Oat) | Gliadin (Wheat) | Hordein (Barley) |
| Glutamine (Gln) | High (~20-25%) | Very High (~35-40%) | High (~30-35%) |
| Proline (Pro) | High (~10-15%) | High (~15-20%) | Very High (~20-25%) |
| Leucine (Leu) | High (~8-10%) | Moderate (~7%) | Moderate (~7%) |
| Lysine (Lys) | Low | Very Low | Very Low |
| Note: Values are approximate and can vary by cultivar. Data compiled from multiple sources indicating relative abundance. |
Avenins are characterized by a high content of glutamine and proline, the defining feature of prolamins. However, compared to the prolamins of wheat, barley, and rye, avenins generally have a lower proline content. This difference in amino acid composition is thought to contribute to their generally lower immunotoxicity in the context of celiac disease.
This compound and Celiac Disease: A Signaling Perspective
While oats are tolerated by most individuals with celiac disease, a subset of patients exhibits an immune response to specific this compound peptide sequences. This response follows a similar immunological pathway to that of gluten in wheat.
The process begins with the incomplete digestion of this compound in the gastrointestinal tract, leaving proline- and glutamine-rich peptides intact. In genetically predisposed individuals (those carrying HLA-DQ2 or HLA-DQ8 genes), these peptides can trigger an adaptive immune response.
Signaling Pathway: T-Cell Recognition of this compound Epitopes
-
Peptide Presentation: this compound peptides cross the intestinal barrier. Antigen-presenting cells (APCs), such as dendritic cells, internalize these peptides.
-
HLA-DQ Binding: Inside the APC, the this compound peptides bind to HLA-DQ2/DQ8 molecules.
-
T-Cell Activation: The peptide-HLA complex is presented on the surface of the APC to CD4+ T-cells.
-
Inflammatory Cascade: Recognition of this complex by a specific T-cell receptor activates the T-cell, leading to the release of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This cytokine release orchestrates the inflammatory response characteristic of celiac disease, including villous atrophy in sensitive individuals.
The following diagram illustrates this T-cell activation pathway.
Conclusion
The discovery of this compound is a story of meticulous chemical classification that laid the foundation for modern proteomics. From the pioneering work of Thomas Burr Osborne, who first systematically isolated this alcohol-soluble protein fraction from oats, to contemporary studies using advanced mass spectrometry, our understanding of this compound has grown profoundly. Initially characterized by its solubility and amino acid composition, this compound is now studied for its complex role in immunology, particularly its ability to trigger an inflammatory response in a minority of celiac disease patients. The evolution of experimental protocols from bulk fractionation to sensitive peptide analysis continues to refine our knowledge, aiding researchers and drug development professionals in navigating the complexities of cereal protein science and its impact on human health.
References
An In-depth Technical Guide to Avenin Gene Expression in Avena sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenins are the primary storage proteins found in oats (Avena sativa), constituting approximately 10-15% of the total seed protein content.[1][2] Classified as prolamins, they are characterized by their high proline and glutamine content and solubility in alcohol solutions.[3] Avenins play a crucial role in supplying nitrogen and amino acids during seed germination and early seedling growth. From a human health perspective, avenins are of significant interest due to their relationship with celiac disease, an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye. While oats are often considered a safe alternative for individuals with celiac disease, some studies have indicated that certain avenin peptides may elicit an immune response in a subset of patients.[2][4] This has spurred research into the diversity, expression, and regulation of the this compound gene family to identify oat cultivars with low immunogenic potential. This technical guide provides a comprehensive overview of this compound gene expression in Avena sativa, detailing the regulatory mechanisms, experimental protocols for analysis, and quantitative data on this compound content.
This compound Gene Family and Expression Dynamics
The this compound gene family in hexaploid oat is complex, with estimates of approximately 25 genes per haploid genome. These genes are classified into different groups based on their sequence homology. The expression of this compound genes is tightly regulated, both temporally and spatially, during seed development.
This compound and globulin (another major storage protein in oats) polypeptides begin to accumulate in the developing seed between 4 and 6 days after anthesis (DAA). The corresponding messenger RNAs (mRNAs) for both protein classes become abundant around 4 DAA, with peak concentrations observed at approximately 8 DAA. Interestingly, this compound mRNAs are present in somewhat greater molar amounts than globulin mRNAs starting from 4 DAA. This suggests that the final protein composition in the mature seed, where globulins are more abundant, is regulated at both the transcriptional and post-transcriptional levels.
Quantitative Analysis of this compound Protein Content
The protein composition, including the relative abundance of different this compound fractions, can vary significantly among oat cultivars. This diversity is a key factor in the differential immunogenicity observed in celiac disease studies. The following tables summarize quantitative data on protein and this compound content in various oat cultivars.
Table 1: Protein and this compound Content in Different Oat Cultivars
| Cultivar | Total Protein Content (% of dry weight) | This compound Fraction (% of total protein) | Polymeric Proteins (% of total protein) | Monomeric Globulins (% of total protein) | Reference |
| Various (mean of 162 cultivars) | - | 19.38 | 73.14 | 7.29 | |
| Range (162 cultivars) | - | 8.86 - 27.72 | 63.29 - 86.60 | 2.89 - 11.85 |
Table 2: Effect of Nitrogen Fertilization on Protein Content in Oat Cultivars
| Cultivar | Nitrogen Treatment ( kg/ha ) | Protein Content (%) | Reference |
| Genzania | 0 | Not specified | |
| 120 | Not specified | ||
| 180 | Not specified | ||
| 240 | Increased with N | ||
| Shifaa | 0 | Not specified | |
| 120 | Not specified | ||
| 180 | Not specified | ||
| 240 | Increased with N | ||
| Carrolup | 0 | Not specified | |
| 120 | Not specified | ||
| 180 | Not specified | ||
| 240 | Increased with N | ||
| Various (5 genotypes) | 0 to 120 | Increase up to 4.4% |
Regulatory Networks of this compound Gene Expression
The expression of this compound genes is controlled by a complex interplay of signaling pathways and transcription factors, responding to both developmental cues and environmental signals.
Signaling Pathways
Two key signaling molecules, sucrose and abscisic acid (ABA), play a central role in regulating storage protein synthesis in cereal grains. Sucrose, the primary transport sugar in plants, not only provides the carbon skeletons and energy for protein synthesis but also acts as a signaling molecule. ABA is a plant hormone crucial for seed development, dormancy, and stress responses. The interaction between sucrose and ABA signaling pathways is critical for coordinating grain filling.
Transcription Factors and cis-Regulatory Elements
The promoters of this compound genes, like other prolamin genes in cereals, contain conserved cis-regulatory elements that serve as binding sites for specific transcription factors. Key motifs include the GCN4-like motif (GLM) and the Prolamin-box (P-box), which often form a bipartite "endosperm box."
-
bZIP (basic leucine zipper) transcription factors , such as Opaque-2-like proteins, bind to the GCN4-like motif.
-
DOF (DNA-binding with one finger) transcription factors , like the Prolamin-box Binding Factor (PBF), recognize and bind to the P-box.
-
NAC (NAM, ATAF, and CUC) transcription factors are another class of regulators involved in seed development and storage protein gene expression.
The coordinated action of these transcription factors, modulated by upstream signaling pathways, fine-tunes the level of this compound gene expression.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study this compound gene expression at both the transcript and protein levels.
Experimental Workflow for this compound Gene Expression Analysis
RNA Extraction from Developing Oat Seeds
This protocol is adapted for the isolation of high-quality RNA from starch- and polysaccharide-rich cereal seeds.
Materials:
-
Developing oat caryopses (flash-frozen in liquid nitrogen and stored at -80°C)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
RNA extraction buffer (e.g., TRIzol reagent or a modified SDS/TRIzol method)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (RNase-free)
Procedure:
-
Grind 50-100 mg of frozen oat caryopses to a fine powder in a mortar and pestle under liquid nitrogen.
-
Transfer the frozen powder to a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of RNA extraction buffer (e.g., TRIzol) and vortex vigorously for 1 minute to homogenize.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of extraction buffer. Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube.
-
Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol. Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA pellet in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10 minutes at 55-60°C.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on a denaturing agarose gel to check for intact ribosomal RNA bands.
Northern Blot Analysis of this compound mRNA
Northern blotting is a classic technique to determine the size and relative abundance of specific mRNA transcripts.
Materials:
-
Total RNA (10-20 µg per lane)
-
Formaldehyde-agarose gel
-
MOPS running buffer
-
Nylon membrane
-
UV cross-linker
-
Hybridization buffer
-
Radiolabeled or non-radiolabeled this compound-specific probe
-
Wash buffers (low and high stringency)
-
Detection system (autoradiography film or chemiluminescence imager)
Procedure:
-
Prepare a denaturing formaldehyde-agarose gel (1-1.5%).
-
Denature RNA samples by heating at 65°C for 15 minutes in the presence of formaldehyde and formamide-containing loading buffer, then immediately place on ice.
-
Separate the RNA samples by electrophoresis.
-
Transfer the RNA from the gel to a positively charged nylon membrane via capillary action overnight or using a vacuum transfer apparatus.
-
Fix the RNA to the membrane by UV cross-linking.
-
Pre-hybridize the membrane in hybridization buffer at 42°C (for formamide-containing buffer) or 68°C (for aqueous buffer) for at least 30 minutes.
-
Prepare the labeled this compound-specific probe.
-
Add the denatured probe to the hybridization buffer and incubate overnight with gentle agitation.
-
Wash the membrane under increasingly stringent conditions (low and high stringency washes) to remove non-specifically bound probe.
-
Detect the hybridized probe using an appropriate detection method (e.g., expose to X-ray film for a radiolabeled probe or use a chemiluminescent substrate and imager for a biotin- or digoxigenin-labeled probe).
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive and specific method for quantifying gene expression levels.
Materials:
-
Total RNA (1-2 µg)
-
DNase I (RNase-free)
-
Reverse transcriptase and associated buffers/reagents
-
Oligo(dT) and/or random primers
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
This compound gene-specific primers (forward and reverse)
-
Reference gene primers (e.g., Actin, GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat the total RNA sample with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the treated RNA using a reverse transcriptase enzyme with oligo(dT) and/or random primers.
-
Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the target this compound gene or a reference gene, and diluted cDNA template. Include no-template controls for each primer pair.
-
Perform the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the amplification data. Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target this compound genes using the ΔΔCt method, normalizing to the expression of one or more stable reference genes.
Protein Extraction and Quantification
Materials:
-
Mature oat seeds, ground into a fine flour
-
Extraction buffer (e.g., 50% (v/v) ethanol or a buffer containing urea and DTT for total protein)
-
Microcentrifuge tubes
-
Bradford or BCA protein assay kit
Procedure:
-
Weigh out 100 mg of oat flour into a microcentrifuge tube.
-
Add 1 mL of extraction buffer. For this compound-enriched fractions, 50% ethanol is commonly used.
-
Vortex vigorously and incubate with shaking for 1-2 hours at room temperature.
-
Centrifuge at 14,000 x g for 15 minutes at room temperature.
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration using a Bradford or BCA assay, with bovine serum albumin (BSA) as a standard.
SDS-PAGE and Western Blotting
Materials:
-
Protein extract
-
Laemmli sample buffer (with SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Polyacrylamide gels (stacking and resolving)
-
SDS-PAGE running buffer
-
Electroblotting transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-avenin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mix the protein extract with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel.
-
Separate the proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus (wet or semi-dry transfer).
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane as in step 7.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
Two-Dimensional Gel Electrophoresis (2D-PAGE)
2D-PAGE separates proteins based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension, providing high resolution of complex protein mixtures.
Materials:
-
Protein extract
-
Rehydration buffer for IEF strips
-
Immobilized pH gradient (IPG) strips
-
IEF focusing unit
-
Equilibration buffer (with DTT and iodoacetamide)
-
SDS-PAGE gels
-
Protein stain (e.g., Coomassie Brilliant Blue or silver stain)
Procedure:
-
Precipitate and resolubilize the protein sample in a buffer compatible with isoelectric focusing (IEF).
-
Load the protein sample onto an IPG strip via rehydration loading.
-
Perform isoelectric focusing using a programmed voltage gradient.
-
Equilibrate the focused IPG strip in two steps: first in an equilibration buffer containing DTT to reduce disulfide bonds, and second in the same buffer containing iodoacetamide to alkylate the reduced cysteines.
-
Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.
-
Run the second dimension electrophoresis to separate proteins by molecular weight.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein spots.
-
Analyze the 2D gel image to identify differentially expressed this compound isoforms.
Conclusion
The study of this compound gene expression in Avena sativa is a multifaceted field with implications for crop improvement, food science, and human health. The complex regulation of the this compound gene family, involving intricate signaling pathways and a suite of transcription factors, presents both challenges and opportunities for targeted breeding of oat cultivars with desirable protein profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the nuances of this compound gene expression and protein accumulation. Further research, particularly quantitative analyses of the expression of different this compound gene families in response to genetic and environmental factors, will be crucial for a complete understanding of this important class of seed storage proteins.
References
Homology of Avenin with other Prolamins: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the homologous relationship between avenin, the prolamin found in oats, and other cereal prolamins, namely gliadin and glutenin in wheat, secalin in rye, and hordein in barley. The focus is on the structural, sequential, and immunological similarities and differences that are critical for research in celiac disease and the development of gluten-free products.
Structural and Sequential Homology
Avenins are the alcohol-soluble storage proteins of oats, analogous to gliadins in wheat, hordeins in barley, and secalins in rye.[1][2] While they share a common evolutionary origin and structural similarities with other prolamins, avenins possess distinct characteristics.
Structurally, avenins are classified as S-rich prolamins, showing homology to the α- and γ-gliadins of wheat, B-hordeins of barley, and γ-secalins of rye.[1][3][4] Phylogenetic analysis confirms that while avenins cluster separately, they are indeed related to other prolamins. A key distinction is their lower proline and glutamine content compared to other prolamins, which may contribute to their generally lower immunotoxicity. Notably, avenins lack the 33-mer peptide from wheat α-gliadin, which is a highly potent immunogenic epitope in celiac disease.
The proportion of this compound in oat protein is significantly lower than that of prolamins in other cereals, which has implications for the overall gluten load.
Table 1: Prolamin Content in Different Cereals
| Cereal | Prolamin Name | Percentage of Total Grain Protein |
| Wheat | Gliadin & Glutenin | 75-80% |
| Barley | Hordein | 50-55% |
| Rye | Secalin | 45-50% |
| Oat | This compound | 10-15% |
Phylogenetic relationships illustrate the evolutionary distance between these prolamins.
Immunological Cross-Reactivity
The homology between this compound and other prolamins can lead to immunological cross-reactivity in some individuals with celiac disease. T-cells from a subset of celiac disease patients can be stimulated by this compound peptides. Studies have shown that an oral barley challenge can induce T-cells that cross-react with both hordein and this compound peptides.
This cross-reactivity is also observed at the antibody level. The G12 monoclonal antibody, developed against a highly immunotoxic peptide in α-gliadin, can recognize epitopes in avenins, albeit with lower sensitivity. This can result in false-positive results in enzyme-linked immunosorbent assays (ELISAs) used for gluten detection in food. However, it is important to note that this cross-reactivity is often due to homologous sequences rather than the presence of identical T-cell stimulatory epitopes.
Table 2: Immunological Properties of Prolamins
| Prolamin | Cereal | Key Immunogenic Peptides | T-Cell Cross-Reactivity with this compound | Antibody (G12) Cross-Reactivity with this compound |
| Gliadin | Wheat | 33-mer in α-gliadin | Yes, in some patients | High (G12 target) |
| Hordein | Barley | Homologous to gliadin peptides | Yes, can induce cross-reactive T-cells | Yes |
| Secalin | Rye | Homologous to gliadin peptides | Likely, due to high homology with wheat/barley | Yes |
| This compound | Oat | Specific this compound peptides (distinct from 33-mer) | - | Lower sensitivity |
The process of T-cell activation in susceptible individuals is a critical aspect of the immune response.
Experimental Protocols
The investigation of this compound homology relies on a variety of biochemical and immunological techniques. Below are outlines of key experimental protocols.
Prolamin Extraction and Fractionation
Objective: To isolate the alcohol-soluble prolamin fraction (avenins) from oat flour.
Methodology:
-
Defatting: Oat flour is defatted using a solvent such as hexane or acetone to remove lipids that can interfere with protein extraction.
-
Albumin/Globulin Removal: The defatted flour is treated with a salt solution (e.g., 0.5 M NaCl) to remove salt-soluble albumins and globulins. The sample is centrifuged, and the supernatant is discarded.
-
Prolamin Extraction: The remaining pellet is extracted with an aqueous alcohol solution (typically 50-70% ethanol or 50% 1-propanol) to solubilize the avenins. This step is often repeated multiple times to ensure complete extraction.
-
Glutelin Extraction (Optional): The pellet remaining after alcohol extraction contains the glutelin-like fraction, which can be solubilized using a denaturing and reducing solution (e.g., containing urea, SDS, and a reducing agent like DTT).
-
Concentration and Purification: The alcohol extract containing the avenins is concentrated, often by evaporation or precipitation, and may be further purified using techniques like dialysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify different prolamin components based on their hydrophobicity.
Methodology:
-
Sample Preparation: The extracted prolamin fraction is dissolved in a suitable solvent, often containing acetonitrile and trifluoroacetic acid (TFA).
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C8 or C18 reversed-phase column.
-
Elution Gradient: Proteins are eluted using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) concentration. More hydrophobic proteins are retained longer on the column and elute at higher acetonitrile concentrations.
-
Detection: Eluting proteins are detected by their absorbance at 210 or 280 nm. The resulting chromatogram shows peaks corresponding to different prolamin components.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To separate prolamin proteins based on their molecular weight.
Methodology:
-
Sample Preparation: The protein extract is mixed with a sample buffer containing SDS (to denature proteins and impart a uniform negative charge) and a reducing agent (like DTT or β-mercaptoethanol, to break disulfide bonds). The sample is then heated.
-
Gel Electrophoresis: The prepared sample is loaded into the wells of a polyacrylamide gel. An electric field is applied, causing the negatively charged proteins to migrate through the gel towards the positive electrode. The gel matrix sieves the proteins, so smaller proteins move faster.
-
Staining: After electrophoresis, the gel is stained with a protein-binding dye (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.
-
Analysis: The molecular weight of the protein bands is estimated by comparing their migration distance to that of molecular weight standards run on the same gel.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To detect and quantify prolamins using specific antibodies.
Methodology:
-
Coating: Wells of a microtiter plate are coated with a capture antibody specific for the target prolamin (e.g., G12 antibody for detecting gluten epitopes).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: The protein extract from the sample is added to the wells. If the target prolamin is present, it will bind to the capture antibody.
-
Detection Antibody: A second, detection antibody (often conjugated to an enzyme like horseradish peroxidase - HRP) is added, which binds to a different epitope on the captured prolamin.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody into a colored product.
-
Measurement: The intensity of the color, which is proportional to the amount of prolamin in the sample, is measured using a spectrophotometer. The concentration is determined by comparison to a standard curve.
Conclusion
Avenins share significant structural and evolutionary homology with the prolamins of wheat, barley, and rye. However, differences in their primary sequence, particularly the lower proline and glutamine content and the absence of key immunotoxic epitopes like the 33-mer of α-gliadin, generally render them less immunogenic. Despite this, immunological cross-reactivity can occur in a subset of individuals with celiac disease, and with antibodies used in gluten detection assays. A thorough understanding of these homologous relationships, facilitated by the experimental protocols outlined in this guide, is essential for accurate food safety testing, clinical diagnostics, and the development of therapies for gluten-related disorders.
References
- 1. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to the Biochemical Characterization of Oat Avenins
This technical guide provides a comprehensive overview of the biochemical properties of oat avenins, the prolamin storage proteins found in oats. It details their classification, molecular characteristics, and relevance to celiac disease, offering standardized experimental protocols for their extraction and analysis.
Introduction to Oat Avenins
Oats (Avena sativa L.) are unique among cereals for their protein composition. The primary storage proteins are globulins, constituting approximately 80% of the total protein content, while prolamins, known as avenins, are a minor fraction, typically making up 5-15%.[1][2] Avenins are homologous to the gluten proteins in wheat (gliadins and glutenins), barley (hordeins), and rye (secalins) that are known to trigger celiac disease (CD).[3][4]
While oats are tolerated by most individuals with celiac disease, a small subset of patients may exhibit sensitivity to avenins.[5] This has prompted extensive research into the biochemical nature of these proteins to understand their immunogenicity and to develop safe oat varieties for celiac patients. Avenins are characterized by high levels of proline and glutamine, though their proline content is lower than that of wheat gliadin, which may contribute to their generally lower toxicity. They are typically classified into several groups based on sequence homology and molecular weight.
Biochemical and Compositional Data
The protein content of oats and the proportion of avenins can vary significantly between different cultivars.
Table 1: Protein Composition of Oat Grain
| Component | Value | Reference |
| Total Protein Content (% of dry weight) | 11.0% - 23.1% | |
| Avenins (% of total protein) | 6.8% - 15.0% | |
| Globulins (% of total protein) | ~80% | |
| Albumins (% of total protein) | ~1% - 12% | |
| Glutelins (% of total protein) | ~4% |
Table 2: Molecular Characteristics of Avenins
| Property | Value | Method(s) | Reference |
| Molecular Weight Range | 19.3 - 32.4 kDa | MALDI-TOF MS | |
| ~20 - 40 kDa | SDS-PAGE | ||
| 22.5 kDa (for specific fractions) | Ion-exchange chromatography | ||
| Isoelectric Point (pI) | Wide range (pH 3-10) | 2-DE / IEF |
Experimental Protocols for Avenin Characterization
Detailed methodologies are crucial for the accurate and reproducible analysis of avenins. The following protocols are standard in the field.
Protocol 1: this compound Extraction (Ethanol/Isopropanol Method)
This protocol describes the extraction of the prolamin (this compound) fraction from oat flour.
-
Sample Preparation : Mill whole oat grains into a fine flour.
-
Extraction :
-
Weigh 100 mg of oat flour into a microcentrifuge tube.
-
Add 500 µL of 50% (v/v) aqueous isopropanol or 60-70% (v/v) aqueous ethanol.
-
Vortex the suspension vigorously for 30-60 minutes at room temperature.
-
-
Centrifugation : Centrifuge the suspension at 10,000 x g for 10 minutes at room temperature to pellet the insoluble material.
-
Supernatant Collection : Carefully collect the supernatant, which contains the this compound extract.
-
Re-extraction (Optional but Recommended) : Re-suspend the pellet in another 500 µL of the same extraction solvent, repeat the vortexing and centrifugation steps, and pool the supernatants to maximize yield.
-
Storage : Store the this compound extract at -20°C for further analysis. Protein concentration can be determined using a standard protein assay (e.g., RC DC protein assay).
Protocol 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to separate avenins based on their molecular weight.
-
Sample Preparation : Mix the this compound extract with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis :
-
Load 10-20 µg of protein per lane onto a 12.5% or 14% polyacrylamide gel.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
-
Staining :
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
-
Imaging : Document the gel using a gel imaging system.
Protocol 3: Two-Dimensional Gel Electrophoresis (2-DE)
2-DE provides higher resolution by separating proteins based on isoelectric point (pI) in the first dimension and molecular weight in the second.
-
First Dimension: Isoelectric Focusing (IEF)
-
Precipitate approximately 100 µg (for analytical gels) or 1 mg (for preparative gels) of protein from the this compound extract.
-
Resuspend the protein pellet in rehydration buffer (7 M urea, 2 M thiourea, 4% CHAPS, 70 mM DTT, 1% IPG buffer pH 3-10).
-
Use the protein solution to rehydrate a 13 cm Immobiline DryStrip (pH 3-10 linear gradient) overnight.
-
Perform IEF using an appropriate voltage program (e.g., cumulative voltage of 30-60 kVh).
-
-
Strip Equilibration : After IEF, equilibrate the IPG strip first in an equilibration buffer containing DTT, and then in a second equilibration buffer containing iodoacetamide to alkylate the proteins.
-
Second Dimension: SDS-PAGE :
-
Place the equilibrated IPG strip onto a 12.5% SDS-PAGE gel and seal it with agarose.
-
Run the second dimension as described in the SDS-PAGE protocol.
-
-
Staining and Analysis : Stain the gel (e.g., with Coomassie Blue or silver stain) and analyze the resulting protein spot pattern.
Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates avenins based on their hydrophobicity, providing quantitative data on different this compound fractions.
-
Sample Preparation : Filter the this compound extract through a 0.45 µm syringe filter.
-
Chromatography :
-
Inject the sample onto a C18 reversed-phase column.
-
Use a mobile phase gradient of water (Solvent A) and acetonitrile (Solvent B), both containing 0.1% trifluoroacetic acid (TFA).
-
Elute the proteins with a linear gradient of increasing acetonitrile concentration.
-
-
Detection : Monitor the eluate at 210 nm or 280 nm.
-
Analysis : The resulting chromatogram shows peaks corresponding to different this compound fractions. These fractions can be collected for further analysis by mass spectrometry.
Protocol 5: Mass Spectrometry (MS) for Protein Identification
MS is used for the precise determination of molecular weights and for protein identification through peptide sequencing.
-
Sample Preparation :
-
For MALDI-TOF MS : Mix the purified this compound extract or collected RP-HPLC fractions with a suitable matrix (e.g., sinapinic acid) and spot onto a MALDI target plate.
-
For LC-MS/MS : Digest the protein sample with trypsin.
-
-
Mass Analysis :
-
MALDI-TOF MS : Analyze the sample to obtain a mass spectrum showing the molecular weights of the intact proteins.
-
LC-MS/MS : Separate the tryptic peptides using nano-liquid chromatography coupled directly to a tandem mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis :
-
Use the peptide fragmentation data from LC-MS/MS to search protein databases (e.g., NCBI) to identify the specific this compound proteins and check for contaminants from other cereals.
-
Visualizations: Workflows and Pathways
Diagram 1: Classification of Oat Grain Proteins
References
- 1. tandfonline.com [tandfonline.com]
- 2. oatsandhealth.org [oatsandhealth.org]
- 3. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theibsdietitian.com [theibsdietitian.com]
The Role of Avenins in Oat Endosperm Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avenins, the prolamin storage proteins of oats (Avena sativa L.), play a crucial role in the nutritional quality and developmental processes of the oat grain. Comprising approximately 10-15% of the total seed protein, avenins are synthesized in the developing endosperm and deposited into protein bodies.[1][2] Their synthesis and accumulation are tightly regulated developmental processes, with significant implications for both oat biology and human health, particularly in the context of celiac disease. This technical guide provides a comprehensive overview of the current understanding of avenin's function in oat endosperm development, detailing the quantitative dynamics of their accumulation, the experimental protocols for their study, and the putative signaling pathways that regulate their expression.
Introduction
Oat grains are unique among cereals for their high protein content and distinct protein composition, which is dominated by globulins (70-80%) rather than prolamins.[2][3] Avenins, the oat prolamins, are homologous to wheat gliadins, barley hordeins, and rye secalins.[4] They are characterized by their solubility in alcohol solutions and a high content of proline and glutamine residues. The synthesis of avenins is spatially and temporally controlled during endosperm development, beginning a few days after anthesis and accumulating in specialized vacuoles known as protein bodies. This guide delves into the molecular and cellular biology of avenins, providing a technical resource for researchers in the fields of plant science, food science, and immunology.
Quantitative Dynamics of this compound Accumulation
The accumulation of avenins during oat endosperm development follows a predictable pattern, closely correlated with the overall maturation of the grain. Quantitative analysis of both mRNA transcripts and protein levels reveals a coordinated expression of storage protein genes.
Table 1: Temporal Accumulation of this compound and Globulin mRNA and Protein
| Days After Anthesis (DAA) | This compound mRNA Level | Globulin mRNA Level | This compound Polypeptide Accumulation | Globulin Polypeptide Accumulation |
| 4 | Becomes abundant | Becomes abundant | Begins | Begins |
| 6 | Increasing | Increasing | Detectable | Detectable |
| 8 | Peak concentration | Peak concentration | Significant accumulation | Significant accumulation |
Data synthesized from Chesnut et al., 1989.
Table 2: Relative Proportions of Storage Proteins in Mature Oat Endosperm
| Protein Fraction | Percentage of Total Protein | Molar Ratio (Globulin/Avenin) | Gene Copy Number per Haploid Genome |
| Globulins | 70-80% | ~10.1 | ~50 |
| Avenins | 10-15% | - | ~25 |
| Albumins/Glutelins | 5-20% | - | Not specified |
Data synthesized from multiple sources, including Chesnut et al., 1989 and Kamal et al., 2022.
Subcellular Localization and Protein Body Formation
Avenins, along with globulins, are synthesized on the rough endoplasmic reticulum (RER) and are subsequently transported to and stored in protein bodies, which are specialized vacuoles. Immunolocalization studies have revealed a distinct segregation of these two protein types within the protein bodies of the starchy endosperm.
Globulins are typically found in the darker-staining matrix of the protein body, while avenins are localized in the light-staining regions. This segregation suggests distinct mechanisms of transport and deposition. Evidence suggests that avenins may aggregate within the RER before being transported to the vacuole, whereas globulins appear to aggregate primarily within the vacuole itself.
Experimental Protocols
A variety of experimental techniques are employed to study avenins. The following sections detail the methodologies for key experiments.
Osborne Fractionation of Oat Proteins
This classical method separates proteins based on their solubility in a series of solvents.
Protocol:
-
Homogenization: Grind oat flour or endosperm tissue to a fine powder.
-
Albumin Extraction: Suspend the flour in deionized water and stir for a specified time (e.g., 1 hour) at 4°C. Centrifuge and collect the supernatant containing albumins.
-
Globulin Extraction: Resuspend the pellet in a salt solution (e.g., 1 M NaCl in water) and stir for 1 hour at 4°C. Centrifuge and collect the supernatant containing globulins.
-
This compound Extraction: Resuspend the pellet in an alcohol solution (e.g., 50-70% ethanol) and stir for 1 hour at room temperature. Centrifuge and collect the supernatant containing avenins.
-
Glutelin Extraction: Resuspend the final pellet in a dilute alkaline or acidic solution (e.g., 0.1 M NaOH or 0.1 M acetic acid) and stir for 1 hour at room temperature. Centrifuge and collect the supernatant containing glutelins.
-
Protein Quantification: Determine the protein concentration of each fraction using a suitable method such as the Bradford or Lowry assay.
References
- 1. Analysis of oat seed transcriptome with regards to proteins involved in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genomic identification of expressed globulin storage proteins in oat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of this compound proteins and the expression of their mRNAs in developing oat seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
T-Cell Epitopes in Avenin Sequences: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of T-cell epitopes present in avenin, the prolamin protein found in oats. It is intended for researchers, scientists, and drug development professionals working on celiac disease and other gluten-related disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the immunological pathways involved in the T-cell response to this compound.
Introduction
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten from wheat, barley, and rye in genetically susceptible individuals. While oats have been considered a safe alternative, a subset of celiac disease patients exhibit an immune response to this compound, the prolamin in oats. This response is mediated by T-cells that recognize specific this compound-derived peptide epitopes presented by human leukocyte antigen (HLA) molecules, primarily HLA-DQ2.5. Understanding the nature of these epitopes and the methods to detect and quantify the T-cell response is crucial for developing safer oat cultivars, accurate diagnostics, and potential therapeutics.
This compound T-Cell Epitopes
Several immunodominant T-cell epitopes have been identified in this compound sequences. These peptides share sequence homology with gluten epitopes from other cereals, which can lead to cross-reactive T-cell responses. The primary this compound epitopes that stimulate pathogenic gluten-specific T-cells in celiac disease patients have been well-defined.[1][2]
Table 1: Key Immunodominant this compound T-Cell Epitopes
| Epitope Name | Sequence | Homology |
| DQ2.5-ave-1a | PYPEQEEPF | Barley T-cell epitopes (e.g., DQ2.5-hor-3a: PIPEQPQPY)[1] |
| DQ2.5-ave-1b | PYPEQEQPF | Barley T-cell epitopes[1] |
| DQ2.5-ave-1c | PYPEQEQPI | Barley T-cell epitopes[1] |
| DQ2.5-ave-2 | PYPEQQPF | Barley T-cell epitopes |
The presence and concentration of these epitopes can vary significantly among different oat cultivars, highlighting the importance of screening for celiac-safe varieties.
Quantitative Analysis of this compound T-Cell Epitopes
The quantification of this compound epitopes is essential for assessing the immunogenic potential of different oat varieties. Various studies have measured the amounts of these epitopes, revealing a wide range of concentrations.
Table 2: Quantitative Data on this compound T-Cell Epitope Content in Oat Cultivars
| Oat Cultivar/Study | Epitope(s) Quantified | Method | Reported Concentration | Reference |
| Study on 106 oat varieties | DQ2.5-ave epitopes (cumulative) | RP-HPLC and MS | Varies significantly; no variety found to be completely free of all four epitopes. | |
| Various Cultivars | G12 cross-reactive avenins | ELISA | Below 20 ppm in most, but above 80 ppm in a few varieties. | |
| Study on 13 Avena species | Gluten epitope variants | In silico analysis | No perfect gluten epitopes found; some variants with 1-3 amino acid differences identified. |
Experimental Protocols
The identification and characterization of this compound T-cell epitopes rely on a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
This compound Protein Extraction and Digestion
To prepare this compound for T-cell assays, it must first be extracted from oat flour and then digested into smaller peptides.
-
This compound Extraction:
-
Defat oat flour by washing twice with water-saturated 1-butanol.
-
Extract the pellet with 45% ethanol overnight.
-
Centrifuge the mixture and precipitate the this compound fraction from the supernatant by adding two volumes of 1.5 M NaCl.
-
Alternatively, perform stepwise extractions with a salt solution followed by 60% (v/v) aqueous ethanol.
-
-
Peptic-Tryptic Digestion:
-
Dissolve 1 g of this compound in 50 ml of diluted HCl (pH 2.0) and add 100 mg of pepsin.
-
Stir the mixture at 37°C for two hours and then centrifuge.
-
Adjust the pH of the supernatant to 7.8 with 0.1 mol/l NaOH and add 1 ml of trypsin suspension.
-
After two hours of incubation at 37°C, adjust the pH to 7.0 and centrifuge.
-
Freeze-dry the supernatant to obtain the peptide digest.
-
-
Trypsin/Chymotrypsin Digestion for Mass Spectrometry:
-
Resolubilize the purified this compound sample in 50% (v/v) ethanol.
-
Apply aliquots to a 10 kDa molecular weight cut-off filter and alkylate using iodoacetamide.
-
Digest overnight with sequencing-grade trypsin or chymotrypsin.
-
Centrifuge the samples and dry the digested filtrates in a Speedvac.
-
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to specific this compound peptides.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from HLA-DQ2.5 positive celiac disease patients.
-
Assay Setup:
-
Seed 2 x 10^5 cells in 0.2 ml of complete RPMI-10 medium into wells of a 96-well flat-bottom microtiter plate.
-
Prepare a dilution series of the this compound peptide digest (e.g., 100, 10, 1, and 0.1 µg/ml).
-
Add the peptide dilutions to the wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
-
Incubation: Incubate the plate in a humidified 37°C, 5% CO2 incubator for 3 to 5 days.
-
Proliferation Measurement:
-
Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, label cells with CFSE before stimulation and measure dye dilution by flow cytometry.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of stimulated cultures divided by the mean cpm of unstimulated cultures. An SI > 3 is typically considered a positive response.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting T-cells (e.g., IFN-γ) at the single-cell level.
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.
-
Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) diluted in PBS and incubate overnight at 4°C.
-
-
Cell Incubation:
-
Empty the wells and block with cell culture medium for at least 30 minutes at room temperature.
-
Add PBMCs (e.g., 250,000 cells per well) and the this compound peptide stimulus.
-
Incubate the plate at 37°C in a CO2 incubator for an appropriate duration (e.g., 15-20 hours).
-
-
Detection:
-
Wash the wells to remove cells.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1.5-2 hours at room temperature.
-
Wash the wells and add a streptavidin-enzyme conjugate (e.g., streptavidin-ALP) and incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT) until distinct spots emerge.
-
Stop the reaction by washing thoroughly with tap water and allow the plate to dry.
-
-
Analysis: Count the spots, where each spot represents a single cytokine-secreting cell, using an automated ELISpot reader.
Mass Spectrometry for Epitope Identification
Mass spectrometry (MS) is a powerful tool for identifying and quantifying immunogenic peptides from a complex mixture.
-
Sample Preparation: Digest the this compound protein with a specific protease (e.g., trypsin, chymotrypsin) as described in Protocol 1.
-
Liquid Chromatography (LC) Separation: Separate the resulting peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry Analysis:
-
Introduce the separated peptides into a mass spectrometer, often using nano-electrospray ionization (nanoESI) for increased sensitivity.
-
Perform tandem mass spectrometry (MS/MS) to fragment the peptides and determine their amino acid sequences.
-
-
Data Analysis:
-
Search the obtained MS/MS spectra against a protein sequence database containing known this compound sequences to identify the peptides.
-
Quantify the abundance of specific epitope-containing peptides based on the intensity of their corresponding signals in the mass spectrometer.
-
Signaling Pathways and Experimental Workflows
The T-cell response to this compound epitopes involves a series of molecular interactions, beginning with the presentation of the peptide by an antigen-presenting cell (APC) and culminating in T-cell activation and cytokine release.
Antigen Presentation and T-Cell Activation Pathway
The following diagram illustrates the key steps in the HLA-DQ2.5-mediated presentation of an this compound epitope to a CD4+ T-cell.
Caption: HLA-DQ2.5-mediated presentation of this compound epitopes to CD4+ T-cells.
Experimental Workflow for T-Cell Epitope Identification
This diagram outlines the general workflow for identifying T-cell epitopes from this compound.
Caption: Workflow for the identification of immunogenic T-cell epitopes in this compound.
Conclusion
The study of T-cell epitopes in this compound is a critical area of research for ensuring the safety of oats for individuals with celiac disease. This guide provides a comprehensive overview of the known immunogenic epitopes, quantitative data on their prevalence, detailed experimental protocols for their analysis, and a visualization of the underlying immunological mechanisms. This information is intended to serve as a valuable resource for the scientific community to advance research and development in the field of gluten-related disorders.
References
- 1. ALTERED ANTIGEN PROCESSING AND PRESENTATION PATHWAY IN INTESTINAL EPITHELIAL CELLS IS THE TRIGGER OF CELIAC DISEASE INFLAMMATION. - Digestive Disease Week [ddw.digitellinc.com]
- 2. Epitope selection for DQ2 presentation: implications for celiac disease and viral defense - PMC [pmc.ncbi.nlm.nih.gov]
The Varied Landscape of Avenin Immunogenicity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the immunogenicity of different avenin cultivars, offering critical insights for researchers, scientists, and professionals in drug development. As the inclusion of oats in a gluten-free diet for celiac disease (CD) patients remains a topic of discussion, understanding the differential immune responses elicited by various oat varieties is paramount. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this nuanced field.
Core Findings: A Spectrum of Immunoreactivity
Research has demonstrated that not all oat cultivars are equal in their potential to trigger an immune response in individuals with celiac disease.[1] This variability is attributed to differences in the protein composition of avenins, the prolamins found in oats.[2][3] Studies have successfully classified oat varieties into distinct groups based on their immunoreactivity, ranging from high to non-reactive.[4][5] This classification is crucial for identifying potentially safe oat cultivars for consumption by CD patients.
A direct correlation has been observed between the reactivity of the G12 monoclonal antibody, which recognizes a key immunotoxic peptide in gluten, and the immunogenicity of different oat prolamins. This suggests that G12 reactivity can be a valuable tool for screening oat varieties for their potential toxicity.
Quantitative Insights into this compound Immunogenicity
Several studies have quantified the immune response to different oat cultivars. The following tables summarize key findings from this research.
| Oat Cultivar | T-Cell Proliferation (Stimulation Index) | IFN-γ Release (pg/mL) | Monoclonal Antibody (G12) Reactivity | Reference |
| High Reactivity Group | ||||
| Lampton | Similar to wheat gliadin | High | High | |
| Ava | Similar to wheat gliadin | High | High | |
| OM719 | High | High | High | |
| Moderate/Low Reactivity Group | ||||
| Astra | Less immunogenic than Lampton/Ava | Moderate | Moderate | |
| Nave | Less immunogenic than Lampton/Ava | Moderate | Moderate | |
| OH727 | Moderate | Moderate | Moderate | |
| Avena genziana | Low | Low (induced in 3/8 T-cell lines) | Not specified | |
| Avena potenza | Low (increased intraepithelial T-cells) | Low | Not specified | |
| No/Very Low Reactivity Group | ||||
| OF720 | Low/None | Low/None | Low/None | |
| Irina | Did not elicit events | Not specified | Not specified | |
| Potenza | Did not elicit events | Not specified | Not specified |
Table 1: Comparative Immunogenicity of Selected Oat Cultivars. This table presents a summary of the in vitro immune responses elicited by different oat cultivars as reported in the cited literature. The data highlights the significant variability in T-cell proliferation, interferon-gamma (IFN-γ) release, and monoclonal antibody reactivity.
| This compound T-cell Epitope | Sequence | Immunogenicity | References |
| DQ2.5-ave-1a | PYPEQEEPF | Stimulates pathogenic gluten-specific T-cells | |
| DQ2.5-ave-1b | PYPEQEQPF | Stimulates pathogenic gluten-specific T-cells | |
| DQ2.5-ave-1c | PYPEQEQPI | Stimulates pathogenic gluten-specific T-cells | |
| DQ2.5-ave-2 | PYPEQQPF | Stimulates pathogenic gluten-specific T-cells |
Table 2: Key Immunodominant this compound T-cell Epitopes. This table lists the primary this compound peptides that have been identified to stimulate T-cell responses in celiac disease patients. The presence and concentration of these epitopes vary among different oat cultivars.
Experimental Protocols: A Methodological Overview
The assessment of this compound immunogenicity relies on a series of well-established in vitro and ex vivo experimental protocols. The following provides a detailed overview of the key methodologies employed in the cited research.
This compound Extraction and Digestion
-
This compound Extraction: this compound is typically extracted from oat flour using an aqueous ethanol solution (e.g., 60% ethanol). The mixture is agitated for a specified period and then centrifuged to separate the soluble this compound fraction from the insoluble components.
-
Peptic-Tryptic (PT) Digestion: To mimic gastrointestinal digestion, the extracted this compound is subjected to sequential enzymatic digestion with pepsin and then trypsin. This process breaks down the proteins into smaller peptides, which are then used in subsequent immunological assays.
Immunological Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Competitive ELISA: This method is used to determine the relative affinity of monoclonal antibodies, such as G12, for avenins from different cultivars. A known amount of a reference peptide (e.g., the 33-mer from α-gliadin) is coated onto the wells of a microtiter plate. A mixture of the antibody and the this compound extract is then added. The degree of antibody binding to the plate is inversely proportional to its affinity for the this compound in the extract.
-
Sandwich ELISA: This format is used to quantify the amount of specific epitopes in an this compound extract. An antibody specific to the target epitope is coated on the plate. The this compound extract is added, followed by a second, labeled antibody that also binds to the epitope. The resulting signal is proportional to the concentration of the epitope.
-
-
T-cell Proliferation Assay:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from blood samples of celiac disease patients.
-
T-cell Stimulation: The isolated PBMCs are cultured in the presence of the PT-digested this compound peptides.
-
Measurement of Proliferation: T-cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine) into the DNA of dividing cells. The results are often expressed as a stimulation index, which is the ratio of proliferation in the presence of the antigen to the proliferation in the absence of the antigen.
-
-
Interferon-gamma (IFN-γ) Release Assay:
-
Cell Culture: PBMCs or isolated T-cells are cultured with the PT-digested this compound peptides.
-
Cytokine Measurement: After a specific incubation period, the concentration of IFN-γ in the cell culture supernatant is measured using an ELISA.
-
-
Organ Culture of Intestinal Biopsies:
-
Biopsy Collection: Small intestinal biopsies are obtained from celiac disease patients.
-
In Vitro Challenge: The biopsies are cultured in a specialized medium in the presence of PT-digested this compound peptides.
-
Immunohistochemical Analysis: After the culture period, the biopsies are analyzed for markers of immune activation, such as an increase in the density of intraepithelial lymphocytes (IELs) (e.g., CD3+ cells) and lamina propria T-cells (e.g., CD25+ cells), as well as changes in crypt cell proliferation and the expression of inflammatory cytokines like interleukin-15.
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the complex processes involved in assessing this compound immunogenicity, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.
Figure 1: Workflow for assessing this compound immunogenicity.
Figure 2: this compound-mediated T-cell activation pathway.
Conclusion
The immunogenicity of this compound is not a monolithic entity but rather a complex and variable characteristic that differs significantly among oat cultivars. This technical guide provides a foundational understanding of this variability, the methods used for its assessment, and the key molecular players involved. For researchers and drug development professionals, this knowledge is critical for the development of safer food products for individuals with celiac disease and for the design of novel therapeutic interventions. Continued research into the specific genetic and proteomic factors that determine this compound immunogenicity will be essential for advancing this field.
References
- 1. Investigation of Protein and Epitope Characteristics of Oats and Its Implications for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of oat varieties in eliciting the early inflammatory events in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Diversity in oat potential immunogenicity: basis for the selection of oat varieties with no toxicity in coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
Avenin Cross-Reactivity with Gliadin Antibodies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celiac disease (CD) is a chronic inflammatory enteropathy triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. The primary toxic components of gluten are the prolamin fractions: gliadin in wheat, hordein in barley, and secalin in rye. The only effective treatment for CD is a strict, lifelong gluten-free diet (GFD). The inclusion of oats in the GFD has been a subject of debate. While oats contain a different prolamin, avenin, which constitutes a smaller portion of the total protein compared to other cereals, its safety for CD patients is not universally established[1].
This guide provides an in-depth technical overview of the cross-reactivity between oat this compound and gliadin antibodies. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying immunological pathways and workflows to serve as a comprehensive resource for the scientific community.
Molecular and Immunological Basis of Cross-Reactivity
The potential for this compound to trigger an immune response in celiac disease stems from structural similarities between this compound and gliadin T-cell epitopes. These epitopes are typically rich in proline and glutamine residues[2][3]. The enzyme tissue transglutaminase (TG2) can deamidate specific glutamine residues, converting them to glutamic acid. This modification enhances the binding affinity of these peptides to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, a critical step in activating the pathogenic T-cell response characteristic of celiac disease[2][4].
While avenins generally contain fewer proline residues than gliadins, certain this compound peptides share enough sequence homology with immunogenic gluten epitopes to be recognized by the immune system in some individuals. Studies have identified specific this compound T-cell epitopes, such as DQ2.5-ave-1a/b/c, which can stimulate pro-inflammatory T-cells in the gut and blood of some people with CD. This cross-reactivity is not universal and appears to be dependent on the specific oat cultivar, as different varieties express different this compound profiles and quantities of immunotoxic epitopes.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro, in vivo, and immunoassay-based studies on this compound immunogenicity and cross-reactivity.
Table 1: In Vitro and In Vivo T-Cell & Clinical Responses to this compound in Celiac Disease Patients
| Study Focus | Patient Cohort | This compound/Oat Challenge | Key Quantitative Findings | Reference(s) |
| In Vitro Cytokine Response | 9 CD patients (gliadin), 8 CD patients (this compound) | 5 mg/ml peptic-tryptic (PT) this compound on duodenal biopsies | No significant IFN-γ or IL-2 response to PT this compound, in contrast to a strong IFN-γ response to PT gliadin in all 9 patients. | |
| In Vivo T-Cell & Clinical Response | 29 HLA-DQ2.5+ adult CD patients | Single-bolus, dose-escalating this compound challenge (0.1g to 6g) | - T-Cell Activation (IL-2): 11/29 patients (38%) showed dose-dependent T-cell activation.- Acute Symptoms: 17/29 patients (59%) experienced acute symptoms (pain, diarrhea, vomiting). | |
| In Vivo T-Cell & Clinical Response | 73 CD patients | 3-day oat ingestion challenge | 6/73 patients (8%) mounted an this compound-specific T-cell response in the blood. | |
| In Vivo IL-2 Response | 29 HLA-DQ2.5+ CD patients | Dose-escalating this compound challenge (0.05g to 6g) | 11/29 patients (38%) had a significant acute IL-2 elevation (mean 16-fold increase). 60% experienced adverse symptoms. | |
| Long-Term Oat Consumption | 5 patients with initial IL-2 response | Daily this compound for 6 weeks | Initial T-cell response and IL-2 elevation returned to baseline; duodenal histology remained normal. |
Table 2: Quantitative Analysis of this compound Cross-Reactivity with Gliadin Antibodies (ELISA-based)
| Antibody | Oat Cultivars Tested | Method | Key Quantitative Findings | Reference(s) |
| G12 Monoclonal Antibody | 132 cultivars (2-year study) | Sandwich ELISA | - Mean content of cross-reactive peptides was 7.2 mg/kg.- In most cases, the level was below the 20 mg/kg limit for gluten-free foods.- Some cultivars consistently showed higher reactivity (12-16 mg/kg). | |
| G12 Monoclonal Antibody | Multiple cultivars | Sandwich ELISA | G12 antibody showed cross-reactivity with this compound, though with lower sensitivity than for wheat, barley, or rye prolamins. | |
| R5 Monoclonal Antibody | Not specified | Sandwich ELISA | Some oat varieties can exhibit cross-reactivity with the R5 antibody, with some showing gluten levels up to 100 mg/kg. | |
| Cocktail of 3 Monoclonal Antibodies | Not specified | Sandwich ELISA | System detected avenins with a sensitivity of 12 ng/ml. |
Visualizations: Pathways and Workflows
T-Cell Activation Pathway
The following diagram illustrates the proposed mechanism by which this compound peptides can trigger a T-cell-mediated immune response in susceptible individuals with celiac disease.
Caption: T-Cell activation by this compound peptides in celiac disease.
Experimental Workflow: Sandwich ELISA
This diagram outlines the key steps in a sandwich ELISA protocol used to quantify cross-reactive this compound peptides using gliadin-specific monoclonal antibodies.
Caption: Standard workflow for a sandwich ELISA protocol.
Logical Flow of this compound Immunogenicity Assessment
This diagram presents the logical relationships and decision points in assessing the potential immunogenicity of oats for individuals with celiac disease.
Caption: Logical flow for assessing oat immunogenicity in celiac disease.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments used to evaluate this compound cross-reactivity, based on methodologies described in the cited literature.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the detection and quantification of this compound peptides that cross-react with anti-gliadin antibodies.
-
Objective: To quantify the concentration of G12 antibody-reactive this compound epitopes in oat samples.
-
Materials & Reagents:
-
96-well microtiter plates
-
Anti-gliadin 33-mer G12 monoclonal antibody (capture and detection)
-
Horseradish Peroxidase (HRP) for conjugation
-
Oat flour samples
-
Extraction Buffer: 50-60% (v/v) ethanol
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Blocking Buffer: 5% non-fat dried milk or BSA in PBS-T (PBS with 0.05% Tween 20)
-
Wash Buffer: PBS-T
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2M H₂SO₄
-
Plate reader (450 nm)
-
-
Procedure:
-
Protein Extraction: Extract prolamins (avenins) from 0.5 g of oat flour using 4.5 mL of 50% (v/v) ethanol. Vortex regularly for 1 hour and centrifuge at 3000 x g for 1 hour. The supernatant contains the this compound fraction.
-
Plate Coating: Dilute the capture G12 antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash plates three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat step 3.
-
Sample Incubation: Add 100 µL of diluted oat extracts and gliadin standards to the wells. Incubate for 1-2 hours at RT.
-
Washing: Repeat step 3.
-
Detection Antibody: Add 100 µL of HRP-conjugated G12 detection antibody. Incubate for 1 hour at RT.
-
Washing: Repeat step 3.
-
Substrate Reaction: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using known concentrations of gliadin. Calculate the concentration of cross-reactive avenins in the oat samples by interpolating their absorbance values from the standard curve.
Protocol: Western Blotting
This protocol is for the qualitative detection of cross-reactive this compound proteins by size separation and antibody probing.
-
Objective: To identify the molecular weight of this compound proteins that are recognized by anti-gliadin antibodies.
-
Materials & Reagents:
-
Extracted this compound proteins (from Protocol 5.1)
-
SDS-PAGE gels (e.g., 12.5%)
-
Nitrocellulose or PVDF membrane
-
Transfer Buffer (Tris-glycine with methanol)
-
Primary Antibody: Anti-gliadin 33-mer G12
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20)
-
Wash Buffer: TBST
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Mix extracted this compound protein with SDS-PAGE sample loading buffer and boil for 5-10 minutes.
-
Electrophoresis (SDS-PAGE): Load samples onto the gel and run at a constant voltage (e.g., 170V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 1 hour).
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at RT with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the G12 primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at RT.
-
Washing: Repeat step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Analyze the resulting bands to determine the molecular weight of this compound proteins that bind to the G12 antibody. Studies have identified reactive bands in the 25-30 kDa region.
Protocol: Mass Spectrometry (MS)
This protocol provides a general workflow for identifying specific this compound peptides following their separation.
-
Objective: To identify the precise amino acid sequence of this compound peptides, including those that may be immunogenic.
-
Methods:
-
Sample Preparation: this compound proteins are first extracted and separated, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protein Identification:
-
Excise protein bands of interest from a Coomassie-stained SDS-PAGE gel.
-
Perform in-gel digestion with an enzyme like trypsin.
-
Analyze the resulting peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem MS (LC-MS/MS).
-
-
-
Procedure (General LC-MS/MS):
-
Separation: Inject the digested peptide mixture into an LC system coupled to a mass spectrometer. Peptides are separated on a C18 column.
-
Ionization: Peptides eluting from the column are ionized (e.g., by electrospray ionization).
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge (m/z) ratio of the intact peptides.
-
Fragmentation (MS2): The most abundant peptides from the MS1 scan are selected and fragmented (e.g., by collision-induced dissociation).
-
MS2 Scan: The m/z ratios of the resulting fragment ions are measured.
-
-
Data Analysis: The fragmentation patterns (MS2 spectra) are searched against a protein sequence database (e.g., NCBI) using software like Mascot or Sequest. This allows for the identification of the amino acid sequence of the original peptide, confirming it as an this compound and enabling the identification of potential T-cell epitopes.
Conclusion
The cross-reactivity of this compound with gliadin antibodies is a complex issue influenced by oat cultivar, individual patient sensitivity, and the specific epitopes present.
-
T-Cell Cross-Reactivity: A subset of celiac disease patients (estimated between 8% and 38% in different studies) possess T-cells that can be activated by specific this compound peptides, leading to an inflammatory response and clinical symptoms. However, for many, this response appears to be transient and may not cause the sustained mucosal damage characteristic of a reaction to wheat gluten.
-
Antibody Cross-Reactivity: Immunoassays using monoclonal antibodies like G12 and R5 confirm that some this compound proteins share epitopes with gliadin. However, the reactivity is generally lower than with wheat, barley, or rye prolamins, and the measured levels in most commercial oat products fall below the established 20 mg/kg threshold for "gluten-free" labeling.
-
Implications for Drug Development and Diagnostics: The variability in this compound immunogenicity highlights the need for precise diagnostic tools to identify the small number of CD patients who may react to oats. For drug development, understanding the specific T-cell epitopes in this compound can inform the design of broader-spectrum therapies for gluten-related disorders. The development of highly specific immunoassays that do not cross-react with non-toxic this compound sequences is crucial for accurately monitoring gluten contamination in foods.
References
- 1. Coeliac disease and oats: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Basis for Oat Intolerance in Patients with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular basis for oat intolerance in patients with celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis for Avenin Intolerance in Celiac Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. The resulting inflammatory response in the small intestine leads to villous atrophy, malabsorption, and a range of clinical manifestations. While a strict gluten-free diet is the only effective treatment, the inclusion of oats remains a subject of debate. Oats contain prolamins called avenins, which are structurally similar to gluten. While many individuals with celiac disease can tolerate pure, uncontaminated oats, a subset of patients experiences an inflammatory response upon oat consumption. This document provides a comprehensive technical overview of the molecular mechanisms underlying avenin intolerance in celiac disease.
Avenins constitute a smaller protein fraction in oats compared to gluten in wheat, and they possess a lower proline content.[1] However, specific this compound peptides can elicit a T-cell mediated immune response in some celiac disease patients, leading to symptoms and, in some cases, intestinal inflammation.[2] This guide will delve into the specific this compound epitopes, the cellular and molecular signaling pathways involved, and the experimental methodologies used to investigate these responses.
Molecular Basis of this compound Immunogenicity
The immunogenicity of avenins in celiac disease is primarily driven by the presence of specific T-cell epitopes that can bind to the disease-associated Human Leukocyte Antigen (HLA) class II molecules, HLA-DQ2 and HLA-DQ8.[2] The majority of celiac disease patients carry the HLA-DQ2.5 haplotype.
This compound T-Cell Epitopes
Several immunodominant T-cell epitopes have been identified in avenins. These peptides are rich in proline and glutamine residues, a characteristic feature of gluten epitopes.[2] The enzyme tissue transglutaminase (tTG) can deamidate specific glutamine residues within these peptides, converting them to glutamic acid. This modification enhances their binding affinity to HLA-DQ2/DQ8 molecules, a critical step in the activation of pathogenic T-cells.[2]
Key identified this compound T-cell epitopes include:
-
DQ2.5-ave-1a: PYPEQEEPF
-
DQ2.5-ave-1b: PYPEQEQPF
-
DQ2.5-ave-1c: PYPEQEQPI
-
DQ2.5-ave-2: PYPEQQPF
These this compound epitopes share sequence homology with immunogenic barley-derived T-cell epitopes, such as DQ2.5-hor-3a (PIPEQPQPY).
Prevalence of this compound Sensitivity
The prevalence of this compound sensitivity among individuals with celiac disease varies across studies, likely due to differences in study design, oat cultivars used, and the sensitivity of detection methods. Some studies report that a small percentage, around 8%, of celiac disease patients mount an this compound-specific T-cell response. Other studies involving challenges with purified this compound have shown a higher prevalence of immune activation and symptoms. For instance, one study reported dose-dependent T-cell activation in 38% and acute symptoms in 59% of participants. It is important to note that in many cases, this acute immune response does not lead to sustained enteropathy.
The Immune Response to this compound
The immune response to this compound in susceptible individuals mirrors the pathogenesis of celiac disease. It involves both the innate and adaptive immune systems, culminating in an inflammatory cascade within the small intestine.
Signaling Pathway
The central event in this compound-induced immunopathology is the activation of this compound-specific CD4+ T-cells in the lamina propria of the small intestine. This process is initiated by the presentation of this compound-derived peptides by antigen-presenting cells (APCs), primarily dendritic cells, expressing HLA-DQ2 or HLA-DQ8.
Caption: Signaling pathway of this compound-induced immune response.
Activated this compound-specific T-cells release pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-2 (IL-2). This cytokine release drives the inflammatory cascade, leading to the clinical symptoms and, in some cases, the histological changes characteristic of celiac disease.
Quantitative Data
HLA-DQ2/DQ8 Binding Affinity of this compound Peptides
| Peptide/Epitope | Sequence | HLA Allele | Binding Affinity (IC50) in μM | Reference |
| This compound Epitopes | ||||
| DQ2.5-ave-1a | PYPEQEEPF | HLA-DQ2.5 | Data not available | |
| DQ2.5-ave-1b | PYPEQEQPF | HLA-DQ2.5 | Data not available | |
| DQ2.5-ave-1c | PYPEQEQPI | HLA-DQ2.5 | Data not available | |
| Homologous Gluten Epitopes | ||||
| Glia-α2 | PQPQLPYPQPQLPY | HLA-DQ2.5 | High to Intermediate | |
| Glia-γ1 | QQPFPQPQQPFPQP | HLA-DQ2.2 | High | |
| Glt-17 | QGSEELRSLV | HLA-DQ2.2 | High |
Note: The binding affinity of gluten peptides to HLA-DQ2.5 is generally high to intermediate. The lack of specific IC50 values for this compound peptides is a current knowledge gap.
Cytokine Release Profile in Response to this compound
Upon stimulation with this compound, peripheral blood mononuclear cells (PBMCs) from this compound-sensitive celiac disease patients secrete a range of pro-inflammatory cytokines. While one study found no significant IFN-γ or IL-2 response when celiac biopsies were cultured with peptic-tryptic (PT) this compound, other studies using different methodologies have detected cytokine release. Following a gluten challenge, a significant elevation of multiple cytokines is observed, with IL-2 showing a prominent and early increase. A similar, though generally less potent, response can be triggered by this compound in sensitive individuals.
| Cytokine | Fold Change (Median) after Gluten Challenge | Time to Peak | Reference |
| IL-2 | 272 | 2-4 hours | |
| IL-8 (CXCL8) | 11 | 2-4 hours | |
| MCP-1 (CCL2) | High | 4 hours | |
| IL-10 | 1.2 | 4 hours | |
| IFN-γ | 2.6 | 4 hours | |
| TNF-α | 1.2 | 4-6 hours | |
| IL-17A | - | 2 hours | |
| IL-22 | 1.6 | 6 hours |
Note: This table represents cytokine release after a general gluten challenge. The magnitude of the response to this compound may vary and is generally considered to be less potent than the response to wheat gluten.
Experimental Protocols
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to an antigen.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of celiac disease patients and healthy controls using Ficoll-Paque density gradient centrifugation.
-
Antigen Preparation: Prepare a peptic-tryptic digest of this compound or use synthetic this compound peptides (e.g., DQ2.5-ave-1a) at various concentrations.
-
Cell Culture: Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Stimulation: Add this compound digest or peptides to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: On day 5, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for another 18 hours.
-
Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporated [3H]-thymidine using a liquid scintillation counter.
-
Data Analysis: Express results as a stimulation index (SI), calculated as the mean counts per minute (cpm) of stimulated cultures divided by the mean cpm of unstimulated cultures. An SI > 2 is typically considered a positive response.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Avenin from Oats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenins are the prolamin storage proteins found in oats, analogous to gliadins in wheat, hordeins in barley, and secalins in rye. Due to their potential implications in celiac disease and the increasing interest in oat proteins for various food and pharmaceutical applications, reliable and efficient methods for their extraction and purification are crucial. These protocols provide detailed procedures for isolating avenin from oats for research and development purposes. The primary methods detailed are based on alcohol solubility, followed by purification techniques such as chill precipitation.
Data Presentation
The following tables summarize quantitative data from various studies on this compound extraction and purification, providing a comparative overview of different methodologies.
Table 1: this compound Extraction Parameters and Yield
| Parameter | Method 1 | Method 2 | Method 3 | Source |
| Starting Material | Oat Flour | Oat Flour | Oat Flour | [1][2] |
| Extraction Solvent | 50% (v/v) Ethanol | 55% (v/v) Isopropanol + 2% (w/v) DTT | 70% (v/v) Ethanol | [1][3] |
| Solid to Solvent Ratio | 500 g flour to 750 mL solvent | Not specified | 100 mg flour to appropriate volume | [1] |
| Extraction Time | 2 min, 90 min, 1 day, or 2 days | Not specified | 60 min | |
| Extraction Temperature | Room Temperature | Room Temperature | Not specified | |
| Centrifugation | 500 x g for 5 min | 10,000 rpm for 10 min | 10,000 x g for 5 min | |
| Protein Yield | Maximum yield after 1-2 days of extraction | Not specified | Not specified |
Table 2: Purity and Composition of Purified this compound
| Component | Concentration (dry weight) | Source |
| Protein | 85% | |
| This compound (as % of total protein) | 96% | |
| Starch | 1.8% | |
| β-Glucan | 0.2% | |
| Free Sugars | 1.8% | |
| Other Sugars | 2.8% |
Experimental Protocols
Protocol 1: Ethanol-Based Extraction and Chill Precipitation of this compound
This protocol is a widely used method for the extraction and purification of this compound, leveraging its solubility in aqueous alcohol and its precipitation at low temperatures.
Materials:
-
Oat flour (from a gluten-contamination-free source)
-
50% (v/v) Ethanol
-
Refrigerated centrifuge
-
Stirring platform
-
Appropriate laboratory glassware and consumables
Procedure:
-
Extraction:
-
Weigh 500 g of oat flour and place it in a suitable container.
-
Add 750 mL of 50% (v/v) ethanol to the flour.
-
Stir the suspension regularly over a period of 1 to 2 days at room temperature to ensure optimal extraction of this compound proteins.
-
After the extraction period, centrifuge the suspension at 500 x g for 5 minutes to pellet the flour solids.
-
Carefully decant and reserve the supernatant, which contains the extracted this compound.
-
To maximize yield, resuspend the pellet in another 750 mL of 50% (v/v) ethanol, repeat the stirring and centrifugation steps, and pool the supernatants.
-
-
Chill Precipitation:
-
Place the pooled supernatant in a cold room or refrigerator at 4°C. A milky white precipitate of substantially purified this compound will form as the solution cools below 15°C.
-
Allow the precipitation to proceed to completion at 4°C.
-
Centrifuge the chilled suspension to pellet the precipitated this compound.
-
Discard the supernatant.
-
-
Purification and Drying:
-
The resulting pellet is the purified this compound. For further purification, the pellet can be washed with cold water.
-
The purified this compound can be freeze-dried to obtain a stable powder.
-
Protocol 2: Isopropanol-Based this compound Extraction
This protocol offers an alternative alcohol-based extraction method.
Materials:
-
Oat flour
-
50% (v/v) Aqueous Isopropanol
-
Centrifuge
-
Vortex mixer or shaker
Procedure:
-
Extraction:
-
Weigh 100 mg of oat flour.
-
Add 0.5 mL of 50% (v/v) aqueous isopropanol.
-
Mix continuously using a vortex or shaker at 1000 rpm for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at room temperature.
-
Collect the supernatant containing the extracted avenins.
-
For exhaustive extraction, the residue can be re-extracted with another 0.5 mL of 50% (v/v) aqueous isopropanol, and the supernatants can be combined.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Caption: Osborne Fractionation for Oat Proteins.
References
- 1. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20200281223A1 - Purification method - Google Patents [patents.google.com]
- 3. Identification and molecular characterization of oat peptides implicated on coeliac immune response - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Avenin Quantification in Food Samples: Application Notes for Researchers
Introduction
Avenins are a class of prolamin proteins found in oats, analogous to gliadin in wheat, hordein in barley, and secalin in rye. While oats are often included in a gluten-free diet, some avenin peptides can trigger an immune response in a subset of individuals with celiac disease. Therefore, accurate and sensitive quantification of this compound in food products is crucial for consumer safety, regulatory compliance, and quality control in the food industry. This document provides detailed protocols for three common methods used for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Real-Time Polymerase Chain Reaction (RT-PCR).
Scope
These protocols are intended for researchers, scientists, and quality control professionals in the food industry and drug development sectors. They provide a framework for the quantification of this compound in various food matrices, from raw oat grains to processed food products.
Overview of Quantification Methods
Three primary methods for the quantification of this compound in food samples are detailed in this application note:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that utilizes antibodies specific to this compound for its detection and quantification. It is a widely used method for routine screening of food products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive analytical technique that identifies and quantifies specific this compound peptides after protein extraction and enzymatic digestion. It is often used as a confirmatory method.
-
Real-Time Polymerase Chain Reaction (RT-PCR): A molecular biology technique that quantifies the amount of oat DNA in a sample. While it does not directly measure this compound protein, it serves as a sensitive and specific marker for the presence of oats.
Data Presentation: this compound/Gluten Content in Oat Products
The following table summarizes the this compound or total gluten content found in various oat products as reported in scientific literature. It is important to note that "gluten-free" labeled oats must typically contain less than 20 mg/kg (ppm) of gluten from wheat, barley, or rye contamination. The values below may reflect both intrinsic this compound levels and potential cross-contamination.
| Product Type | Oat Variety/Cultivar | This compound/Gluten Content (mg/kg) | Reference |
| Oat Flakes | Bílý Mlýn Kepka | 38.75 ± 2.60 | [1] |
| Oat Flakes | Albert | 50.34 ± 0.55 | [1] |
| Hulless Oat | Stendes Emilija | ~40-50 | [2] |
| Husked Oat | Lizete | ~20-25 | [2] |
| Various Cultivars (USA) | 19 different varieties | 3 varieties exceeded 20 | [3] |
| Various Cultivars (132 genotypes) | Mean of all samples | 7.2 | |
| Purified this compound Extract | Not specified | 85% protein, 96% of which is this compound |
Experimental Protocols
This compound Extraction from Food Samples
This compound extraction is a critical first step for both ELISA and LC-MS/MS analyses. The choice of extraction solution can influence the efficiency of protein recovery.
Materials:
-
Food sample (homogenized)
-
Extraction Solution A: 60% (v/v) ethanol in deionized water
-
Extraction Solution B: 55% (v/v) isopropanol, 2% (w/v) DTT in deionized water
-
Centrifuge
-
Vortex mixer
-
Incubator/shaker
Procedure:
-
Weigh 1 g of the homogenized food sample into a centrifuge tube.
-
Add 10 mL of the chosen extraction solution (A or B).
-
Vortex vigorously for 2 minutes at room temperature.
-
Incubate for 30 minutes at room temperature with shaking.
-
Centrifuge at 6,000 x g for 20 minutes.
-
Carefully collect the supernatant containing the extracted this compound. The supernatant can now be used for ELISA or further processed for LC-MS/MS.
Protocol 1: Sandwich ELISA for this compound Quantification
This protocol provides a general procedure for a sandwich ELISA. For commercially available kits, the manufacturer's instructions should be followed.
Materials:
-
This compound extract (from section 5.1)
-
ELISA plate pre-coated with anti-avenin capture antibody
-
This compound standards of known concentrations
-
Biotinylated anti-avenin detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat the ELISA plate wells with 100 µL of capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C. Wash three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature. Wash three times.
-
Sample and Standard Incubation: Add 100 µL of this compound standards and diluted sample extracts to the wells. Incubate for 2 hours at room temperature. Wash four times.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature. Wash four times.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash four times.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Determine the this compound concentration in the samples from the standard curve.
References
Detecting Avenin in Food and Pharmaceutical Components Using Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avenin, a prolamin protein found in oats, is a critical analyte in food safety and pharmaceutical quality control, particularly concerning celiac disease. While oats are often considered a safe alternative for individuals with celiac disease, a subset of patients exhibit an immune response to certain this compound epitopes. Therefore, sensitive and specific detection of this compound is crucial to ensure the safety of "gluten-free" products containing oats and to prevent adverse reactions in susceptible individuals. This document provides detailed application notes and protocols for the detection of this compound using Enzyme-Linked Immunosorbent Assay (ELISA), a highly sensitive and specific method for protein quantification.
The primary challenge in this compound detection lies in the potential for cross-reactivity with gluten proteins from wheat (gliadin), barley (hordein), and rye (secalin). Standard gluten detection ELISAs, such as those based on the R5 and G12 monoclonal antibodies, have shown variable cross-reactivity with different oat cultivars, which can lead to inaccurate quantification of this compound and potentially mislabeling of products.[1][2][3] Consequently, the use of an ELISA specifically designed and validated for this compound detection is paramount for accurate and reliable results.
Principle of this compound Detection by Sandwich ELISA
The recommended method for this compound quantification is the sandwich ELISA. This immunoassay utilizes two antibodies that bind to different epitopes on the this compound protein. The high specificity of this format minimizes cross-reactivity and enhances the accuracy of the assay.
A typical sandwich ELISA workflow for this compound detection involves the following key steps:
-
Coating: A microtiter plate is coated with a capture antibody specific to this compound.
-
Sample/Standard Incubation: The sample extract or this compound standard is added to the wells, and the this compound protein is captured by the immobilized antibody.
-
Detection Antibody Incubation: A second, enzyme-conjugated detection antibody that also specifically binds to this compound is added, forming a "sandwich" with the this compound protein between the two antibodies.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody into a colored product.
-
Detection: The intensity of the color, which is proportional to the amount of this compound present, is measured using a microplate reader.
Quantitative Data Presentation
The performance of commercially available ELISA kits is crucial for accurate this compound detection. The following table summarizes the key quantitative parameters of the ELISA Systems Oat Protein Residue Assay, a commercially available kit specifically designed for this compound detection.
| Parameter | ELISA Systems Oat Protein Residue Assay (ESOAT-48) |
| Target Analyte | Oat this compound Protein |
| Assay Format | Double Antibody (Sandwich) ELISA |
| Specificity | Specifically detects oat avenins. No cross-reactivity with gluten prolamins from wheat, barley, and rye is reported. |
| Lower Limit of Quantitation | 2.5 ppm Oat Protein |
| Upper Limit of Quantitation | 25 ppm Oat Protein |
| Assay Time | Approximately 50 minutes for the assay itself, with an additional 20 minutes for sample extraction. |
| Kit Controls Supplied | 2.5 ppm, 5.0 ppm, 12.5 ppm, 25.0 ppm Oat Protein |
| Sample Types | Raw and cooked foods, nutritional supplements, and environmental samples. |
Experimental Protocols
This section provides a detailed methodology for the detection of this compound in food and pharmaceutical components using a sandwich ELISA. The protocol is based on the principles of commercially available kits, such as the ELISA Systems Oat Protein Residue Assay.
Sample Preparation: this compound Extraction from Solid Samples (e.g., Oat Flour)
This protocol is adapted from established methods for prolamin extraction.
Materials:
-
Oat-containing sample (e.g., flour, crushed tablets)
-
50% (v/v) ethanol in deionized water
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weigh 0.5 g of the homogenized food sample into a microcentrifuge tube.
-
Add 4.5 mL of 50% (v/v) ethanol to the tube.
-
Vortex the mixture vigorously and continuously for 1 hour at room temperature to extract the this compound.
-
Centrifuge the suspension at 3,000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant, which contains the extracted this compound. This extract is now ready for use in the ELISA protocol. For some assays, further dilution in the appropriate sample diluent may be required.
This compound Sandwich ELISA Protocol
This is a general protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.
Materials:
-
This compound-specific sandwich ELISA kit (e.g., ELISA Systems Oat Protein Residue Assay), containing:
-
Antibody-coated microtiter plate
-
This compound standards
-
Detection antibody (enzyme-conjugated)
-
Wash buffer concentrate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Sample diluent
-
-
Prepared sample extracts
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the wash buffer concentrate and reconstituting the this compound standards.
-
Standard and Sample Addition:
-
Add 100 µL of each this compound standard and prepared sample extract into the appropriate wells of the antibody-coated microtiter plate. It is recommended to run all standards and samples in duplicate.
-
Include a blank well containing only the sample diluent.
-
-
First Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 30 minutes at room temperature). This allows the this compound in the samples and standards to bind to the capture antibody.
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the wells 3-4 times with 300 µL of diluted wash buffer per well.
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual wash buffer.
-
-
Detection Antibody Addition: Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 15 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Color Development: Incubate the plate in the dark for the time specified in the kit manual (e.g., 15 minutes at room temperature) to allow for color development.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well. The color in the wells will change (e.g., from blue to yellow).
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance readings of the standards and samples.
-
Generate a standard curve by plotting the average absorbance for each standard on the y-axis against its concentration in ppm on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.
-
Visualizations
Diagram 1: Sandwich ELISA Workflow for this compound Detection
Caption: A step-by-step workflow of the sandwich ELISA for detecting this compound.
Diagram 2: Logical Relationship of Components in an this compound Sandwich ELISA
Caption: The molecular interactions within a sandwich ELISA for this compound detection.
References
- 1. Ingestion of oats and barley in patients with celiac disease mobilizes cross-reactive T cells activated by this compound peptides and immuno-dominant hordein peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific this compound Cross-Reactivity with G12 Antibody in a Wide Range of Current Oat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avenin-Specific Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenins are the prolamin storage proteins found in oats, analogous to gliadin in wheat, hordein in barley, and secalin in rye. While oats are tolerated by many individuals with celiac disease, some avenin sequences have been shown to elicit an immune response in a subset of patients. Therefore, the specific and sensitive detection of avenins is crucial for food safety, clinical research, and the development of therapeutics for gluten-related disorders. This document provides detailed application notes and protocols for the use of monoclonal antibodies (mAbs) in the specific detection of this compound proteins.
The primary challenge in this compound detection has been the cross-reactivity of antibodies developed against other gluten proteins. Monoclonal antibodies such as the G12 and R5, which target epitopes in wheat gliadin, have shown variable cross-reactivity with certain this compound cultivars.[1][2][3][4] This can lead to inaccuracies in quantifying true gluten contamination in oat-based products. To address this, this compound-specific immunoassays have been developed. A notable example is the ELISA Systems Oat Protein Detection kit, which specifically detects oat avenins without cross-reactivity to prolamins from wheat, rye, or barley.
These application notes will focus on the principles and methodologies for utilizing such specific monoclonal antibodies for the accurate quantification and characterization of avenins.
Monoclonal Antibody Characteristics and Data Presentation
The development of monoclonal antibodies with high specificity for avenins is paramount for accurate detection. While detailed proprietary information on specific commercial antibodies is often limited, the functional characteristics of assays employing these antibodies provide valuable insights.
Quantitative Data Summary
The following tables summarize the performance characteristics of immunoassays for this compound detection. Table 1 outlines the specifications of a commercially available this compound-specific ELISA kit, while Table 2 details the performance of an assay using the G12 monoclonal antibody, which exhibits cross-reactivity with this compound.
Table 1: Performance Characteristics of this compound-Specific Sandwich ELISA (ELISA Systems Oat Protein Detection Kit)
| Parameter | Specification | Reference |
| Target Analyte | Oat this compound Protein | |
| Specificity | No cross-reactivity with wheat, rye, or barley prolamins | |
| Assay Format | Sandwich ELISA | |
| Lower Limit of Quantitation (LLOQ) | 2.5 ppm Oat Protein | |
| Upper Limit of Quantitation (ULOQ) | 25 ppm Oat Protein | |
| Assay Time | Approximately 50-70 minutes | |
| Sample Types | Raw and cooked foods, nutritional supplements, environmental swabs, rinse waters |
Table 2: Performance of G12 mAb-Based ELISA for Detection of Cross-Reactive Avenins
| Parameter | Specification | Reference |
| Target Epitope | Primarily recognizes QPQLPY (gliadin), with cross-reactivity to homologous this compound sequences | |
| Limit of Detection (LOD) | 2 mg/kg (ppm) | |
| Limit of Quantitation (LOQ) | 4 mg/kg (ppm) | |
| Observed this compound Levels | In some oat cultivars, levels of cross-reactive avenins can range from 12-16 mg/kg |
Experimental Protocols
This compound Extraction from Oat Flour
This protocol describes a common method for the extraction of avenins from oat flour, suitable for subsequent analysis by ELISA or Western blotting.
Materials:
-
Oat flour
-
50% (v/v) ethanol
-
60% (v/v) ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Refrigerator (4°C)
-
Spectrophotometer or protein assay kit (e.g., Bradford)
Procedure:
-
Weigh 0.5 g of oat flour into a microcentrifuge tube.
-
Add 4.5 mL of 50% (v/v) ethanol to the tube.
-
Vortex the mixture regularly for 1 hour at room temperature.
-
Centrifuge at 3,000 x g for 1 hour.
-
Carefully collect the supernatant, which contains the extracted avenins.
-
For further purification and concentration, chill the supernatant at 4°C overnight to precipitate the avenins.
-
Centrifuge at 3,000 x g to pellet the precipitated avenins.
-
Discard the supernatant and redissolve the this compound pellet in 0.3 mL of 60% (v/v) ethanol by incubating for 2 hours at room temperature with occasional vortexing.
-
Determine the protein concentration of the extract using a suitable protein assay.
-
Store the extracted this compound at -20°C for long-term use.
Sandwich ELISA Protocol for this compound Detection
This protocol is a generalized procedure for a sandwich ELISA, with specific parameters adapted from the ELISA Systems Oat Protein Detection kit.
Materials:
-
Microtiter plate pre-coated with anti-avenin capture antibody
-
This compound standards (e.g., 0, 2.5, 5.0, 12.5, 25.0 ppm)
-
Extracted this compound samples
-
Anti-avenin detection antibody conjugated to an enzyme (e.g., HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare this compound standards and extracted samples to the desired concentrations in the appropriate dilution buffer.
-
Add 100 µL of standards and samples to the wells of the pre-coated microtiter plate.
-
Incubate for the recommended time (e.g., 20 minutes) at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the enzyme-conjugated anti-avenin detection antibody to each well.
-
Incubate for the recommended time (e.g., 20 minutes) at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Western Blotting Protocol for this compound Detection
This protocol provides a general workflow for the detection of this compound proteins using SDS-PAGE and immunoblotting.
Materials:
-
Extracted this compound samples
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-avenin monoclonal antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Mix the extracted this compound samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-avenin monoclonal antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system. This compound proteins will appear as bands at their corresponding molecular weights (typically in the range of 25-37 kDa).
Visualizations
Caption: Generalized workflow for the production of anti-avenin monoclonal antibodies.
Caption: Principle of a sandwich ELISA for the specific detection of this compound.
References
Application Note: Avenin Isolation and In Vitro T-Cell Assays for Celiac Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celiac disease is a T-cell-mediated autoimmune disorder triggered by the ingestion of gluten from wheat, barley, and rye in genetically susceptible individuals. The safety of oats in a gluten-free diet remains a subject of investigation, primarily due to the potential for some individuals with celiac disease to react to avenins, the prolamin proteins in oats.[1] While many clinical studies suggest that moderate consumption of pure, uncontaminated oats is safe for most patients, in vitro and in vivo studies have demonstrated that avenin peptides can stimulate pro-inflammatory T-cells in a subset of individuals.[2][3][4][5]
To investigate the immunomodulatory potential of this compound and its constituent peptides, robust in vitro assays are essential. These assays allow for a controlled assessment of T-cell activation, proliferation, and cytokine production in response to purified this compound. This application note provides detailed protocols for the isolation of high-purity this compound from oats and its subsequent use in in vitro T-cell assays, employing monocyte-derived dendritic cells (Mo-DCs) as antigen-presenting cells (APCs). The methodologies described herein are critical for screening oat varieties for immunogenicity, identifying specific T-cell epitopes, and developing diagnostic and therapeutic strategies for celiac disease.
Part 1: High-Purity this compound Isolation Protocol
This protocol is adapted from methodologies developed for isolating food-grade this compound in quantities sufficient for clinical and research studies. The principle relies on the solubility of prolamins (avenins) in aqueous ethanol.
Materials and Reagents
-
Gluten-free oat flour
-
50% (v/v) Ethanol (food grade)
-
Deionized water
-
Centrifuge and appropriate tubes
-
Stir plate and magnetic stir bars
-
Lyophilizer (freeze-dryer)
-
Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE reagents and equipment
This compound Extraction and Purification Protocol
-
Extraction:
-
Combine 500 g of gluten-free oat flour with 750 mL of 50% (v/v) ethanol in a large beaker.
-
Stir the slurry continuously on a stir plate at room temperature for 90 minutes.
-
Centrifuge the mixture at 4,000 x g for 10 minutes to pellet the flour solids.
-
Carefully decant and reserve the supernatant, which contains the soluble this compound.
-
Repeat the extraction process on the pellet with an additional 750 mL of 50% (v/v) ethanol to maximize yield.
-
Pool the supernatants from both extractions.
-
-
Precipitation and Collection:
-
Chill the pooled supernatant at 4°C for 2 hours to initiate precipitation of the this compound.
-
Centrifuge the chilled solution at 10,000 x g for 20 minutes at 4°C to pellet the precipitated this compound.
-
Discard the supernatant.
-
-
Washing and Lyophilization:
-
Resuspend the this compound pellet in cold deionized water and centrifuge again at 10,000 x g for 20 minutes at 4°C. Repeat this wash step twice to remove residual ethanol and soluble sugars.
-
Freeze the final this compound pellet at -80°C.
-
Lyophilize the frozen pellet until a dry powder is obtained.
-
-
Quantification and Quality Control:
-
Determine the protein concentration of the lyophilized this compound powder using a BCA protein assay.
-
Assess the purity of the this compound preparation by running samples on an SDS-PAGE gel. Avenins typically appear as a smear of bands between 20-40 kDa. A successful extraction should yield a product that is approximately 85% protein, with 96% of that protein being this compound.
-
This compound Isolation Workflow
Caption: Workflow for the isolation and purification of this compound from oat flour.
Part 2: In Vitro T-Cell Assay Protocol
This protocol describes the co-culture of human T-cells with autologous Mo-DCs pulsed with purified this compound to measure antigen-specific T-cell activation.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
Human IL-4 (Interleukin-4)
-
Human TNF-α (Tumor necrosis factor-alpha)
-
CD14 MicroBeads (for monocyte isolation)
-
Pan T-Cell Isolation Kit (for T-cell isolation)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Purified this compound (from Part 1)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)
-
Human IFN-γ and IL-2 ELISA kits
Protocol: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This process typically takes 7 days.
-
Monocyte Isolation (Day 0):
-
Isolate PBMCs from a healthy donor buffy coat using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from the PBMC fraction using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
-
Differentiation (Day 0):
-
Plate the purified monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).
-
Supplement the medium with 800 IU/mL GM-CSF and 250 IU/mL IL-4 to induce differentiation into immature DCs.
-
Incubate at 37°C, 5% CO2.
-
-
Maturation (Day 5-7):
-
On Day 3, perform a half-media change with fresh medium containing GM-CSF and IL-4.
-
On Day 5, add a maturation stimulus such as 50 ng/mL TNF-α to the culture.
-
On Day 7, harvest the mature Mo-DCs, which should exhibit characteristic dendritic morphology.
-
Protocol: T-Cell Proliferation Assay (CFSE)
-
T-Cell Isolation and Labeling:
-
Isolate T-cells from the remaining PBMC fraction (from step 3.2.1) using a pan T-cell negative selection kit.
-
Resuspend the purified T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells twice with complete medium to remove unbound CFSE.
-
Resuspend the CFSE-labeled T-cells at 2 x 10^6 cells/mL.
-
-
Co-Culture Setup:
-
Plate the mature Mo-DCs (from step 3.2.3) in a 96-well U-bottom plate at 2 x 10^4 cells/well.
-
Add the purified this compound to the wells at various concentrations (e.g., 10, 50, 100 µg/mL). Include a "no antigen" negative control and a positive control (e.g., 1 µg/mL PHA).
-
Incubate the Mo-DCs with the antigen for 2-4 hours at 37°C to allow for antigen processing and presentation.
-
Add 2 x 10^5 CFSE-labeled T-cells to each well (for a 1:10 DC to T-cell ratio).
-
Incubate the co-culture for 4-5 days at 37°C, 5% CO2.
-
-
Analysis:
-
After incubation, harvest the cells and analyze by flow cytometry.
-
Gate on the T-cell population and measure the dilution of the CFSE fluorescence. Each peak of reduced fluorescence intensity represents a successive generation of cell division.
-
Protocol: Cytokine Production Analysis (ELISA)
-
Supernatant Collection:
-
After 72 hours of co-culture (from step 3.3.2), carefully collect the culture supernatants from each well before harvesting cells for CFSE analysis.
-
Centrifuge the supernatants to remove any cells and store at -80°C until analysis.
-
-
ELISA:
-
Measure the concentration of IFN-γ and IL-2 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Compare the cytokine levels in this compound-stimulated wells to the negative control wells.
-
In Vitro T-Cell Assay Workflow
Caption: Experimental workflow for the in vitro T-cell assay using this compound.
Data Presentation
Quantitative data from these experiments should be structured for clear comparison.
Table 1: this compound Isolation Yield and Purity
| Parameter | Result |
|---|---|
| Starting Oat Flour (g) | 500 |
| Final Lyophilized this compound (mg) | [Insert Value] |
| Protein Concentration (mg/mL) | [Insert Value] |
| this compound Purity (% of total protein) | >95% |
Table 2: T-Cell Proliferation Index
| Condition | This compound Conc. (µg/mL) | Proliferation Index |
|---|---|---|
| Negative Control | 0 | [Insert Value] |
| This compound | 10 | [Insert Value] |
| This compound | 50 | [Insert Value] |
| This compound | 100 | [Insert Value] |
| Positive Control (PHA) | 1 | [Insert Value] |
Table 3: Cytokine Production in Culture Supernatants
| Condition | This compound Conc. (µg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) |
|---|---|---|---|
| Negative Control | 0 | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] |
| This compound | 50 | [Insert Value] | [Insert Value] |
| This compound | 100 | [Insert Value] | [Insert Value] |
| Positive Control (PHA) | 1 | [Insert Value] | [Insert Value] |
T-Cell Receptor Signaling Pathway
Upon recognition of an this compound peptide presented by an HLA-DQ2/8 molecule on the surface of a dendritic cell, the T-cell receptor (TCR) complex initiates a signaling cascade. This leads to the activation of transcription factors, such as NF-κB and AP-1, which drive the expression of genes involved in T-cell activation, proliferation, and the production of pro-inflammatory cytokines like IFN-γ and IL-2, characteristic of a Th1 response implicated in celiac disease.
Caption: Simplified T-cell receptor signaling pathway upon this compound recognition.
References
- 1. Frontiers | Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease [frontiersin.org]
- 2. This compound fails to induce a Th1 response in coeliac tissue following in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. gut.bmj.com [gut.bmj.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Purified Avenin in Celiac Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of purified avenin, the prolamin protein found in oats, in various research models of celiac disease. This document outlines detailed protocols for key experiments, presents quantitative data from relevant studies in a structured format, and visualizes the pertinent biological pathways and experimental workflows.
Introduction
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley, and rye in genetically susceptible individuals. The role of this compound, the corresponding protein in oats, in eliciting an immune response in celiac disease patients has been a subject of considerable research and debate. While oats are tolerated by many individuals with celiac disease, some studies have demonstrated that purified this compound can induce an immune response in a subset of patients.[1][2][3] The use of purified this compound in research models is crucial to dissect its specific immunological effects, distinct from other components of oats or potential gluten contamination.[4][5] These protocols and data summaries are intended to facilitate further research into the immunopathogenesis of this compound and the development of potential therapeutics.
Data Presentation
The following tables summarize quantitative data from studies investigating the immunological effects of purified this compound in celiac disease models.
Table 1: In Vitro Cytokine Response to Purified this compound in Duodenal Biopsies from Celiac Disease Patients
| Treatment Group | Analyte | Measurement | Result | p-value | Reference |
| Celiac Biopsies + PT-Gliadin (5 mg/ml) | IFN-γ mRNA | Fold Increase | Significant Increase | p=0.0077 | |
| Celiac Biopsies + PT-Avenin (5 mg/ml) | IFN-γ mRNA | Fold Increase | No Significant Increase | p=0.7353 | |
| Celiac Biopsies + PT-Gliadin (5 mg/ml) | IL-2 mRNA | Fold Increase | Smaller Increase | Not Specified | |
| Celiac Biopsies + PT-Avenin (5 mg/ml) | IL-2 mRNA | Fold Increase | No Significant Response | Not Specified | |
| Normal Control Biopsies + PT-Gliadin | IFN-γ mRNA | Fold Increase | No Significant Increase | p=0.8658 | |
| Normal Control Biopsies + PT-Avenin | IFN-γ mRNA | Fold Increase | No Significant Response | Not Specified |
PT: Peptic-Tryptic digest
Table 2: In Vivo T-Cell Activation and Clinical Symptoms Following Purified this compound Challenge in Celiac Disease Patients
| This compound Dose | Parameter | Observation | Percentage of Patients | Reference |
| 0.1 g | Serum IL-2 Elevation | Positive | 3/29 (10.3%) | |
| 0.5 g | Serum IL-2 Elevation | Positive | 4/29 (13.8%) | |
| 1 g | Serum IL-2 Elevation | Positive | 6/29 (20.7%) | |
| 4 g | Serum IL-2 Elevation | Positive | 7/29 (24.1%) | |
| Dose-dependent | Acute Symptoms | Reported | 17/29 (59%) | |
| Single Bolus | T-cell Activation (Serum IL-2) | Dose-dependent increase | 11/29 (38%) | |
| 6-week intake | Intestinal Histology | No enteropathy observed | Not Applicable |
Experimental Protocols
Purification of this compound from Oats
This protocol describes a method for extracting and purifying this compound from gluten-free oat flour, suitable for use in both in vitro and in vivo studies.
Materials:
-
Gluten-free oat flour
-
Light petroleum (boiling range 40–60°C)
-
Salt solution (0.4 mol/l NaCl + 0.067 mol/l NaK phosphate, pH 7.6)
-
60% (v/v) aqueous ethanol
-
0.01 mol/l acetic acid
-
Ultra Turrax homogenizer
-
High-speed centrifuge (capable of 40,000 x g)
-
Vacuum evaporator
-
Dialysis tubing
-
Freeze dryer
Procedure:
-
Defatting: Defat the oat flour with light petroleum and air dry.
-
Salt Extraction: Extract the defatted flour three times with the salt solution using the homogenizer for 5 minutes at room temperature. Centrifuge at 40,000 x g for 15 minutes at room temperature after each extraction and discard the supernatant.
-
Ethanol Extraction: Extract the remaining pellet three times with 60% (v/v) aqueous ethanol using the homogenizer for 5 minutes at room temperature. Centrifuge at 40,000 x g for 15 minutes at room temperature after each extraction and collect the supernatants.
-
Concentration and Dialysis: Combine the ethanol supernatants and concentrate them to approximately one-quarter of the original volume using a vacuum evaporator at 40°C.
-
Dialyze the concentrated extract against 0.01 mol/l acetic acid until free from chloride.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the purified this compound powder.
Peptic-Tryptic (PT) Digestion of this compound
This protocol is for the enzymatic digestion of purified this compound to mimic the digestion process in the gastrointestinal tract, which is often necessary for in vitro immunological assays.
Materials:
-
Purified this compound
-
Pepsin (agarose-bound)
-
Trypsin (agarose-bound)
-
Diluted HCl (pH 2.0)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve 1 g of purified this compound in 50 ml of diluted HCl (pH 2.0).
-
Add 100 mg of agarose-bound pepsin.
-
Stir the mixture at 37°C for 2 hours.
-
Centrifuge at 6,000 x g for 20 minutes at room temperature to pellet the pepsin-agarose.
-
Carefully transfer the supernatant to a new tube. The resulting solution contains the peptic-tryptic digest of this compound.
In Vitro Organ Culture of Duodenal Biopsies
This protocol details the culture of duodenal biopsies from celiac disease patients to assess the immunogenicity of purified this compound.
Materials:
-
Freshly obtained duodenal biopsies from celiac disease patients (and non-celiac controls)
-
RPMI 1640 medium
-
PT-avenin and PT-gliadin (as a positive control)
-
Culture plates
-
Incubator (37°C, 5% CO2)
-
Reagents for RNA extraction and cytokine measurement (ELISA)
Procedure:
-
Place individual duodenal biopsies in wells of a culture plate containing RPMI 1640 medium.
-
Add PT-avenin to the experimental wells at a final concentration of 5 mg/ml.
-
For positive controls, add PT-gliadin at the same concentration to separate wells.
-
For negative controls, culture biopsies with RPMI 1640 alone.
-
Incubate the biopsies for 4 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, collect the culture supernatant for cytokine protein measurement by ELISA.
-
Harvest the biopsy tissue for total RNA extraction and subsequent quantification of cytokine mRNA (e.g., IFN-γ, IL-2) by real-time PCR.
In Vivo this compound Challenge and T-Cell Activation Assay
This protocol describes a clinical research model to evaluate the in vivo immune response to purified this compound in celiac disease patients. Note: This protocol must be conducted under strict medical supervision and with appropriate ethical approvals.
Materials:
-
Food-grade purified this compound
-
Serum collection tubes
-
Reagents and equipment for measuring serum Interleukin-2 (IL-2)
Procedure:
-
Baseline Measurement: Collect a baseline blood sample from the participating celiac disease patient immediately before the this compound challenge.
-
This compound Ingestion: The participant ingests a single bolus of purified this compound. Dose-escalation studies may start with a low dose (e.g., 0.1 g) and increase in subsequent challenges (e.g., 0.5 g, 1 g, 4 g) with adequate washout periods between challenges.
-
Post-Challenge Blood Collection: Collect a second blood sample 4 hours after this compound ingestion.
-
IL-2 Measurement: Isolate serum from both baseline and post-challenge blood samples and measure the concentration of IL-2 using a sensitive immunoassay. An elevation in serum IL-2 at 4 hours post-challenge is indicative of in vivo T-cell activation.
-
Symptom Monitoring: Record any clinical symptoms experienced by the participant following the this compound challenge.
Visualizations
Signaling Pathway of this compound-Induced T-Cell Activation in Celiac Disease
This diagram illustrates the proposed mechanism by which this compound peptides can trigger an immune response in the small intestine of susceptible individuals.
Caption: this compound-induced T-cell activation pathway in celiac disease.
Experimental Workflow for In Vitro Analysis of this compound Immunogenicity
This diagram outlines the key steps involved in assessing the immunological effects of purified this compound on duodenal biopsies from celiac disease patients.
Caption: Workflow for in vitro immunogenicity testing of this compound.
Logical Flow for In Vivo this compound Challenge Studies
This diagram illustrates the decision-making and procedural flow for conducting an in vivo this compound challenge in celiac disease research participants.
Caption: Logical workflow for in vivo this compound challenge studies.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. OAT this compound TRIGGERS ACUTE SYMPTOMS AND IMMUNE ACTIVATION IN SOME PEOPLE WITH CELIAC DISEASE BUT ADVERSE IMMUNE AND CLINICAL EFFECTS ARE ABSENT WITH EXTENDED INGESTION - Digestive Disease Week [ddw.digitellinc.com]
- 3. The Molecular Basis for Oat Intolerance in Patients with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Separation of Avenin Fractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenins, the prolamin storage proteins of oats, are of significant interest to researchers, particularly in the context of celiac disease and gluten-free product development. The accurate separation and quantification of different avenin fractions are crucial for understanding their immunogenic potential and functional properties. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of these complex protein mixtures. This document provides detailed application notes and protocols for three primary HPLC methods used for the separation of this compound fractions: Reversed-Phase HPLC (RP-HPLC), Size-Exclusion HPLC (SE-HPLC), and Ion-Exchange HPLC (IE-HPLC).
I. Reversed-Phase HPLC (RP-HPLC) for this compound Fractionation
RP-HPLC separates proteins based on their surface hydrophobicity. It is a high-resolution technique widely used for the detailed characterization and quantification of individual this compound components.
Experimental Protocol 1: Method based on Tanner et al. (2019)
This protocol is suitable for the detailed profiling of this compound fractions.
1. Sample Preparation:
-
Weigh 10 mg of freeze-dried purified this compound.
-
Re-solubilize the sample in 1 mL of 70% (v/v) ethanol.
-
Vortex for 30 minutes to ensure complete dissolution.
-
Centrifuge the sample at 15,870 x g for 20 minutes.
-
Filter the supernatant through a 0.45 µm filter prior to injection.[1]
2. HPLC Conditions:
-
Column: Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size.
-
Mobile Phase A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 33% to 80% Mobile Phase B over 65 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
Experimental Protocol 2: Modified Method based on Gojković-Cvjetković et al. (2022)
This protocol offers a faster separation of this compound fractions.
1. Sample Preparation:
-
Extract 0.5 g of oat flour with 4.5 mL of 50% (v/v) ethanol by vortexing for 1 hour.
-
Centrifuge at 3000 x g for 1 hour.
-
Chill the supernatant at 4°C overnight to precipitate avenins.
-
Centrifuge and redissolve the pellet in 0.3 mL of 60% (v/v) ethanol.
2. HPLC Conditions:
-
Column: Zorbax 300SB-C8 Poroshell™, 75 mm x 2.1 mm, 5 µm particle size.
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0–1 min, 23% B
-
1–2.5 min, 23–30% B
-
2.5–9.5 min, 30–47% B
-
9.5–11 min, 47% B
-
11–13 min, 47–23% B
-
13–14 min, 23% B
-
-
Flow Rate: 1 cm³/min.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
Quantitative Data from RP-HPLC Analysis
| Study | This compound Fractions Identified | Key Quantitative Findings |
| Tanner et al. (2019) | Two main groups of peaks with multiple individual components. | - Group 1 (retention time 27.0-31.3 min) accounted for ~57% of the total protein. - Group 2 (retention time 37.6-46.0 min) accounted for 43% of the total protein.[2] |
| Gojković-Cvjetković et al. (2022) | Multiple this compound peaks separated within a 14-minute run time. | The method allows for the quantification of total this compound content by integrating the peak areas and comparing with a gliadin standard calibration curve. |
II. Size-Exclusion HPLC (SE-HPLC) for this compound Fractionation
SE-HPLC separates proteins based on their molecular size in solution. This method is ideal for separating broad classes of oat proteins, including polymeric proteins, monomeric avenins, and other monomeric proteins like globulins.
Experimental Protocol: Method based on Gell et al. (2021)
1. Sample Preparation:
-
A one-step extraction is performed using a suitable buffer (e.g., phosphate buffer). The original method by Batey et al. (1991) used a sonicator for extraction, but vortexing may be sufficient for oat proteins.
2. HPLC Conditions:
-
Column: Agilent AdvanceBio Sec 300Å, 4.6 x 300 mm, 2.7 µm particle size.[3]
-
Mobile Phase: A mixture of two stock buffer solutions: A (0.2 M NaH₂PO₄) and B (0.2 M Na₂HPO₄). The final mobile phase composition should be optimized to achieve the desired pH.
-
Flow Rate: 0.350 µL/min.[3]
-
Column Temperature: Room temperature.[3]
-
Pressure: 120 bar.
-
Detection: UV absorbance at 210 nm.
-
Injection Volume: 10 µL.
Quantitative Data from SE-HPLC Analysis
| Study | Protein Fractions Separated | Relative Abundance of Fractions |
| Gell et al. (2021) | Polymeric proteins, Avenins, and Soluble non-avenin proteins. | - Polymeric proteins: 68.79–86.60% - Avenins: 8.86–27.72% - Soluble non-avenin proteins: 2.89–11.85% |
| Another Study | Polymeric, this compound, and Non-avenin monomeric protein groups. | - Polymeric proteins: 59.17–80.87% - this compound: 12.89–31.03% - Non-avenin monomeric proteins: 3.40–9.41% |
III. Ion-Exchange HPLC (IE-HPLC) for this compound Fractionation
IE-HPLC separates proteins based on their net surface charge at a specific pH. This technique can be a powerful tool for fractionating avenins into groups with different isoelectric points. While specific protocols for this compound IE-HPLC are not as commonly published as for RP-HPLC, a method can be adapted from protocols for other cereal prolamins, such as gliadins.
Proposed Cation-Exchange HPLC Protocol (Adapted from Gliadin Analysis)
This protocol is a starting point and may require optimization for specific this compound samples.
1. Sample Preparation:
-
Extract avenins using 50-70% (v/v) ethanol as described in the RP-HPLC protocols.
-
Prior to injection, perform a buffer exchange into the initial mobile phase (Mobile Phase A) using dialysis or a desalting column to ensure proper binding to the column.
2. HPLC Conditions:
-
Column: Vydac sulfonic acid S-type cation-exchange column (e.g., 7.5 x 50 mm).
-
Mobile Phase A: 30-35% Acetonitrile, 0.05% TFA, adjusted to pH 2.6.
-
Mobile Phase B: Mobile Phase A containing 0.25 M NaCl.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 45 minutes.
-
Flow Rate: 1 mL/min (to be optimized).
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 210 nm or 280 nm.
Proposed Anion-Exchange HPLC Protocol
1. Sample Preparation:
-
Extract avenins as described for cation-exchange HPLC.
-
Perform a buffer exchange into the initial mobile phase (Mobile Phase A), which should be a low ionic strength buffer with a pH above the isoelectric point of the target this compound fractions (typically pI of avenins is in the neutral to slightly acidic range, so a buffer at pH 8.0 could be a starting point). A suitable buffer would be 20 mM Tris-HCl, pH 8.0.
2. HPLC Conditions:
-
Column: A strong anion-exchange column, such as one with quaternary ammonium functional groups (e.g., DEAE or Q-type).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0 with 1 M NaCl.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 45 minutes.
-
Flow Rate: 1 mL/min (to be optimized).
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 210 nm or 280 nm.
IV. Visualization of Experimental Workflows
Diagrams of HPLC Methods
Caption: Workflow for RP-HPLC analysis of avenins.
Caption: Workflow for SE-HPLC analysis of oat proteins.
Caption: Generalized workflow for IE-HPLC of avenins.
Logical Relationship of HPLC Methods
Caption: Logical relationship of different HPLC methods.
References
Avenin Challenge Protocols for Clinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting avenin challenges in clinical studies, primarily aimed at investigating the response to oats in individuals with celiac disease or suspected oat sensitivity. The protocols are designed to ensure patient safety while gathering robust data on clinical symptoms and immunological responses.
Introduction
While oats are a source of nutritional benefit, their inclusion in a gluten-free diet for individuals with celiac disease remains a topic of discussion. The primary concern revolves around this compound, a prolamin protein in oats, which can trigger an immune response in a subset of celiac disease patients.[1][2][3] Clinical studies employing standardized this compound challenges are crucial for understanding the prevalence and nature of oat sensitivity, identifying immunogenic this compound epitopes, and developing safer oat varieties for consumption.[4][5] This document outlines protocols for oral this compound challenges, detailing participant selection, this compound preparation, challenge administration, and endpoint analysis.
I. Participant Selection and Characteristics
Proper participant selection is critical for the safety and validity of this compound challenge studies. The following table summarizes the key characteristics of study participants from a notable clinical trial investigating this compound sensitivity in celiac disease patients.
| Participant Characteristic | Description | Reference |
| Diagnosis | Confirmed celiac disease (CD) | |
| Genetic Predisposition | HLA-DQ2.5 positive | |
| Age Range | 18-70 years | |
| Dietary Status | On a strict gluten-free diet | |
| Clinical Status | In clinical remission at baseline |
II. This compound Preparation and Quantification
The this compound used in clinical challenges must be pure and free from contamination with other gluten-containing cereals.
This compound Source and Purity:
-
Oat Source: this compound should be extracted from oat cultivars grown on dedicated gluten-contamination-free farms that adhere to strict purity protocols.
-
Extraction: A food-grade extraction process is employed to isolate this compound. One reported method yielded 2.1 kg of this compound from 400 kg of contamination-free oats. The resulting extract should be of high purity, with one study reporting an extract consisting of 85% protein, of which 96% was this compound.
-
Contaminant Analysis: The purified this compound must be tested and confirmed to be free of heavy metals and low in fermentable oligosaccharides, disaccharides, monosaccharides, and polyols (FODMAPs).
III. Experimental Protocols
Two primary types of this compound challenges are utilized in clinical studies: a single-bolus, dose-escalation challenge to assess acute responses, and a longer-term daily challenge to evaluate sustained effects.
A. Single-Bolus this compound Challenge Protocol
This protocol is designed to determine the dose-dependent acute immune and symptomatic responses to this compound.
Methodology:
-
Participant Preparation: Participants should be in a fasting state before the challenge. Baseline blood samples are collected.
-
Dose Escalation: this compound is administered in increasing doses with a washout period between each challenge. A typical dose-escalation regimen is as follows: 0.05 g, 0.1 g, 0.5 g, 1 g, 4 g, and 6 g of purified this compound. A 4-week washout period between challenges is recommended.
-
Administration: The purified this compound is typically mixed with a vehicle such as water or a gluten-free food product for consumption.
-
Monitoring: Participants are monitored for acute symptoms such as pain, diarrhea, and vomiting for several hours post-challenge.
-
Blood Sampling: A second blood sample is collected 4 hours after each challenge to measure biomarkers of immune activation, such as serum interleukin-2 (IL-2).
Quantitative Data from a Single-Bolus this compound Challenge:
| This compound Dose | Equivalent in Whole Oats | Percentage of Patients with IL-2 Elevation (T-cell activation) | Percentage of Patients with Acute Symptoms |
| 0.1 g | ~10 g | 10.3% (3/29) | Not specified |
| 0.5 g | ~50 g (a standard serving) | 13.8% (4/29) | Not specified |
| 1.0 g | Not specified | 20.7% (6/29) | Not specified |
| 4.0 g | Not specified | 24.1% (7/29) | Not specified |
| Overall | 38% (11/29) | 59% (17/29) |
Data adapted from a study of 29 adult celiac disease patients.
B. Sustained (6-Week) this compound Challenge Protocol
This protocol assesses the clinical and immunological effects of daily this compound consumption over a longer period.
Methodology:
-
Participant Selection: Participants who demonstrated a positive IL-2 response in the single-bolus challenge are typically selected for the sustained challenge.
-
Dosage: The daily dose of this compound is determined by the highest tolerated dose that induced a significant IL-2 elevation in the initial dose-ranging study. Doses can range from 0.05 g to 6 g of this compound daily.
-
Administration: this compound is provided in single-dose containers for daily consumption.
-
Monitoring and Sampling:
-
Baseline: Duodenal biopsies and blood samples are collected before starting the challenge.
-
During Challenge: Blood samples are collected at specified time points (e.g., day 6) to assess T-cell responses.
-
End of Challenge: Duodenal biopsies and blood samples are collected at the end of the 6-week period.
-
-
Control: A positive control group, such as celiac disease patients undergoing a wheat gluten challenge, can be included for comparison.
IV. Endpoint Analysis and Biomarkers
A comprehensive analysis of clinical and immunological endpoints is essential to interpret the results of an this compound challenge.
| Endpoint Category | Specific Measurement | Methodology | Significance |
| Clinical Symptoms | Gastrointestinal symptoms (pain, diarrhea, vomiting) | Patient-reported outcomes | Assesses immediate clinical reactivity. |
| Immune Cell Activation | Serum Interleukin-2 (IL-2) | ELISA | A sensitive and specific biomarker of gluten-induced T-cell activation. |
| This compound-specific T-cells | Flow cytometry with DQ2.5-ave-1c tetramers | Quantifies the frequency of T-cells responding to specific this compound epitopes. | |
| T-cell phenotype (CD38, integrin β7) | Flow cytometry | Identifies activated, gut-homing effector memory T-cells. | |
| Intestinal Histology | Villous height to crypt depth (Vh:Cd) ratio | Microscopic analysis of duodenal biopsies | Assesses for mucosal damage (enteropathy). |
| Intraepithelial lymphocyte (IEL) count | Immunohistochemistry of duodenal biopsies | A marker of intestinal inflammation. | |
| Serology | IgA anti-tissue transglutaminase (tTG-IgA) | ELISA | Standard diagnostic marker for celiac disease activity. |
| IgG anti-deamidated gliadin peptide (DGP-IgG) | ELISA | Another serological marker for celiac disease. | |
| Anti-avenin IgG | ELISA | Measures the antibody response specifically to this compound. | |
| Cytokine Profile | Pro-inflammatory cytokines | Multiplex immunoassay (e.g., Olink Proteomics) | Characterizes the broader inflammatory response. |
V. Visualized Protocols and Pathways
This compound Challenge Experimental Workflow
Caption: Workflow for this compound Challenge Clinical Studies.
Proposed T-Cell Mediated Immune Response to this compound
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. The Molecular Basis for Oat Intolerance in Patients with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondceliac.org [beyondceliac.org]
- 4. Frontiers | Investigation of Protein and Epitope Characteristics of Oats and Its Implications for Celiac Disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Visualizing Avenin in Oat Tissue: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed methodologies for the visualization of avenin, the primary storage prolamin in oats, within oat tissue. The protocols are designed for researchers, scientists, and drug development professionals engaged in cereal grain analysis, food science, and celiac disease research. This document outlines both general protein staining and specific immunolocalization techniques.
Introduction
Avenins are a group of proline- and glutamine-rich storage proteins found in oats, analogous to gliadin in wheat and hordein in barley. Their localization and quantification within the oat grain are crucial for understanding grain development, nutritional quality, and for assessing the potential immunogenicity for individuals with celiac disease. The methods described herein provide robust protocols for the histological visualization of this compound in fixed oat tissue sections.
Data Presentation: Staining Methodologies for this compound Visualization
The following table summarizes the key staining methods applicable to the visualization of this compound in oat tissue. Quantitative data from tissue imaging for this compound is not widely published; the quantitative output is often derived from biochemical methods like ELISA or HPLC on tissue extracts.
| Staining Method | Target Molecule | Specificity | Typical Quantitative Data Output (from literature) | Advantages | Limitations |
| Coomassie Brilliant Blue | Total Protein | Non-specific | Densitometry of stained protein bands on gels. Potential for relative quantification in tissue via image analysis. | Simple, rapid, and inexpensive method for visualizing protein-rich structures like protein bodies. | Does not specifically identify this compound; stains all proteins. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | This compound | High | ELISA or Western blot on tissue extracts.[1][2][3][4][5] Potential for quantification of signal intensity per area in tissue sections. | Allows for specific localization of this compound within different tissues and subcellular compartments. High sensitivity. | Dependent on the availability and specificity of a primary antibody validated for histology. Potential for cross-reactivity. |
Experimental Protocols
Protocol 1: Coomassie Brilliant Blue Staining for Total Protein Visualization
This protocol is adapted from standard protein gel staining procedures for the histological staining of protein bodies in oat tissue sections.
Objective: To stain total protein in paraffin-embedded oat seed sections to visualize the distribution of protein bodies.
Materials:
-
Fixative (e.g., Formalin-Aceto-Alcohol: 50% ethanol, 5% acetic acid, 10% formalin)
-
Ethanol series (70%, 85%, 95%, 100%)
-
Xylene or xylene substitute
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Staining solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid.
-
Destaining solution: 40% methanol, 10% acetic acid.
-
Mounting medium
Procedure:
-
Fixation: Fix trimmed oat seed pieces in Formalin-Aceto-Alcohol for at least 24 hours at 4°C.
-
Dehydration: Dehydrate the tissue through a graded ethanol series: 70% (1 hr), 85% (1 hr), 95% (1 hr), and 100% (2 changes, 1 hr each).
-
Clearing: Transfer the tissue to xylene (2 changes, 1 hr each).
-
Infiltration and Embedding: Infiltrate with paraffin wax at 60°C (3 changes, 2 hrs each) and embed in paraffin blocks.
-
Sectioning: Cut 8-10 µm thick sections using a rotary microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene (2 changes, 5 min each) and rehydrate through a descending ethanol series (100%, 95%, 70%, 50%; 3 min each) to distilled water.
-
Staining: Immerse slides in the Coomassie Brilliant Blue staining solution for 10-15 minutes.
-
Destaining: Briefly rinse in distilled water and then transfer to the destaining solution. Agitate gently until the desired differentiation is achieved, with protein bodies appearing as distinct blue structures against a lighter background.
-
Dehydration and Mounting: Dehydrate the stained sections through an ascending ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Microscopy: Observe under a bright-field microscope.
Protocol 2: Immunohistochemical/Immunofluorescent Localization of this compound
This is a general protocol for the immunolocalization of this compound. Note: A primary antibody specific to oat this compound and validated for immunohistochemistry is crucial for this protocol. While antibodies like the G12 monoclonal antibody are known to cross-react with some this compound epitopes in ELISA and immunoblotting, their suitability for IHC/IF on oat tissue requires validation. Researchers should perform necessary validation steps, including testing a range of antibody concentrations and appropriate controls.
Objective: To specifically localize this compound proteins in paraffin-embedded oat seed sections.
Materials:
-
Paraffin-embedded oat seed sections on slides (prepared as in Protocol 1, steps 1-5).
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Blocking buffer (e.g., 5% Normal Goat Serum in Phosphate Buffered Saline with 0.1% Tween-20 - PBST).
-
Primary antibody (anti-avenin, requires user validation).
-
Secondary antibody (e.g., Goat anti-mouse IgG-HRP for IHC, or Goat anti-mouse IgG-Alexa Fluor 488 for IF).
-
Detection reagent (e.g., DAB substrate kit for IHC).
-
Counterstain (e.g., Hematoxylin for IHC, or DAPI for IF).
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Perform as described in Protocol 1, step 6.
-
Antigen Retrieval: Immerse slides in pre-heated antigen retrieval buffer and incubate at 95°C for 20 minutes. Allow to cool to room temperature.
-
Blocking: Wash sections with PBST (3 changes, 5 min each). Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary anti-avenin antibody to its optimal concentration in blocking buffer. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash sections with PBST (3 changes, 5 min each).
-
Secondary Antibody Incubation: Incubate with the appropriate secondary antibody, diluted in PBST, for 1-2 hours at room temperature. For IF, this step should be performed in the dark.
-
Washing: Wash sections with PBST (3 changes, 5 min each). For IF, perform washes in the dark.
-
Detection & Visualization:
-
For IHC: Incubate with the DAB substrate solution until a brown color develops. Stop the reaction by rinsing with water.
-
For IF: Proceed directly to counterstaining.
-
-
Counterstaining:
-
For IHC: Lightly counterstain with hematoxylin.
-
For IF: Incubate with DAPI solution for 5-10 minutes to stain nuclei.
-
-
Dehydration and Mounting:
-
For IHC: Dehydrate through an ascending ethanol series, clear in xylene, and mount.
-
For IF: Rinse with PBS and mount with an aqueous mounting medium.
-
-
Microscopy: Observe under a bright-field microscope for IHC or a fluorescence microscope for IF.
Mandatory Visualizations
Caption: Workflow for Coomassie Brilliant Blue staining of oat tissue.
Caption: General workflow for Immunohistochemistry/Immunofluorescence.
References
- 1. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific this compound Cross-Reactivity with G12 Antibody in a Wide Range of Current Oat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Specific this compound Cross-Reactivity with G12 Antibody in a Wide Range of Current Oat Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avenin Peptide Synthesis in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of immunogenic avenin peptides and their application in immunological studies, particularly in the context of celiac disease research. The protocols outlined below are intended to facilitate the investigation of T-cell responses to oat-derived peptides and to aid in the development of diagnostics and therapeutics for gluten-related disorders.
Introduction
Avenins are proline- and glutamine-rich storage proteins found in oats, analogous to glutenins and gliadins in wheat. While oats are often considered a safe alternative for individuals with celiac disease, a subset of patients exhibit an immune response to specific this compound peptides.[1] This response is mediated by CD4+ T-cells that recognize this compound epitopes presented by specific Human Leukocyte Antigen (HLA) molecules, primarily HLA-DQ2.5.[1][2] Studying these immunological responses requires the availability of high-purity, well-characterized synthetic this compound peptides. This document details the necessary protocols for their synthesis and subsequent use in key immunological assays.
Immunodominant this compound Peptides
Several this compound peptides have been identified as immunodominant in celiac disease patients. These peptides are recognized by T-cells and can trigger an inflammatory cascade. The primary this compound T-cell epitopes are homologous to barley and wheat T-cell epitopes.[3][4] Key immunogenic this compound peptide sequences include:
| Peptide Name | Sequence | Reference |
| DQ2.5-ave-1a | PYPEQEEPF | |
| DQ2.5-ave-1b | PYPEQEQPF | |
| DQ2.5-ave-1c | PYPEQEQPI | |
| DQ2.5-ave-2 | PYPEQQPF |
These peptides can be synthesized using solid-phase peptide synthesis (SPPS) for use in in vitro and ex vivo immunological assays.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the immunological response to this compound peptides in celiac disease patients.
Table 1: In Vivo IL-2 Release in Response to this compound Challenge
| This compound Dose (g) | Percentage of Patients with Elevated IL-2 (%) | Reference |
| 0.1 | 10.3 | |
| 0.5 | 13.8 | |
| 1.0 | 20.7 | |
| 4.0 | 24.1 |
Note: Data from a study involving 29 HLA-DQ2.5+ adult celiac disease patients undergoing a single-bolus oat this compound challenge. Serum IL-2 levels were measured 4 hours post-challenge.
Table 2: T-Cell Proliferation in Response to this compound Peptides
| Antigen | T-Cell Line Origin | Stimulation Index (SI) | Reference |
| TG2-treated this compound | Biopsy from oat-intolerant patient | >3 | |
| This compound Peptides | Biopsy from oat-intolerant patient | >3 | |
| PT-Avenin | Duodenal Biopsies from Celiac Patients | No significant response |
Note: A Stimulation Index (SI) greater than 3 is generally considered a positive proliferative response.PT-Avenin refers to peptic-tryptic digested this compound.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides (e.g., DQ2.5-ave-1c: PYPEQEQPI)
This protocol describes the manual synthesis of the immunodominant this compound peptide DQ2.5-ave-1c (PYPEQEQPI) using Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the first Fmoc-protected amino acid (Fmoc-Ile-OH) and HBTU in DMF.
-
Add 5-10 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Gln, Glu, Gln, Glu, Pro, Tyr, Pro).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptide by mass spectrometry.
-
Protocol 2: Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with synthetic this compound peptides.
Materials:
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Human peripheral blood from HLA-DQ2.5+ celiac disease patients and healthy controls
-
Synthetic this compound peptides (e.g., DQ2.5-ave-1c)
-
Phytohemagglutinin (PHA) as a positive control
-
[³H]-thymidine
-
96-well round-bottom plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture:
-
Wash the isolated PBMCs with RPMI 1640 medium.
-
Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
-
Assay Setup:
-
Plate 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of medium containing the synthetic this compound peptide at various concentrations (e.g., 10, 25, 50 µg/mL).
-
Include a negative control (medium only) and a positive control (PHA, 5 µg/mL).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement:
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI > 3 is considered a positive response.
Protocol 3: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the number of this compound-specific T-cells that secrete Interferon-gamma (IFN-γ) upon stimulation.
Materials:
-
Human IFN-γ ELISPOT kit (containing capture and detection antibodies)
-
PVDF-membrane 96-well plates
-
Synthetic this compound peptides
-
PBMCs from HLA-DQ2.5+ celiac disease patients and healthy controls
-
RPMI 1640 medium with 10% FBS
-
PHA as a positive control
Procedure:
-
Plate Coating: Coat the ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating and Stimulation:
-
Add 2.5 x 10⁵ PBMCs in 100 µL of medium to each well.
-
Add 100 µL of medium containing the synthetic this compound peptide (final concentration e.g., 10-20 µg/mL).
-
Include a negative control (medium only) and a positive control (PHA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour.
-
Wash the plate and add the substrate solution.
-
-
Spot Development and Analysis:
-
Stop the reaction by washing with water once spots have developed.
-
Allow the plate to dry and count the spots using an automated ELISPOT reader.
-
Results are expressed as spot-forming cells (SFCs) per 10⁶ PBMCs.
-
Visualizations
Caption: Workflow for this compound peptide synthesis and immunological testing.
Caption: this compound peptide-mediated T-cell activation pathway in celiac disease.
References
Application Notes and Protocols for Creating Avenin-Free Oat Lines for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation and analysis of avenin-free oat (Avena sativa) lines. The primary goal is to equip researchers with the necessary information to develop oat varieties devoid of immunogenic this compound proteins, which are implicated in celiac disease and other gluten-related disorders. These this compound-free lines will serve as crucial tools for research into the precise role of oat proteins in human health and for the development of safer food products.
Introduction
Oats are a nutritious cereal grain, but for a subset of individuals with celiac disease, the storage proteins known as avenins can trigger an immune response. While oats are considered safe for many with celiac disease, some patients exhibit sensitivity to specific this compound epitopes. The development of this compound-free oat lines is therefore of significant interest for both fundamental research and practical applications in food science and medicine.
This guide outlines the use of CRISPR-Cas9 technology to achieve targeted knockout of this compound-coding genes. It also details the necessary protocols for transforming oat plants and for the subsequent analysis of the resulting lines to confirm the absence of this compound proteins and to assess their agronomic performance.
Experimental Workflow
The overall process for creating and validating this compound-free oat lines involves several key stages, from the initial design of the gene-editing constructs to the final characterization of the modified plants.
Experimental Protocols
CRISPR-Cas9 Vector Construction for this compound Gene Knockout
This protocol describes the construction of a binary vector for Agrobacterium-mediated transformation of oats, designed to co-express the Cas9 nuclease and a guide RNA (gRNA) targeting a conserved region within the this compound gene family.
3.1.1. gRNA Design
Successful gene knockout requires the design of gRNAs that target a conserved and functionally important region of the target gene(s). For this compound genes, targeting the sequences that encode the immunogenic epitopes is a primary strategy.
-
Target Selection: Identify conserved regions within the this compound gene family. The regions encoding the DQ2.5-ave-1a (PYPEQEEPF), DQ2.5-ave-1b (PYPEQEQPF), DQ2.5-ave-1c (PYPEQEQPI), and DQ2.5-ave-2 (PYPEQQPF) epitopes are ideal targets[1].
-
gRNA Design Tools: Utilize online gRNA design tools such as Benchling, CHOPCHOP, or GenScript's gRNA design tool to identify suitable 20-nucleotide target sequences upstream of a Protospacer Adjacent Motif (PAM). For Streptococcus pyogenes Cas9 (SpCas9), the most common PAM sequence is 5'-NGG-3'[2].
-
Off-target Analysis: It is crucial to perform a genome-wide off-target analysis to minimize the risk of unintended mutations. Most gRNA design tools include this feature.
3.1.2. Vector Assembly Protocol
This protocol is adapted for a typical monocot CRISPR vector system.
Materials:
-
pU6-gRNA entry vector (containing a plant U6 promoter and the gRNA scaffold)
-
Binary destination vector (containing a plant-codon-optimized Cas9 expression cassette and a plant selectable marker, e.g., hygromycin resistance)
-
Target-specific forward and reverse oligonucleotides for the gRNA
-
Restriction enzymes (e.g., BsaI for Golden Gate assembly)
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
Appropriate antibiotics for selection
Protocol:
-
Oligonucleotide Annealing:
-
Synthesize forward and reverse oligonucleotides encoding the 20-bp target sequence with appropriate overhangs for cloning into the pU6-gRNA entry vector.
-
Anneal the oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
-
Ligation into Entry Vector:
-
Digest the pU6-gRNA entry vector with the chosen restriction enzyme (e.g., BsaI).
-
Ligate the annealed oligonucleotides into the digested entry vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for positive colonies on antibiotic-containing media.
-
Verify the sequence of the inserted gRNA by Sanger sequencing.
-
-
Assembly into Binary Vector:
-
Use a recombination-based cloning method (e.g., Gateway LR clonase reaction) or restriction-ligation to transfer the U6-gRNA expression cassette from the entry vector into the binary destination vector containing the Cas9 cassette.
-
Transform the final binary vector into competent E. coli and select on appropriate antibiotics.
-
Verify the integrity of the final construct by restriction digest and/or sequencing.
-
Agrobacterium-Mediated Transformation of Oat
This protocol is based on successful transformation methods for oat, utilizing immature embryos as the explant source.
Materials:
-
Agrobacterium tumefaciens strain (e.g., AGL1, EHA105) containing the final binary vector
-
Mature oat seeds of a transformable cultivar (e.g., 'Park')[3]
-
Callus induction medium
-
Co-cultivation medium
-
Selection medium containing hygromycin
-
Regeneration medium
-
Rooting medium
Protocol:
-
Agrobacterium Culture Preparation:
-
Inoculate a single colony of Agrobacterium carrying the binary vector into liquid LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
Pellet the bacterial cells by centrifugation and resuspend in liquid co-cultivation medium to an OD600 of 0.5-1.0. Add acetosyringone to a final concentration of 200 µM.
-
-
Explant Preparation (Immature Embryos):
-
Sterilize mature oat seeds and germinate them on sterile filter paper.
-
Aseptically isolate immature embryos (1.0-1.5 mm in length) from developing seeds.
-
-
Infection and Co-cultivation:
-
Immerse the isolated immature embryos in the Agrobacterium suspension for 30 minutes.
-
Blot the embryos dry on sterile filter paper and place them on solid co-cultivation medium.
-
Incubate in the dark at 22-25°C for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the embryos to callus induction medium containing hygromycin (e.g., 20 mg/L) and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.
-
Subculture the developing calli on fresh selection medium every 2-3 weeks.
-
After 6-8 weeks, transfer the hygromycin-resistant calli to regeneration medium and incubate under light to induce shoot formation.
-
Transfer regenerated plantlets to rooting medium.
-
-
Acclimatization:
-
Once a strong root system has developed, transfer the plantlets to soil and grow in a controlled environment with high humidity, gradually acclimatizing them to greenhouse conditions.
-
Molecular Analysis of Transgenic Lines
3.3.1. PCR-based Screening for Transgene Integration
-
Extract genomic DNA from the leaves of putative transgenic plants.
-
Perform PCR using primers specific for the Cas9 gene and the selectable marker (e.g., hygromycin) to confirm the presence of the T-DNA.
3.3.2. Analysis of Gene Editing Events
-
Amplify the target region of the this compound gene(s) from the genomic DNA of transgenic plants using primers flanking the gRNA target site.
-
Use a mismatch cleavage assay (e.g., T7 Endonuclease I) or high-resolution melt analysis to screen for mutations.
-
For positive candidates, perform Sanger sequencing of the PCR products to determine the exact nature of the mutation (insertion, deletion, or substitution).
Quantification of this compound Protein Content
3.4.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating and quantifying different this compound protein fractions.
Protocol:
-
This compound Extraction:
-
Grind oat seeds into a fine flour.
-
Extract avenins from the flour using a 60% (v/v) ethanol solution with constant agitation for 2 hours at room temperature.
-
Centrifuge the suspension and collect the supernatant containing the this compound proteins.
-
-
RP-HPLC Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) to elute the proteins.
-
Monitor the elution profile at 210 nm.
-
Quantify the this compound content by integrating the peak areas corresponding to the this compound fractions and comparing them to a standard curve generated with purified this compound.
-
3.4.2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a sensitive method for quantifying total this compound content.
Protocol:
-
Sample Preparation:
-
Extract proteins from oat flour as described for RP-HPLC.
-
-
Sandwich ELISA:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Block non-specific binding sites.
-
Add the extracted oat protein samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance using a plate reader and calculate the this compound concentration based on the standard curve.
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the analysis of this compound-free oat lines.
Table 1: Molecular Characterization of Transgenic Oat Lines
| Line ID | Cas9 PCR | Hygromycin PCR | This compound Gene Mutation | Mutation Type |
| Oat-AF-01 | + | + | Yes | 1 bp insertion |
| Oat-AF-02 | + | + | Yes | 5 bp deletion |
| Oat-AF-03 | + | + | No | - |
| Wild-Type | - | - | No | - |
Table 2: Quantification of this compound Content in T2 Generation Seeds
| Line ID | This compound Content (mg/g flour) by RP-HPLC | This compound Reduction (%) | This compound Content (µg/g flour) by ELISA | This compound Reduction (%) |
| Wild-Type | 10.2 ± 0.8 | - | 10500 ± 750 | - |
| Oat-AF-01 | Not Detected | 100 | < 1.0 | > 99.9 |
| Oat-AF-02 | Not Detected | 100 | < 1.0 | > 99.9 |
| Oat-AF-03 | 9.8 ± 0.7 | 3.9 | 9950 ± 680 | 5.2 |
Table 3: Agronomic Performance of this compound-Free Oat Lines
| Line ID | Plant Height (cm) | Tiller Number per Plant | 1000-Grain Weight (g) | Yield per Plant (g) |
| Wild-Type | 95 ± 5 | 4.2 ± 0.5 | 38.5 ± 1.2 | 15.2 ± 1.8 |
| Oat-AF-01 | 93 ± 6 | 4.1 ± 0.6 | 37.9 ± 1.5 | 14.8 ± 2.1 |
| Oat-AF-02 | 96 ± 4 | 4.3 ± 0.4 | 38.1 ± 1.1 | 15.0 ± 1.5 |
Discussion and Future Perspectives
The protocols outlined in this document provide a comprehensive framework for the development of this compound-free oat lines. The successful creation of such lines will have a significant impact on celiac disease research, allowing for definitive studies on the role of different oat components in the immune response. Furthermore, these lines could form the basis for the commercial development of oat-based products that are safe for all individuals with gluten-related disorders.
Future research should focus on targeting multiple members of the this compound gene family simultaneously to ensure the complete elimination of all potentially immunogenic epitopes. Additionally, extensive field trials will be necessary to evaluate the agronomic performance and nutritional quality of this compound-free oat lines under different environmental conditions. It will also be important to assess the impact of removing avenins on the overall nutritional profile of the oat grain, including total protein content and the balance of essential amino acids[4]. While CRISPR-Cas9 is the primary focus of this guide, RNA interference (RNAi) presents an alternative approach for silencing this compound gene expression that could also be explored[5].
References
- 1. Frontiers | Investigation of Protein and Epitope Characteristics of Oats and Its Implications for Celiac Disease [frontiersin.org]
- 2. addgene.org [addgene.org]
- 3. A highly efficient CRISPR‐Cas9‐based gene‐editing system in oat (Avena sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutritional and Phytochemical Composition and Associated Health Benefits of Oat (Avena sativa) Grains and Oat-Based Fermented Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Interference (RNAi) Induced Gene Silencing: A Promising Approach of Hi-Tech Plant Breeding - PMC [pmc.ncbi.nlm.nih.gov]
Avenin as a Potential Biomarker for Oat Sensitivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oats are a common dietary staple, but for a subset of individuals, consumption can trigger adverse reactions, a condition known as oat sensitivity. The primary protein implicated in this sensitivity is avenin, a prolamin analogous to gluten in wheat. Identifying reliable biomarkers for oat sensitivity is crucial for accurate diagnosis, patient management, and the development of targeted therapies. This document provides a comprehensive overview of this compound's role as a potential biomarker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in this field.
Oat sensitivity can manifest with a range of symptoms, and in some individuals, particularly those with celiac disease, there is an immunological response to this compound.[1] Research has focused on characterizing this response, including the production of specific antibodies and the activation of T-cells.[2][3]
Data Presentation
The following tables summarize key quantitative data from studies investigating this compound sensitivity, providing a snapshot of the current evidence for its use as a biomarker.
Table 1: Prevalence and Nature of Immune Response to this compound in Celiac Disease Patients
| Parameter | Finding | Patient Cohort | Reference |
| This compound-Specific T-Cell Response | 8% (6 of 73) of patients showed a T-cell response after a 3-day oat challenge. | Adults with Celiac Disease (HLA-DQ2.5+) | [3] |
| Dose-Dependent T-Cell Activation (IL-2 Release) | 38% (11 of 29) of patients exhibited T-cell activation (IL-2 release) in a dose-dependent manner after a single-bolus this compound challenge. | Adults with Celiac Disease (HLA-DQ2.5+) | [3] |
| Symptom Development | 59% (17 of 29) of patients reported acute symptoms following an this compound challenge. | Adults with Celiac Disease (HLA-DQ2.5+) | |
| Anti-Avenin Antibodies (IgA and IgG) | Children with celiac disease on a normal diet had significantly higher levels of both IgA and IgG antibodies to this compound compared to reference children. | Children with Celiac Disease |
Table 2: this compound Content and Cross-Reactivity in Oat Cultivars
| Parameter | Finding | Methodology | Reference |
| Cross-Reactive this compound Content | The mean content of cross-reactive this compound epitopes (interfering with G12 antibody) in 132 oat cultivars was 7.2 mg/kg. | G12-based ELISA | |
| Cultivar Variability | Significant differences in the levels of immunoreactive gluten epitopes were observed among various oat cultivars. | ELISA and Immunoblotting | |
| Cross-Reactivity with Anti-Gliadin Antibodies | Some oat cultivars contain this compound that cross-reacts with anti-gliadin 33-mer peptide antibodies. | ELISA |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed immunological pathways involved in this compound sensitivity and the logical workflow for its investigation as a biomarker.
Figure 1: Proposed immunological cascade in this compound sensitivity.
Figure 2: Experimental workflow for this compound biomarker validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources and should be optimized for specific laboratory conditions.
Protocol 1: Purification of this compound from Oats
This protocol describes a method for extracting and purifying this compound from oat flour, a necessary first step for its use as an antigen in immunoassays.
Materials:
-
Gluten-free oat flour
-
50% (v/v) ethanol
-
Centrifuge and centrifuge tubes
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Whatman filter paper)
-
Dialysis tubing (10 kDa MWCO)
-
Lyophilizer (optional)
Procedure:
-
Extraction: a. Mix oat flour with 50% (v/v) ethanol at a 1:5 (w/v) ratio in a large beaker. b. Stir the mixture vigorously on a magnetic stirrer for 2 hours at room temperature. c. Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the insoluble material. d. Carefully decant and collect the supernatant, which contains the this compound extract.
-
Precipitation (Optional, for further purification): a. Chill the supernatant at -20°C overnight to precipitate the this compound. b. Centrifuge the chilled extract at 10,000 x g for 30 minutes at 4°C. c. Discard the supernatant and resuspend the this compound pellet in a minimal volume of 50% ethanol.
-
Dialysis: a. Transfer the this compound solution to a dialysis tubing. b. Dialyze against deionized water at 4°C for 48 hours, with several changes of water, to remove ethanol and small molecular weight impurities.
-
Lyophilization: a. Freeze the dialyzed this compound solution at -80°C. b. Lyophilize the frozen sample to obtain a powdered form of purified this compound.
-
Quantification and Storage: a. Determine the protein concentration of the purified this compound using a standard protein assay (e.g., Bradford or BCA). b. Store the purified this compound at -20°C or -80°C for long-term use.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Avenin IgA and IgG
This indirect ELISA protocol is designed to detect and quantify IgA and IgG antibodies specific to this compound in serum samples.
Materials:
-
Purified this compound (from Protocol 1)
-
96-well high-binding ELISA plates
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Patient and control serum samples
-
HRP-conjugated anti-human IgA and IgG secondary antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: a. Dilute purified this compound to 1-5 µg/mL in coating buffer. b. Add 100 µL of the diluted this compound to each well of a 96-well plate. c. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate three times with 200 µL of wash buffer per well. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: a. Wash the plate three times with wash buffer. b. Dilute serum samples (e.g., 1:100) in blocking buffer. c. Add 100 µL of diluted samples to the appropriate wells. Include positive and negative controls. d. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: a. Wash the plate three times with wash buffer. b. Dilute HRP-conjugated anti-human IgA or IgG in blocking buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.
-
Detection: a. Wash the plate five times with wash buffer. b. Add 100 µL of TMB substrate solution to each well. c. Incubate in the dark for 15-30 minutes at room temperature. d. Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: a. Read the absorbance at 450 nm using a plate reader.
Protocol 3: Western Blot for this compound Detection
This protocol outlines the steps for detecting this compound proteins in oat extracts using western blotting, which can be useful for assessing the presence and size of this compound variants in different oat cultivars.
Materials:
-
Oat protein extract
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (e.g., anti-gliadin antibody with cross-reactivity to this compound)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: a. Mix the oat protein extract with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: a. Load the prepared samples and a molecular weight marker onto an SDS-PAGE gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. c. Capture the signal using an imaging system.
Protocol 4: T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to this compound stimulation, indicating a cell-mediated immune response.
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Purified this compound (from Protocol 1)
-
Phytohemagglutinin (PHA) as a positive control
-
Flow cytometer
Procedure:
-
PBMC Isolation: a. Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: a. Resuspend PBMCs at 1 x 10⁶ cells/mL in PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. c. Quench the staining by adding five volumes of ice-cold culture medium. d. Wash the cells twice with culture medium.
-
Cell Culture and Stimulation: a. Resuspend the CFSE-labeled PBMCs in complete RPMI medium. b. Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate. c. Add purified this compound (e.g., 10-50 µg/mL), PHA (positive control), or medium alone (negative control) to the wells. d. Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired. b. Acquire the cells on a flow cytometer. c. Analyze the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
Protocol 5: Measurement of Serum Interleukin-2 (IL-2)
This protocol describes the measurement of IL-2 in serum following an in vivo this compound challenge, which serves as a sensitive marker of T-cell activation.
Materials:
-
Serum samples collected before and 4 hours after an oral this compound challenge
-
Human IL-2 high-sensitivity ELISA kit or other sensitive immunoassay platform (e.g., Simoa)
-
Plate reader or appropriate detection instrument
Procedure:
-
Sample Collection: a. Collect a baseline blood sample from the patient before the this compound challenge. b. Administer a standardized oral dose of purified this compound. c. Collect a second blood sample 4 hours after the challenge. d. Process the blood to obtain serum and store at -80°C until analysis.
-
IL-2 Measurement: a. Thaw the serum samples on ice. b. Perform the IL-2 measurement using a high-sensitivity ELISA kit or other immunoassay platform according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the concentration of IL-2 in the pre- and post-challenge samples. b. An increase in IL-2 levels post-challenge is indicative of an this compound-specific T-cell response. A fold-change cut-off (e.g., >2.5) can be used to define a positive response.
Conclusion
This compound holds promise as a biomarker for oat sensitivity, particularly in the context of celiac disease. The presence of anti-avenin antibodies and the activation of this compound-specific T-cells provide measurable indicators of an immune response. However, the variability in this compound content and immunoreactivity across different oat cultivars, as well as the observation that not all individuals with celiac disease react to oats, highlights the complexity of this issue. The standardized protocols provided here offer a framework for researchers to further investigate the clinical utility of this compound as a biomarker, ultimately leading to improved diagnostic tools and therapeutic strategies for individuals with oat sensitivity. Further research is needed to establish definitive sensitivity and specificity values for these biomarker assays in a broader population.
References
- 1. OAT this compound TRIGGERS ACUTE SYMPTOMS AND IMMUNE ACTIVATION IN SOME PEOPLE WITH CELIAC DISEASE BUT ADVERSE IMMUNE AND CLINICAL EFFECTS ARE ABSENT WITH EXTENDED INGESTION - Digestive Disease Week [ddw.digitellinc.com]
- 2. Antibodies to Oat Prolamines Found in Children with Celiac Disease - Celiac.com [celiac.com]
- 3. gut.bmj.com [gut.bmj.com]
Application of Avenin in Food Allergy Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avenin, the primary storage protein in oats, has become a significant subject of investigation in food allergy and sensitivity research, particularly concerning its potential role in celiac disease and other oat-related adverse reactions. While oats are often considered a safe alternative for individuals with wheat allergies, a subset of patients with celiac disease exhibit an immune response to this compound.[1][2] This document provides detailed application notes and protocols for researchers studying the immunological effects of this compound, focusing on its allergenicity, cross-reactivity, and its use in diagnostics and clinical challenges.
I. Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound in patients with celiac disease.
Table 1: Dose-Dependent T-Cell Activation and Symptom Induction by this compound in Celiac Disease Patients
| This compound Dose (grams) | Equivalent in Whole Oats | Percentage of Patients with IL-2 Elevation (T-cell activation) |
| 0.1 | ~10 g | 10.3% (3/29) |
| 0.5 | ~50 g (one serving) | 13.8% (4/29) |
| 1.0 | Not specified | 20.7% (6/29) |
| 4.0 | Not specified | 24.1% (7/29) |
Data extracted from a study on HLA-DQ2.5+ adult celiac disease patients undergoing a single-bolus this compound challenge.[3]
Table 2: Clinical and Immunological Responses to this compound Challenge in Celiac Disease Patients
| Parameter | Observation | Percentage of Patients Affected |
| Acute Symptoms | Pain, diarrhea, vomiting | 60% (17/29) |
| T-Cell Activation (IL-2 Elevation) | Significant increase in serum IL-2 | 38% (11/29) |
| Severe Pro-inflammatory Response | Wheat-like response with vomiting | 3% (1/29) |
This table summarizes the overall response to single-bolus this compound challenges in the same cohort of celiac disease patients.[3][4]
II. Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Protocol 1: Purification of Food-Grade this compound for Clinical Studies
This protocol describes a method for extracting large quantities of purified this compound from gluten-free oats, suitable for oral food challenges.
Materials:
-
Gluten-contamination-free oat flour (e.g., from cv. Wandering)
-
50% (v/v) ethanol
-
Centrifuge capable of handling large volumes
-
Freeze-dryer
-
Equipment for proximate analysis (protein, starch, β-glucan, sugars)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Extraction:
-
Mix 400 kg of gluten-free oat flour with an appropriate volume of 50% (v/v) ethanol.
-
Shake regularly over 1-2 days to maximize protein extraction.
-
Centrifuge the mixture at 500 x g for 5 minutes to pellet the flour.
-
Collect the supernatant containing the dissolved this compound.
-
Repeat the extraction process with the pellet to ensure maximal yield.
-
Pool the supernatants.
-
-
Chill Precipitation:
-
Cool the pooled ethanol supernatant to 4°C. A precipitate will form as the temperature drops below 15°C.
-
Allow precipitation to complete at 4°C.
-
-
Harvesting and Drying:
-
Collect the precipitated this compound.
-
Freeze-dry the collected precipitate to obtain a stable powder. From 400 kg of oats, approximately 2.1 kg of purified this compound can be isolated.
-
-
Quality Control:
-
Perform proximate analysis to determine the composition of the purified this compound. The final product should be high in protein (e.g., 85%) and low in starch (e.g., 1.8%), β-glucan (e.g., 0.2%), and free sugars (e.g., 1.8%).
-
Use LC-MS/MS to confirm the protein composition, ensuring it consists of oat proteins and is free from contamination by wheat, barley, or rye.
-
Confirm the presence of known immunogenic this compound T-cell epitopes.
-
Protocol 2: Oral Food Challenge (OFC) with Purified this compound
This protocol outlines a dose-escalation study to assess the clinical and immunological response to purified this compound in individuals with suspected oat sensitivity.
Patient Population:
-
Adults with a confirmed diagnosis of celiac disease (e.g., HLA-DQ2.5+).
-
Patients should be on a strict gluten-free diet.
Materials:
-
Purified, food-grade this compound powder.
-
Lactose-free milk or other suitable vehicle for consumption.
-
Blood collection tubes for serum isolation.
-
ELISA kit for Interleukin-2 (IL-2) measurement.
Procedure:
-
Baseline Assessment:
-
Collect baseline blood samples for serological markers (e.g., tTG-IgA, DGP-IgG) and for baseline IL-2 levels.
-
-
Dose-Escalation Challenge:
-
Administer a starting dose of 0.1 g of this compound. The this compound can be mixed with 100 mL of lactose-free milk for palatability.
-
Monitor the patient for acute symptoms (e.g., nausea, vomiting, abdominal pain, diarrhea) for at least 4 hours post-ingestion.
-
Collect a blood sample 4 hours after the challenge to measure serum IL-2 levels.
-
Subsequent challenges with increasing doses (e.g., 0.5 g, 1 g, 4 g, 6 g) should be performed with a washout period of at least 4 weeks between each challenge.
-
For highly symptomatic patients or those with a high IL-2 response at a low dose, a lower subsequent dose (e.g., 0.05 g) can be tested.
-
-
Data Analysis:
-
Correlate the administered this compound dose with the severity of symptoms and the level of serum IL-2.
-
An elevation in serum IL-2 above a pre-defined cut-off is indicative of T-cell activation.
-
Protocol 3: In Vitro T-Cell Proliferation Assay
This assay is used to assess the reactivity of peripheral blood mononuclear cells (PBMCs) to this compound peptides.
Materials:
-
Heparinized blood from patients.
-
Ficoll-Paque for PBMC isolation.
-
RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Purified this compound or specific this compound peptides.
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE).
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI 1640 medium.
-
-
Cell Culture:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add purified this compound or this compound peptides at various concentrations to the wells.
-
Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 days.
-
-
Proliferation Measurement:
-
For [³H]-thymidine incorporation, pulse the cells with 1 µCi of [³H]-thymidine 18 hours before harvesting.
-
Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
For CFSE-based assays, stain the cells with CFSE before stimulation and analyze the dilution of the dye by flow cytometry after the incubation period.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures. An SI > 2 is typically considered a positive response.
-
III. Visualization of Pathways and Workflows
This compound-Induced T-Cell Activation in Celiac Disease
The following diagram illustrates the proposed pathway for this compound-induced T-cell activation in genetically susceptible individuals with celiac disease.
Caption: this compound-induced T-cell activation pathway in celiac disease.
Experimental Workflow for this compound Oral Food Challenge
This diagram outlines the workflow for conducting a dose-escalation oral food challenge with purified this compound.
Caption: Workflow for a dose-escalation this compound oral food challenge.
IV. Concluding Remarks
The study of this compound is crucial for understanding the full spectrum of dietary triggers in celiac disease and for providing evidence-based dietary recommendations. The protocols and data presented here offer a framework for researchers to investigate the immunogenicity of this compound. While most individuals with celiac disease can tolerate gluten-free oats, a subset of patients experiences adverse reactions, highlighting the importance of personalized dietary management and the need for clear labeling of oat-containing products. Further research is warranted to elucidate the precise molecular mechanisms of this compound sensitivity and to develop improved diagnostic tools.
References
- 1. beyondceliac.org [beyondceliac.org]
- 2. The Molecular Basis for Oat Intolerance in Patients with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. OAT this compound TRIGGERS ACUTE SYMPTOMS AND IMMUNE ACTIVATION IN SOME PEOPLE WITH CELIAC DISEASE BUT ADVERSE IMMUNE AND CLINICAL EFFECTS ARE ABSENT WITH EXTENDED INGESTION - Digestive Disease Week [ddw.digitellinc.com]
Troubleshooting & Optimization
Avenin Integrity During Extraction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of avenin, the primary prolamin protein in oats, during extraction. Maintaining the structural integrity of this compound is crucial for accurate immunological studies, particularly in the context of celiac disease research, as well as for the development of gluten-free products and novel therapeutics.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that can lead to this compound degradation during the extraction process and offers targeted solutions to mitigate these issues.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield and Presence of Smaller Peptide Fragments | Proteolytic Degradation: Oats contain endogenous proteases, such as acidic and neutral proteases, which become active upon cell lysis and can degrade this compound into smaller peptides.[1] | 1. Use of Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into the extraction buffer. Cocktails designed for plant protein extraction are particularly effective as they target a range of proteases including serine, cysteine, metalloproteases, and aspartic proteases.[2][3] 2. Temperature Control: Perform all extraction steps at low temperatures (e.g., 4°C) to reduce the activity of endogenous proteases.[4] 3. pH Optimization: Maintain a pH that is suboptimal for the major oat proteases. Oat acidic proteases are active at a low pH, while neutral proteases are active around pH 7.0.[1] Extraction with aqueous ethanol solutions is a common and effective method. |
| Protein Aggregation and Poor Solubility | Oxidation: The sulfhydryl groups in cysteine residues of this compound can oxidize, leading to the formation of intermolecular disulfide bonds and subsequent aggregation. | 1. Addition of Reducing Agents: Include reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol in the extraction buffer to maintain a reducing environment and prevent the formation of disulfide bonds. 2. Use of Antioxidants: While less common in standard protocols, the inclusion of antioxidants could potentially mitigate oxidative damage. |
| Inconsistent Extraction Efficiency | Suboptimal Extraction Conditions: The choice of solvent, temperature, and pH can significantly impact the solubility and stability of this compound. | 1. Standardized Protocol: Adhere to a well-established protocol, such as the chill precipitation method, which has been shown to yield high-purity this compound. 2. Solvent Concentration: Use an appropriate concentration of aqueous ethanol (typically 50-70%) for optimal this compound solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of this compound degradation are enzymatic activity from endogenous plant proteases and oxidation of amino acid residues. When the oat kernel is disrupted during milling and extraction, cellular compartmentalization is lost, allowing proteases to come into contact with and hydrolyze this compound. Oxidation can lead to protein aggregation and loss of function.
Q2: How do protease inhibitors work to protect this compound?
A2: Protease inhibitors are small molecules that bind to the active site of proteases, blocking their catalytic activity. By using a cocktail of inhibitors with different specificities, a broad range of proteases present in the oat extract can be effectively neutralized, thus preserving the integrity of the this compound proteins.
Q3: What is a recommended starting point for a protease inhibitor cocktail for this compound extraction?
A3: A commercially available plant-specific protease inhibitor cocktail is a convenient and effective option. These cocktails typically contain a mixture of inhibitors targeting various protease classes. A common composition is provided in the table below. Always follow the manufacturer's instructions for the recommended concentration (usually 1X).
Q4: Can I create my own protease inhibitor cocktail?
A4: Yes, you can prepare a custom cocktail. A common do-it-yourself cocktail for plant protein extraction includes PMSF (a serine protease inhibitor), EDTA (a metalloprotease inhibitor), and other inhibitors like leupeptin and pepstatin A to target cysteine and aspartic proteases, respectively. However, using a pre-made commercial cocktail ensures a standardized and broad-spectrum inhibition.
Q5: What is the optimal temperature for this compound extraction?
A5: To minimize protease activity, it is highly recommended to perform the entire extraction process at a low temperature, typically 4°C. This includes pre-chilling all buffers and equipment.
Q6: How does pH affect this compound stability during extraction?
A6: The pH of the extraction buffer can influence the activity of endogenous proteases. Oats contain both acidic and neutral proteases. While a specific optimal pH for this compound stability during extraction is not definitively established, alcohol-based extraction methods are widely and successfully used, suggesting that the conditions of these protocols are generally suitable for preserving this compound.
Q7: What is the role of reducing agents like DTT in the extraction buffer?
A7: Reducing agents like dithiothreitol (DTT) are crucial for preventing the oxidation of sulfhydryl groups on cysteine residues within the this compound protein structure. This prevents the formation of intermolecular disulfide bonds which can lead to aggregation and precipitation of the protein, thereby improving solubility and yield.
Experimental Protocols and Data
High-Purity this compound Extraction Protocol (Chill Precipitation Method)
This protocol is adapted from the method described by Tanner et al. (2019), which has been demonstrated to yield high-purity this compound suitable for sensitive applications like celiac disease research.
Materials:
-
Oat flour (from a gluten-free source)
-
50% (v/v) ethanol in deionized water
-
Protease inhibitor cocktail (for plant extracts)
-
Dithiothreitol (DTT)
-
Centrifuge
-
Refrigerated storage
Procedure:
-
Extraction:
-
Suspend oat flour in 50% ethanol at a ratio of 1:1.5 (w/v).
-
Add a protease inhibitor cocktail to the suspension at the manufacturer's recommended concentration.
-
Add DTT to a final concentration of 1 mM.
-
Stir the suspension at 4°C for 2 hours.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the extracted this compound.
-
-
Chill Precipitation:
-
Place the supernatant at 4°C without agitation. A milky white precipitate of this compound will form.
-
Allow the precipitation to proceed overnight at 4°C.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the this compound.
-
Carefully decant and discard the supernatant.
-
-
Washing and Lyophilization:
-
Gently wash the this compound pellet with cold 50% ethanol.
-
Centrifuge again and discard the supernatant.
-
Lyophilize the purified this compound pellet to obtain a dry powder.
-
Expected Yield and Purity: This method has been reported to produce an extract that is 85% protein, of which 96% is this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound extraction and the prevention of its degradation.
Table 1: Composition of a Commercial Plant Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class |
| AEBSF | Serine Proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| 1,10-Phenanthroline | Metalloproteases |
Source: Adapted from commercially available plant protease inhibitor cocktail specifications.
Table 2: Purity of this compound Extract from Chill Precipitation Method
| Component | Percentage of Dry Weight |
| Total Protein | 85% |
| This compound (as % of total protein) | 96% |
| Starch | 1.8% |
| β-glucan | 0.2% |
| Free Sugars | 1.8% |
Source: Tanner et al. (2019)
Visualizing the Workflow and Degradation Prevention
This compound Extraction Workflow with Degradation Prevention Steps
Caption: Workflow for high-purity this compound extraction with key degradation prevention steps.
Signaling Pathway of this compound Degradation and Inhibition
Caption: Factors leading to this compound degradation and corresponding preventative measures.
References
Technical Support Center: Improving the Yield of Purified Avenin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during avenin purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the this compound purification process, presented in a question-and-answer format.
Extraction & Initial Processing
-
Q1: My initial this compound extract has a very low protein concentration. What are the possible causes and solutions?
A1: Low protein concentration in the initial extract can be due to several factors:
-
Inefficient Extraction Solvent: Avenins are prolamins, soluble in aqueous alcohol solutions. The most common and effective solvent is 50-70% (v/v) ethanol.[1] If using other solvents, solubility may be limited.
-
Insufficient Extraction Time: The extraction process requires adequate time for the solvent to penetrate the oat flour and solubilize the avenins. On a laboratory scale, mixing for 10-30 minutes may be sufficient, while larger, commercial-scale extractions could require 1 to 24 hours for optimal yield.[2]
-
Incorrect Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to solubilize all the available this compound. A common starting point is a ratio of 1:1.5 (w/v) of oat flour to 50% ethanol (e.g., 500g of flour in 750 mL of 50% ethanol).[1][3]
-
Oat Cultivar Variability: The total protein and this compound content can vary significantly between different oat cultivars.[4] If consistently low yields are an issue, consider screening different oat sources.
-
Inadequate Mixing: Ensure thorough and consistent mixing of the oat flour and solvent to maximize the surface area for extraction.
-
-
Q2: The extract is highly viscous and difficult to work with. How can I reduce the viscosity?
A2: High viscosity is often caused by the presence of β-glucans and starch, which are abundant in oats.
-
Enzymatic Treatment: The use of enzymes like β-glucanase and α-amylase can help to break down these viscosity-inducing components, facilitating easier processing.
-
Temperature Control: While some protocols use heat to enhance extraction, this can also lead to starch gelatinization and increased viscosity. Performing the extraction at ambient temperatures (around 20-25°C) can mitigate this issue.
-
Centrifugation: A high-speed centrifugation step after extraction can help to pellet insoluble materials, including some of the components contributing to viscosity.
-
Precipitation & Purification
-
Q3: I am not getting a good precipitate after adding a precipitating agent. What could be the problem?
A3: Inefficient precipitation can be a significant bottleneck for yield.
-
Incorrect Precipitant Concentration: For alcohol-based precipitation, increasing the ethanol concentration of a 50% ethanol extract to 83-90% can effectively precipitate avenins. Diluting the ethanol with water can also induce precipitation, but the resulting precipitate may be difficult to pellet by centrifugation.
-
Temperature: For the chill precipitation method, cooling the 50% ethanol extract to 4°C is crucial for inducing precipitation. The precipitate can be redissolved by warming to 20°C, indicating the temperature-sensitive nature of this method.
-
pH Adjustment: The solubility of proteins is minimal at their isoelectric point (pI). Adjusting the pH of the solution to the pI of avenins can enhance precipitation.
-
Insufficient Incubation Time: Allow sufficient time for the precipitate to form after adding the precipitating agent or changing the temperature. For chill precipitation, an overnight incubation at 4°C can be beneficial.
-
-
Q4: The purified this compound preparation has low purity with significant contamination from other proteins and carbohydrates. How can I improve the purity?
A4: Contamination is a common issue that can affect downstream applications.
-
Starch and β-Glucan Contamination: These are major contaminants in oat preparations. The chill precipitation method has been shown to effectively reduce starch to ~1.8% and β-glucan to ~0.2% in the final product.
-
Non-Avenin Proteins: Other oat proteins like globulins and albumins can co-purify with avenins. The Osborne fractionation method, which uses a series of different solvents, can be used to separate these different protein classes.
-
Cross-Contamination with Other Cereals: Ensure that the starting oat flour is certified gluten-free to avoid contamination from wheat, barley, or rye.
-
Washing Steps: Incorporate washing steps after precipitation. For instance, after centrifugation to pellet the precipitated this compound, the pellet can be washed with the precipitation solvent to remove soluble impurities.
-
Chromatographic Methods: For very high purity requirements, chromatographic techniques such as size-exclusion or ion-exchange chromatography can be employed as a final polishing step.
-
-
Q5: The final purified this compound yield is still low. Are there any other factors to consider?
A5: Several factors throughout the process can contribute to low final yield.
-
Losses During Transfers: Be mindful of mechanical losses during transfers of supernatants and pellets between centrifugation steps.
-
Incomplete Precipitation: As discussed in Q3, ensure that the precipitation conditions are optimal.
-
Re-solubilization Issues: If the purified this compound needs to be re-solubilized for downstream applications, inefficient solubilization can lead to an underestimation of the yield. This compound can be re-solubilized in 70% ethanol or, for more resistant fractions, in solutions containing urea and reducing agents like DTT.
-
Starting Material Quality: The this compound content of oats can be influenced by genetic and environmental factors. Using oat cultivars known for higher protein content may improve the starting yield potential.
-
Data Presentation
Table 1: Composition of Purified this compound via Chill Precipitation
| Component | Concentration (% dry weight) | Reference |
| Protein | 85% | |
| This compound (as % of total protein) | 96% | |
| Starch | 1.8% | |
| β-Glucan | 0.2% | |
| Free Sugars | 1.8% | |
| Other Water-Soluble Carbohydrates | 2.8% |
Table 2: Factors Influencing this compound Extraction and Precipitation
| Parameter | Condition | Effect on Yield/Purity | Reference |
| Extraction Solvent | 50% (v/v) Ethanol | Effective for this compound solubilization | |
| Extraction Time | 1-2 days (large scale) | Maximizes protein yield | |
| Precipitation Method | Increasing ethanol to 90% | Effective precipitation, easy to pellet | |
| Diluting with water | Precipitates this compound, but difficult to pellet | ||
| Chill Precipitation (4°C) | High purity and good recovery | ||
| Oat Cultivar | Varies | This compound content can range from 6.8% to 10.9% of total protein |
Experimental Protocols
Protocol 1: this compound Purification by Chill Precipitation (Lab Scale)
This protocol is adapted from the methods described by Tanner et al. (2019).
-
Extraction:
-
Weigh 50 g of certified gluten-free oat flour.
-
Add 75 mL of 50% (v/v) ethanol.
-
Mix thoroughly using a shaker or magnetic stirrer at room temperature for at least 90 minutes.
-
Centrifuge at 500 x g for 5 minutes to pellet the flour.
-
Carefully decant and collect the supernatant.
-
Repeat the extraction on the pellet with another 75 mL of 50% ethanol and pool the supernatants.
-
-
Precipitation:
-
Place the pooled supernatant in a sealed container and incubate at 4°C overnight. A milky white precipitate should form.
-
-
Collection and Washing:
-
Centrifuge the chilled extract at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the precipitated this compound.
-
Decant the supernatant.
-
(Optional) Wash the pellet with cold 50% ethanol to remove any remaining soluble impurities, and repeat the centrifugation.
-
-
Drying and Storage:
-
The resulting this compound pellet can be freeze-dried to obtain a stable powder.
-
Store the purified this compound at -20°C or below for long-term stability.
-
Protocol 2: Osborne Fractionation for Oat Proteins
This is a classical method for separating cereal proteins based on their solubility.
-
Albumin and Globulin Extraction:
-
Extract oat flour with a salt solution (e.g., 0.5 M NaCl) to solubilize albumins and globulins.
-
Centrifuge to pellet the insoluble material. The supernatant contains albumins and globulins.
-
-
This compound Extraction:
-
Wash the pellet from the previous step with water to remove residual salt.
-
Extract the pellet with 60-70% (v/v) ethanol to solubilize the avenins.
-
Centrifuge to pellet the remaining insoluble material. The supernatant contains the this compound fraction.
-
-
Avenalin (Glutelin) Extraction:
-
The pellet from the this compound extraction contains the avenalins (glutelins). These can be solubilized using a dilute acid or alkaline solution.
-
Mandatory Visualizations
Caption: Workflow for this compound Purification by Chill Precipitation.
Caption: Troubleshooting Logic for Low this compound Yield.
Caption: Simplified Pathway of Oat Storage Protein Synthesis.
References
- 1. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20200281223A1 - Purification method - Google Patents [patents.google.com]
- 3. Frontiers | Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Avenin Antibody Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low antibody affinity or poor signal in immunoassays involving avenin, a prolamin protein found in oats.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak or no signal in my this compound ELISA or Western blot?
A weak or absent signal when detecting this compound can stem from several factors beyond low antibody affinity. A primary consideration is the inherent variability in this compound content and sequence across different oat cultivars.[1][2][3][4] Some oat varieties may express lower levels of the specific this compound epitopes your antibody recognizes.[1] Additionally, the issue could be related to the antibody itself, the experimental protocol, or the sample preparation.
Q2: My anti-avenin antibody is advertised as high affinity, yet my results are poor. What could be the issue?
Antibody performance can be influenced by cross-reactivity and the specific epitopes present in your sample. For instance, the G12 monoclonal antibody, often used for gluten detection, can cross-react with this compound, but its sensitivity may be lower compared to its reactivity with wheat, barley, or rye prolamins. This is due to a lower affinity for the epitopes present in this compound. Similarly, the R5 antibody, which is reported to not interact with oat proteins, has been shown in some studies to bind to avenins from certain oat cultivars. The "affinity" of an antibody is context-dependent, and variations in this compound structure between oat varieties can significantly impact the binding event.
Q3: Could the structure of this compound be affecting antibody binding?
Yes, the conformation of the target protein is critical for antibody recognition, especially for monoclonal antibodies that recognize specific three-dimensional epitopes. This compound proteins are known to have a secondary structure that includes beta-turns. If your sample preparation method denatures the protein, an antibody that recognizes a conformational epitope may fail to bind. Conversely, for antibodies that recognize linear epitopes, denaturation can sometimes improve binding by exposing the target sequence.
Q4: Are there known issues with specific anti-avenin antibodies?
Commercially available antibodies used for gluten detection, such as the G12 and R5 mAbs, have been documented to have variable cross-reactivity with this compound, which can be mistaken for low affinity. The G12 antibody has been shown to cross-react with homologous sequences in avenins, but this reactivity can be cultivar-dependent. The R5 antibody is generally considered not to react with oats, but some studies have identified specific oat varieties that are recognized by the R5 mAb.
Troubleshooting Guides
Low Signal in this compound ELISA
If you are experiencing a low signal in your this compound ELISA, consider the following troubleshooting steps, summarized in the workflow diagram below.
Caption: Troubleshooting workflow for low signal in this compound ELISA.
Detailed Steps:
-
Verify Reagent Integrity: Ensure that your antibodies, this compound standards, and detection substrates have not expired and have been stored correctly.
-
Optimize Antibody Concentrations: The concentrations of both the capture and detection antibodies are critical. Perform a checkerboard titration to determine the optimal concentrations for your specific assay conditions.
-
Adjust Incubation Times and Temperatures: Increasing incubation times or adjusting the temperature can enhance the binding of low-affinity antibodies. However, be aware that this may also increase non-specific binding.
-
Optimize Blocking and Washing Steps: Inadequate blocking can lead to high background noise, while overly stringent washing can remove weakly bound antibodies. Experiment with different blocking agents (e.g., BSA, non-fat milk) and washing buffer compositions.
-
Evaluate Sample Preparation: this compound extraction from oat flour can be challenging. Ensure your extraction protocol is efficient. A common method involves using a 60% ethanol solution.
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Consider Oat Cultivar Variability: The expression level and sequence of this compound can differ significantly between oat cultivars. If possible, test your antibody against a known positive control from a cultivar shown to have high this compound content.
Weak Bands in this compound Western Blot
For faint or absent bands in a Western blot, follow this troubleshooting guide.
Caption: Troubleshooting workflow for weak bands in this compound Western blot.
Detailed Steps:
-
Verify Protein Transfer: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
-
Optimize Primary Antibody Dilution: The dilution of your primary antibody is a critical parameter. Test a range of dilutions to find the one that provides the best signal-to-noise ratio.
-
Adjust Incubation Conditions: For low-affinity antibodies, a longer incubation time (e.g., overnight at 4°C) may be necessary to allow for sufficient binding.
-
Enhance Detection Method: Use a more sensitive chemiluminescent substrate or a higher-quality secondary antibody to amplify the signal.
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Increase Protein Loading Amount: If the this compound concentration in your sample is low, increasing the total amount of protein loaded onto the gel can help to produce a visible band.
Data Summary
The following tables summarize key data regarding antibody cross-reactivity with this compound.
Table 1: Cross-Reactivity of Common Gluten-Detecting Antibodies with this compound
| Antibody | Target Epitope(s) | Reported this compound Cross-Reactivity | Key Considerations |
| G12 | 33-mer of α-gliadin | Yes, but variable and cultivar-dependent. | Lower sensitivity for this compound compared to wheat, barley, and rye prolamins. |
| R5 | QQPFP, QQQFP, LQPFP, QLPFP | Generally considered non-reactive, but some studies show binding to specific oat cultivars. | Useful for detecting contamination of oats with other gluten-containing grains. |
Key Experimental Protocols
This compound Extraction from Oat Flour
A standard method for extracting this compound from oat flour for use in immunoassays is as follows:
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Defatting (Optional but Recommended): Mix the oat flour with acetone or hexane, vortex, and centrifuge. Discard the supernatant and allow the pellet to air dry.
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Extraction: Resuspend the oat flour in a 60% (v/v) ethanol solution at a 1:10 solid-to-liquid ratio (w/v).
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Incubation: Incubate for 1 hour at room temperature with moderate agitation.
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Centrifugation: Centrifuge the mixture to pellet the insoluble material.
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Supernatant Collection: Carefully collect the supernatant, which contains the this compound-enriched protein fraction.
Sandwich ELISA for this compound Detection
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Coating: Coat a 96-well plate with a capture anti-avenin antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
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Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
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Washing: Repeat the washing step.
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Sample/Standard Incubation: Add your this compound standards and samples to the wells and incubate for 2 hours at room temperature.
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Washing: Repeat the washing step.
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Detection Antibody Incubation: Add the detection anti-avenin antibody (often conjugated to an enzyme like HRP) and incubate for 1-2 hours at room temperature.
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Washing: Repeat the washing step.
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Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
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Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
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Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
References
- 1. Specific this compound Cross-Reactivity with G12 Antibody in a Wide Range of Current Oat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific this compound Cross-Reactivity with G12 Antibody in a Wide Range of Current Oat Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot for Avenin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Western blot detection of avenin, a prolamin protein found in oats.
Frequently Asked Questions (FAQs)
Q1: Which primary antibody is recommended for detecting oat this compound?
A1: While a specific, commercially available monoclonal or polyclonal antibody raised directly against oat this compound is ideal, many researchers successfully use antibodies that cross-react with this compound. Commonly used antibodies include the G12 monoclonal antibody, which targets a 33-mer peptide in α-gliadin that has some homology with this compound epitopes, and some anti-gliadin antibodies.[1][2][3] It is crucial to validate the cross-reactivity of any antibody with purified this compound or oat protein extracts.
Q2: What is the expected molecular weight of this compound on a Western blot?
A2: Avenins are a group of proteins, and their apparent molecular weight can vary. You should expect to see bands in the range of 14 kDa to 37 kDa.[1][4]
Q3: How can I prepare oat samples for this compound detection by Western blot?
A3: A common method involves extraction with an ethanol solution. A detailed protocol for this compound extraction from oat flour is provided in the "Experimental Protocols" section below. The key steps involve separating the alcohol-soluble avenins from other oat components.
Q4: What are the best blocking buffers to use for this compound Western blots?
A4: Standard blocking buffers are generally effective. The choice between 3-5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline with Tween 20 (PBST) should be empirically determined. If you are detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins like casein that can cause high background.
Q5: How much protein should I load per lane?
A5: For purified this compound, loading 1-5 µg per lane has been shown to be effective. For total oat protein extracts, the optimal amount may be higher and should be determined by titration, but a starting point of 20-40 µg is common for Western blotting in general.
Troubleshooting Guide
This guide addresses common issues encountered during the Western blot detection of this compound.
Problem 1: No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction | Ensure your this compound extraction protocol is robust. Avenins are soluble in alcohol solutions (e.g., 50-70% ethanol). |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For smaller proteins like some avenins, consider using a membrane with a smaller pore size (0.2 µm) and optimizing transfer time to prevent "blow-through". |
| Low Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform a dot blot to test antibody activity and optimize concentrations. Typical starting ranges are 1:500-1:2,000 for the primary antibody and 1:5,000-1:20,000 for the secondary. |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles. |
| Insufficient Protein Load | The concentration of this compound in your sample may be too low. Increase the amount of protein loaded onto the gel. |
| Antigen Masking by Blocking Buffer | Some blocking agents can mask the epitope. Try switching from non-fat dry milk to BSA or vice versa. You can also try reducing the blocking time. |
| Sodium Azide Inhibition | Sodium azide is an inhibitor of Horseradish Peroxidase (HRP). If your primary antibody contains sodium azide, ensure thorough washing of the membrane before adding the HRP-conjugated secondary antibody. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., up to 2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., up to 5%). |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure the wash buffer contains a detergent like Tween 20 (0.05-0.1%). |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckling. |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Check the antibody datasheet for specificity. Including a positive control (purified this compound) and a negative control (a sample known not to contain this compound) can help interpret results. |
| Secondary Antibody Non-Specificity | Ensure the secondary antibody is specific to the host species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Protein Degradation | Proteolysis of this compound can lead to bands at lower molecular weights. Perform sample preparation on ice and add protease inhibitors to your lysis buffer. |
| Protein Overload | Loading too much protein can lead to aggregation and smearing, which may appear as non-specific bands. Reduce the amount of protein loaded per lane. |
Quantitative Data Summary
The following table provides recommended starting concentrations and incubation times for key steps in an this compound Western blot protocol. These should be optimized for your specific experimental conditions.
| Parameter | Recommended Range/Value |
| Protein Load (Purified this compound) | 1 - 5 µ g/lane |
| Protein Load (Total Oat Extract) | 20 - 40 µ g/lane (starting point) |
| Blocking Buffer | 3-5% Non-fat dry milk or BSA in TBST/PBST |
| Blocking Time | 1 hour at Room Temperature or Overnight at 4°C |
| Primary Antibody Dilution | 1:500 - 1:2,000 (optimize by titration) |
| Primary Antibody Incubation | 2 hours at Room Temperature or Overnight at 4°C |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 (optimize by titration) |
| Secondary Antibody Incubation | 1 hour at Room Temperature |
| Wash Steps | 3 x 5-10 minutes in TBST/PBST |
Experimental Protocols
Protocol 1: this compound Extraction from Oat Flour
This protocol is adapted from methodologies described in the literature.
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Weigh 1 gram of fine oat flour into a centrifuge tube.
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Add 10 mL of a 50% (v/v) ethanol solution.
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Incubate for 1 hour at room temperature with continuous agitation.
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Centrifuge at 3,000 x g for 10 minutes.
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Carefully collect the supernatant, which contains the this compound fraction.
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To concentrate the protein, the supernatant can be chilled at 4°C overnight to precipitate the avenins.
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Centrifuge the chilled supernatant at 3,000 x g for 10 minutes.
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Discard the supernatant and resuspend the this compound-rich pellet in a buffer suitable for quantification and SDS-PAGE, such as 8 M urea with 1% DTT.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
Protocol 2: Western Blot for this compound Detection
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Sample Preparation: Mix the this compound extract with Laemmli sample buffer and heat at 95°C for 5 minutes.
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SDS-PAGE: Load 1-5 µg of purified this compound or 20-40 µg of total protein extract per lane on a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., G12 or anti-gliadin) at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) at its optimized dilution in blocking buffer for 1 hour at room temperature.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Visualizations
Logical Workflow and Troubleshooting
Caption: Troubleshooting logic for this compound Western blotting.
This compound-Induced Immune Response in Celiac Disease
Caption: this compound's role in the celiac disease immune response.
References
Technical Support Center: Avenin Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avenin extracts. Our goal is to help you overcome common challenges and ensure the highest purity of your this compound preparations for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminating proteins in this compound extracts?
A1: The most frequently encountered contaminating proteins in this compound extracts are α-amylase/trypsin inhibitors, which have a molecular weight of around 14.1 kDa. Other potential protein contaminants include albumins and globulins, which are soluble in water or salt solutions and may not be completely removed during the initial ethanol-based extraction. Additionally, depending on the purity of the oat source, contamination from other cereals like wheat, barley, or rye can introduce gluten-like proteins.[1]
Q2: What non-protein contaminants are typically found in this compound extracts?
A2: Besides contaminating proteins, crude this compound extracts can contain significant amounts of starch, β-glucan, and free sugars.[2][3] Lipids can also be present and may interfere with certain purification steps by causing the this compound to float during centrifugation.
Q3: What is a realistic purity and yield to expect from this compound extraction?
A3: Using optimized methods like chill precipitation, it is possible to achieve high purity and yield. For instance, a large-scale extraction from 400 kg of wheat-free oats yielded 2 kg of this compound extract that was 85% protein, of which 96% was this compound. This resulted in a final product with low levels of starch (1.8%), β-glucan (0.2%), and free sugars (1.8%).
Q4: How can I assess the purity of my this compound extract?
A4: A multi-pronged approach is recommended for accurately assessing this compound purity:
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SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a fundamental technique to visualize the protein profile of your extract and identify contaminating proteins of different molecular weights.
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Western Blot: Using antibodies specific to potential contaminants (e.g., anti-gliadin antibodies for wheat contamination) can confirm the presence or absence of specific impurities.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates proteins based on their hydrophobicity and can provide a quantitative assessment of this compound purity.
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Mass Spectrometry (e.g., MALDI-TOF, LC-MS/MS): Mass spectrometry provides precise molecular weight information and can definitively identify both this compound and any contaminating proteins.
Troubleshooting Guides
Issue 1: Low this compound Yield
Symptom: The final amount of purified this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the oat flour is thoroughly suspended in the ethanol solution. Increase the extraction time or perform additional extraction steps on the pellet. The optimal extraction time can be between 90 minutes and 2 days. |
| This compound Loss During Precipitation | If using chill precipitation, ensure the extract is sufficiently cooled (around 4°C) to allow for complete precipitation. For solvent precipitation, optimize the final ethanol concentration; concentrations between 66-90% are effective. |
| Proteolytic Degradation | Work quickly and at low temperatures during extraction to minimize the activity of endogenous proteases. Consider adding protease inhibitors to your extraction buffer. |
| Inaccurate Protein Quantification | Use a reliable protein quantification method, such as the Bradford assay, and ensure your standards are appropriate for this compound. |
Issue 2: Persistent Protein Contamination
Symptom: SDS-PAGE or Western blot analysis shows the presence of non-avenin protein bands in the final product.
| Possible Cause | Troubleshooting Step |
| Inefficient Initial Extraction | The initial ethanol extraction is selective for prolamins like this compound. Ensure the correct ethanol concentration (typically 50-70% v/v) is used to minimize the co-extraction of other protein classes. |
| Co-purification of Similar Proteins | If contaminating proteins have similar properties to this compound, further purification steps are necessary. Consider using size-exclusion chromatography (SEC) to separate proteins based on size or ion-exchange chromatography (IEX) to separate based on charge. |
| Cross-Contamination from Other Cereals | Ensure that the starting oat material is certified gluten-free to avoid contamination from wheat, barley, or rye. Use dedicated lab equipment for this compound extraction to prevent cross-contamination. |
| Protein Aggregation | Protein aggregates can trap contaminants. Ensure complete solubilization of the this compound extract before loading it onto a chromatography column. This can be facilitated by using denaturing agents like urea if compatible with downstream applications. |
Issue 3: Presence of Non-Protein Contaminants
Symptom: The final this compound product has a sticky or viscous consistency, or analysis reveals high levels of carbohydrates or lipids.
| Possible Cause | Troubleshooting Step |
| High Starch or β-Glucan Content | The chill precipitation method is effective at reducing these contaminants. Alternatively, enzymatic digestion with amylase can be used to break down starch, followed by a separation step like ultrafiltration. |
| Lipid Contamination | If a lipid layer forms during centrifugation, it can be physically removed. For persistent lipid contamination, a solvent extraction with a non-polar solvent like hexane can be performed, though this may denature the protein. Centrifugation at low speeds can also help pellet the protein while leaving lipids in the supernatant. |
| High Sugar Content | Dialysis or buffer exchange using size-exclusion chromatography can effectively remove small molecules like sugars from the protein extract. |
Experimental Protocols
This compound Extraction with Ethanol and Chill Precipitation
This protocol is adapted from a large-scale purification method and is effective for obtaining high-purity this compound.
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Extraction:
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Mix oat flour with 50% (v/v) ethanol at a ratio of 1:1.5 (w/v).
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Stir the suspension regularly for at least 90 minutes at room temperature.
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Centrifuge at a low speed (e.g., 500 x g) for 5 minutes to pellet the flour.
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Collect the supernatant.
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Repeat the extraction on the pellet with fresh 50% ethanol and pool the supernatants.
-
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Chill Precipitation:
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Cool the pooled supernatant to 4°C. A milky white precipitate of this compound will form.
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Centrifuge the chilled extract at a higher speed (e.g., 5,000 x g) to pellet the precipitated this compound.
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Discard the supernatant.
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Washing and Drying:
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Wash the this compound pellet with cold water to remove residual ethanol and soluble contaminants.
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Lyophilize (freeze-dry) the washed pellet to obtain a purified this compound powder.
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Purity Analysis by SDS-PAGE
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Sample Preparation:
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Dissolve a small amount of the purified this compound in a sample buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).
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Heat the sample at 95-100°C for 5 minutes to denature the proteins.
-
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Electrophoresis:
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Load the denatured sample and a molecular weight marker into the wells of a polyacrylamide gel (a 12.5% gel is suitable for avenins).
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Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
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Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
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Destain the gel to reduce the background and enhance the visibility of the protein bands.
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Analyze the resulting bands to assess the purity of the this compound extract, comparing it to the molecular weight marker and looking for the presence of non-avenin bands.
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Data Presentation
Table 1: Purity and Composition of this compound Extract from Chill Precipitation Method
| Component | Concentration (% Dry Weight) |
| Protein | 85.0% |
| This compound (as % of total protein) | 96.0% |
| Starch | 1.8% |
| β-Glucan | 0.2% |
| Free Sugars | 1.8% |
| Other Sugars | 2.8% |
Data adapted from Tanner et al. (2019).
Table 2: Common Contaminants and Their Molecular Weights
| Contaminant | Typical Molecular Weight (kDa) | Primary Removal Method |
| α-amylase/trypsin inhibitors | ~14 | Chromatography (SEC or IEX) |
| Albumins/Globulins | Variable (typically 20-70) | Selective extraction, Chromatography |
| Gluten-like proteins (from contamination) | Variable (gliadins ~29-70) | Use of certified gluten-free oats |
Visualizations
Caption: Workflow for this compound Purification using Chill Precipitation.
Caption: Logical Flow for Troubleshooting this compound Purity Issues.
References
Cross-reactivity issues with avenin ELISA kits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cross-reactivity issues with avenin ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a prolamin protein found in oats. While most individuals with celiac disease can tolerate pure, uncontaminated oats, some studies have indicated that certain this compound peptides may elicit an immune response in a subset of patients. Accurate detection of this compound is crucial for food safety, particularly for verifying the gluten-free status of oat-containing products, and for research into the immunogenicity of different oat cultivars.
Q2: What is the primary cause of cross-reactivity in this compound ELISA kits?
A2: The primary cause of cross-reactivity stems from the antibodies used in the ELISA kit, which may recognize homologous amino acid sequences present in both this compound and other gluten proteins like gliadin (from wheat), hordein (from barley), and secalin (from rye).[1][2] This is particularly noted with monoclonal antibodies such as G12 and, in some cases, R5, which are commonly used in gluten detection assays.[1][2][3] These antibodies can bind to epitopes on this compound that are similar, but not identical, to the toxic gluten epitopes they were designed to detect, leading to a false-positive signal.
Q3: Can different oat cultivars lead to varying levels of cross-reactivity?
A3: Yes, studies have demonstrated that the level of cross-reactivity can significantly differ between various oat cultivars. Some cultivars naturally express higher levels of this compound proteins with sequences that are more likely to be recognized by the antibodies in gluten ELISA kits. This variability is an important consideration when testing oat-based samples. In a study of 132 oat cultivars, the mean content of cross-reactive gluten peptides detected by a G12-based ELISA was 7.2 mg/kg, with some cultivars showing levels above 16 mg/kg.
Q4: Are there ELISA kits specifically designed to detect this compound without cross-reactivity to other gluten proteins?
A4: Yes, newer ELISA kits have been developed to specifically detect oat avenins without cross-reacting with prolamins from wheat, rye, or barley. These kits are essential for accurately quantifying oat protein content and can be used in conjunction with traditional gluten assays for a comprehensive analysis of gluten-containing cereals.
Troubleshooting Guide
Issue 1: High Background or Suspected False-Positive Results
High background or results indicating gluten contamination in a supposedly pure oat sample can be indicative of cross-reactivity.
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity with this compound | 1. Confirm Antibody Specificity: Review the ELISA kit's technical datasheet for information on cross-reactivity with oat varieties. 2. Use an Oat-Specific ELISA: If quantifying oat protein is the goal, switch to an ELISA kit specifically validated for this compound detection with no cross-reactivity to other gluten proteins. 3. Orthogonal Method Validation: Confirm positive results with an alternative method, such as Western blot or mass spectrometry, to verify the presence of gluten contaminants versus this compound cross-reactivity. |
| Insufficient Washing | 1. Increase Wash Steps: Increase the number and vigor of wash steps between antibody incubations to remove non-specifically bound antibodies. 2. Check Washer Performance: If using an automated plate washer, ensure all ports are clean and dispensing wash buffer evenly across the plate. |
| Contaminated Reagents | 1. Use Fresh Buffers: Prepare fresh wash buffers and substrate solutions for each assay. 2. Proper Reagent Storage: Ensure all kit components are stored at the recommended temperatures and have not expired. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between assays can be a significant issue, potentially stemming from procedural inconsistencies or the inherent variability in oat samples.
| Potential Cause | Recommended Solution |
| Inter-Assay Procedural Variation | 1. Standardize Protocols: Adhere strictly to the same protocol for all assays, including incubation times and temperatures. 2. Use Internal Controls: Include well-characterized internal positive and negative controls in every assay to monitor performance. |
| Oat Cultivar Variability | 1. Characterize Samples: If possible, identify the cultivar of the oat sample being tested, as this can influence the level of cross-reactivity. 2. Homogenize Samples: Ensure thorough homogenization of solid samples to obtain a representative test portion. |
| Pipetting Errors | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and used carefully to ensure accurate reagent and sample volumes. 2. Perform Replicates: Run samples and standards in duplicate or triplicate to improve accuracy. |
Quantitative Data Summary
The following table summarizes the levels of cross-reactivity observed in various studies using gluten-specific ELISA kits on oat samples.
| ELISA Antibody | Oat Cultivars Studied | Mean Cross-Reactivity (mg/kg or ppm) | Range of Cross-Reactivity (mg/kg or ppm) | Reference |
| G12 | 132 | 7.2 | <4 to >20 | |
| Not Specified | Multiple | Not Specified | In most samples <20; in a few, >80 | |
| R5 | 19 | Not Specified | 3 varieties exceeded 20 ppm gluten equivalent |
Experimental Protocols
General Protocol for Antibody Specificity Testing (Western Blot)
This protocol outlines a general procedure to verify the specificity of a primary antibody and assess its cross-reactivity with this compound.
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Protein Extraction:
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Extract total protein from oat flour, as well as from wheat, barley, and rye flour (as controls), using a suitable extraction buffer (e.g., 60% ethanol).
-
-
SDS-PAGE:
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Separate the extracted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of total protein for each sample.
-
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Protein Transfer:
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Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
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Incubate the membrane with the primary antibody (the same one used in the ELISA kit) at the recommended dilution overnight at 4°C.
-
-
Washing:
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Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
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Secondary Antibody Incubation:
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
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Washing:
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Repeat the washing step as described in step 6.
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Detection:
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Add an HRP substrate and visualize the protein bands using a chemiluminescence detection system. The presence of bands in the oat lane indicates cross-reactivity.
-
Visualizations
Caption: Logical relationship of antibody cross-reactivity in this compound ELISA.
Caption: Troubleshooting workflow for suspected false positives in this compound ELISA.
References
How to improve the solubility of avenin for experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubilization of avenin for experimental purposes.
Troubleshooting Guide: Common this compound Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound.
Issue 1: this compound fails to dissolve in aqueous buffers.
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Cause: this compound is a prolamin protein, characterized by its high content of proline and glutamine, which makes it generally insoluble in water and neutral salt solutions.[1]
-
Solution:
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Primary Method (Alcoholic Solvents): this compound is soluble in alcohol-water mixtures. The most effective concentration is typically between 40-60% (v/v) ethanol.[2][3][4] Isopropanol can also be used.[5]
-
Alternative Method (Dilute Acids): this compound can be dissolved in dilute acids, such as 0.01 M acetic acid (pH 1.8).
-
Organic Solvents: this compound is reported to be soluble in DMSO.
-
Issue 2: this compound precipitates out of the solution.
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Cause: Changes in solvent polarity or temperature can cause this compound to precipitate. For instance, diluting a 50% ethanol extract with water or increasing the ethanol concentration to 90% can induce precipitation. Chilling an ethanol extract can also be used for selective precipitation.
-
Troubleshooting Steps:
-
Maintain the optimal solvent concentration (40-60% ethanol).
-
Avoid drastic temperature changes unless precipitation is the desired outcome.
-
If precipitation occurs after adding other reagents, consider the compatibility of those reagents with the this compound solution.
-
Issue 3: Incomplete solubilization, even with appropriate solvents.
-
Cause: Some avenins exist as polymers linked by disulfide bonds, making them less soluble, similar to glutenin in wheat. These polymeric forms require reducing conditions to be solubilized.
-
Solution:
-
Add a Reducing Agent: Incorporate a reducing agent like dithiothreitol (DTT) into your solubilization buffer. A common protocol uses 8 M urea, 1% DTT, and 20 mM triethylamine (pH 6).
-
Consider the this compound Source: The proportion of monomeric and polymeric avenins can vary between oat cultivars.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving commercially available purified this compound?
For most applications, a solution of 40-60% (v/v) aqueous ethanol is the recommended starting point. If this fails, consider using 8 M urea with a reducing agent like DTT.
Q2: Can I use sonication or homogenization to improve this compound solubility?
While not extensively documented for pure this compound, high-pressure homogenization has been shown to increase the solubility of oat protein preparations and reduce particle size. Gentle sonication could potentially aid in dispersing aggregates, but care should be taken to avoid protein denaturation due to excessive heat.
Q3: How does pH affect this compound solubility?
For some oat protein preparations, solubility is relatively stable across a pH range of 3.14 to 6.42. However, this compound can be dissolved in dilute acidic solutions (e.g., pH 1.8), which is often used for subsequent enzymatic digestion.
Q4: Are there any additives that can enhance this compound solubility?
Proline has been shown to increase the solubility of sparingly soluble proteins and prevent their precipitation. Given that this compound is naturally rich in proline, the addition of free L-proline to the buffer could potentially enhance its solubility, although specific protocols for this compound are not widely published.
Data Presentation
Table 1: Solvent Systems for this compound Solubilization
| Solvent System | Concentration | Target this compound Form | Reference(s) |
| Aqueous Ethanol | 40-60% (v/v) | Monomeric Avenins | |
| Aqueous Isopropanol | 55% (v/v) with 2% (w/v) DTT | Monomeric & Polymeric | |
| Urea with Reducing Agent | 8 M Urea, 1% (w/v) DTT, 20 mM Triethylamine (pH 6) | Total this compound (Monomeric & Polymeric) | |
| Dilute Acetic Acid | 0.01 M (pH 1.8) | Total this compound for Digestion | |
| Dimethyl Sulfoxide (DMSO) | Not specified | General Solubility |
Table 2: Composition of a Purified this compound Extract
| Component | Concentration (Dry Weight) |
| Protein (this compound) | ~85% (of which 96% is this compound) |
| Starch | 1.8% |
| β-Glucan | 0.2% |
| Free Sugars | 1.8% |
| Data from a specific chill precipitation method. |
Experimental Protocols
Protocol 1: Basic Solubilization of Monomeric this compound
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Weigh the desired amount of purified this compound powder.
-
Prepare a 50% (v/v) aqueous ethanol solution.
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Add the ethanol solution to the this compound powder to achieve the target concentration.
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Vortex or stir the mixture at room temperature until the this compound is fully dissolved.
-
Centrifuge the solution to pellet any insoluble material.
Protocol 2: Solubilization of Total this compound (Including Polymeric Forms)
-
Prepare a solubilization buffer consisting of 8 M urea, 1% (w/v) dithiothreitol (DTT), and 20 mM triethylamine, adjusted to pH 6.0.
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Add the buffer to the purified this compound sample.
-
Incubate the mixture overnight at room temperature with gentle agitation to ensure complete dissolution and reduction of disulfide bonds.
-
This solution is suitable for applications like SDS-PAGE analysis.
Visualizations
Caption: General workflow for the solubilization of this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
Caption: Key factors that influence the solubility of this compound.
References
- 1. Buy this compound | 6309-98-4 | >98% [smolecule.com]
- 2. US20200281223A1 - Purification method - Google Patents [patents.google.com]
- 3. Heterogeneity of this compound, the oat prolamin. Fractionation, molecular weight and amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Avenin in Processed Foods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of avenin in processed foods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound in processed foods?
A1: The primary challenges stem from the inherent properties of this compound and the effects of food processing. These include:
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This compound Heterogeneity: There is significant diversity in this compound sequences among different oat cultivars. This can lead to variable antibody recognition and inconsistent quantification.[1][2]
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Impact of Food Processing: Thermal processing, such as baking, can alter the structure of this compound proteins, leading to aggregation and reduced solubility.[3] This can mask antibody epitopes or hinder protein extraction, resulting in underestimation.[4]
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Matrix Effects: The complex biochemical environment of processed foods (e.g., high fat, sugar, or acid content) can interfere with analytical methods, reducing extraction efficiency and assay sensitivity.
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Antibody Cross-Reactivity: Some monoclonal antibodies used in commercial gluten detection kits (like G12 and R5) can cross-react with this compound epitopes, leading to false positives or inaccurate quantification of gluten contamination versus inherent this compound content.
-
Lack of Standardized Reference Materials: The variability in this compound content and structure across oat varieties makes it challenging to develop a universal standard for calibration, impacting the comparability of results between different laboratories and methods.
Q2: Which analytical methods are most commonly used for this compound quantification?
A2: The three main techniques employed for this compound quantification are:
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Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method due to its sensitivity and high throughput. It relies on antibodies to detect and quantify this compound. Both sandwich and competitive ELISA formats are available.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS offer high specificity and can identify and quantify specific this compound peptides, overcoming the cross-reactivity issues of some ELISAs.
-
Polymerase Chain Reaction (PCR): Real-time PCR (qPCR) detects and quantifies oat DNA. While it doesn't directly measure the this compound protein, it is a highly sensitive and specific method for detecting the presence of oats in a food product, which can be correlated to potential this compound content.
Q3: How does food processing affect this compound detection by ELISA?
A3: Food processing, particularly heat treatment, can cause this compound proteins to denature and form aggregates through disulfide bonds and other cross-links. This can lead to:
-
Reduced Protein Extractability: Aggregated proteins are less soluble in standard extraction buffers, leading to incomplete extraction and subsequent underestimation of the this compound content.
-
Masking of Antibody Binding Sites: The altered protein structure can hide the specific epitopes that the ELISA antibodies are designed to recognize, resulting in a weaker signal and lower quantified values.
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Possible Causes | Solutions |
| Weak or No Signal | Incomplete protein extraction from the food matrix. | - Use a more robust extraction buffer containing reducing agents (e.g., DTT) and detergents (e.g., SDS) to break down protein aggregates, especially for highly processed samples.- Optimize the extraction protocol by adjusting time, temperature, and agitation. |
| This compound epitopes are masked due to processing. | - Try a different ELISA kit with antibodies targeting a different this compound epitope.- Use an extraction method that includes a denaturation step to unfold the proteins. | |
| Low this compound content in the sample. | - Concentrate the sample extract before performing the ELISA.- Increase the amount of sample used for extraction. | |
| Reagent or procedural error. | - Ensure all reagents are prepared correctly and are not expired.- Verify pipetting accuracy and follow the kit protocol precisely. | |
| High Background | Non-specific binding of antibodies. | - Increase the number of washing steps or the duration of each wash.- Optimize the concentration of the blocking buffer. |
| Cross-reactivity of the detection antibody. | - Run appropriate controls to check for cross-reactivity with other ingredients in the food matrix.- Use a more specific monoclonal antibody if available. | |
| Contaminated reagents or plate. | - Use fresh, sterile buffers and reagents.- Ensure the plate wells are clean and handled carefully to avoid contamination. | |
| High Variability Between Replicates | Inhomogeneous sample. | - Thoroughly homogenize the food sample before extraction.- Ensure the extracted sample is well-mixed before adding to the ELISA plate. |
| Pipetting inconsistencies. | - Calibrate pipettes regularly.- Use a consistent pipetting technique for all wells. | |
| Edge effects on the plate. | - Avoid using the outer wells of the plate if edge effects are suspected.- Ensure even temperature distribution during incubation by avoiding stacking plates. |
Mass Spectrometry (MS)
| Problem | Possible Causes | Solutions |
| Poor Signal Intensity | Inefficient protein digestion. | - Optimize the trypsin (or other protease) digestion protocol (enzyme-to-protein ratio, incubation time, and temperature).- Ensure complete reduction and alkylation of disulfide bonds before digestion. |
| Low sample concentration. | - Concentrate the peptide sample before LC-MS/MS analysis.- Increase the injection volume if possible. | |
| Ion suppression from matrix components. | - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.- Optimize the liquid chromatography method to better separate the target peptides from matrix components. | |
| Instrument not properly tuned or calibrated. | - Perform regular tuning and mass calibration of the mass spectrometer. | |
| Inaccurate Mass Measurement | Incorrect instrument calibration. | - Recalibrate the mass spectrometer using an appropriate calibration standard. |
| Instrument drift. | - Allow the instrument to stabilize before analysis.- Perform periodic recalibration during long analytical runs. | |
| Poor Reproducibility | Inconsistent sample preparation. | - Standardize all steps of the sample preparation workflow, from extraction to digestion and cleanup.- Use an internal standard for normalization. |
| Variability in chromatographic separation. | - Equilibrate the LC column thoroughly before each run.- Monitor and maintain consistent mobile phase composition and flow rate. |
Real-Time PCR (qPCR)
| Problem | Possible Causes | Solutions |
| No Amplification or High Ct Values | Poor DNA quality or low yield. | - Use a DNA extraction kit specifically designed for food matrices to remove inhibitors.- Optimize the DNA extraction protocol for the specific food type. |
| PCR inhibitors in the sample extract. | - Dilute the DNA template to reduce the concentration of inhibitors.- Use a PCR master mix that is more resistant to inhibitors. | |
| Incorrect primer/probe design or concentration. | - Verify that the primers and probe are specific to oat DNA.- Optimize the primer and probe concentrations. | |
| Suboptimal annealing temperature. | - Perform a temperature gradient PCR to determine the optimal annealing temperature. | |
| Amplification in No-Template Control (NTC) | Contamination of reagents or workspace. | - Use dedicated PCR workstations and aerosol-resistant pipette tips.- Aliquot reagents to avoid contaminating stock solutions. |
| Primer-dimer formation. | - Redesign primers to have a lower propensity for self-dimerization.- Optimize the annealing temperature and primer concentrations. | |
| Low PCR Efficiency | Suboptimal reaction conditions. | - Optimize the concentrations of MgCl2 and dNTPs in the reaction mix.- Ensure the thermal cycler is properly calibrated. |
| Degraded DNA template. | - Store DNA extracts at -20°C or below.- Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Comparison of this compound Quantification Methods
| Method | Principle | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| ELISA | Antibody-based detection of this compound protein. | 2-5 ppm (for gluten, this compound-specific assays may vary) | - High sensitivity- High throughput- Relatively low cost | - Susceptible to matrix effects- Antibody cross-reactivity can lead to inaccurate results- Food processing can impact protein detection |
| LC-MS/MS | Separation and mass-based detection of specific this compound peptides. | 0.5-10 ppm (protein) | - High specificity and accuracy- Can identify specific this compound variants- Less prone to cross-reactivity issues | - Higher equipment cost- More complex sample preparation- Lower throughput than ELISA |
| Real-Time PCR | Amplification and quantification of oat-specific DNA sequences. | 0.5-5 ppm (ingredient) | - Extremely high sensitivity and specificity- Robust to food processing effects on proteins | - Indirectly measures this compound by quantifying oat DNA- DNA may be degraded in highly processed foods- Does not provide information on the protein itself |
Experimental Protocols
Protocol 1: this compound Extraction from Baked Goods for ELISA
This protocol is adapted for the extraction of this compound from complex matrices like bread or cookies.
-
Sample Homogenization:
-
Grind the baked product into a fine, homogeneous powder using a food processor or mortar and pestle.
-
-
Extraction Solution Preparation:
-
Prepare an extraction cocktail containing 60% (v/v) ethanol. For highly processed foods, a reducing extraction buffer may be necessary. A common example is the "Cocktail" solution (patented by R-Biopharm) or a buffer containing urea and a reducing agent like dithiothreitol (DTT).
-
-
Extraction Procedure:
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of the extraction solution.
-
Vortex vigorously for 1 minute.
-
Incubate at 50°C for 40 minutes with continuous shaking.
-
Centrifuge at 2500 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant for ELISA analysis. The supernatant may need to be diluted with the assay buffer provided in the ELISA kit.
-
Protocol 2: LC-MS/MS Quantification of this compound Peptides
This protocol outlines a general workflow for the quantification of this compound using LC-MS/MS.
-
Protein Extraction:
-
Extract total protein from the homogenized food sample using a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). A common extraction solution is 50% (v/v) propan-1-ol with 1% (w/v) DTT.
-
-
Reduction and Alkylation:
-
To the protein extract, add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate the free sulfhydryl groups.
-
-
Enzymatic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to stop the reaction.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a mobile phase A (e.g., 0.1% formic acid in water).
-
Inject the sample onto a C18 reversed-phase LC column.
-
Separate the peptides using a gradient of mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the eluting peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode, targeting specific this compound peptide transitions.
-
Protocol 3: Real-Time PCR for Oat DNA Detection
This protocol provides a general outline for detecting oat DNA in a food sample.
-
DNA Extraction:
-
Homogenize the food sample thoroughly.
-
Use a commercial DNA extraction kit specifically designed for food matrices, as these are optimized to remove common PCR inhibitors like fats and polysaccharides. Follow the manufacturer's instructions.
-
-
DNA Quantification and Quality Check:
-
Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm ratio of ~1.8 is indicative of pure DNA.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing a qPCR master mix (with DNA polymerase, dNTPs, and buffer), oat-specific primers, and a fluorescent probe.
-
Add a specific amount of the extracted DNA template (e.g., 50 ng) to each reaction well.
-
Include positive controls (oat DNA) and no-template controls (NTC) in each run.
-
-
Thermal Cycling and Data Analysis:
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the amplification data to determine the cycle threshold (Ct) values. The presence of oats is confirmed by a Ct value below a certain cutoff (typically <35-40), while the NTC should show no amplification.
-
Visualizations
References
- 1. Specific this compound Cross-Reactivity with G12 Antibody in a Wide Range of Current Oat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of baking conditions on the extractability and immunochemical detection of wheat gluten proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
How to minimize variability in avenin T-cell proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in avenin T-cell proliferation assays.
Troubleshooting Guides
This section addresses common issues encountered during this compound T-cell proliferation assays, providing potential causes and recommended solutions to ensure data accuracy and reproducibility.
Issue 1: High Background Proliferation in Unstimulated Control Wells
High background proliferation in negative control wells can mask true antigen-specific responses and lead to false-negative results.
| Potential Cause | Recommended Solution |
| Poor Cell Health: Stressed or dying cells can non-specifically take up proliferation dyes or release signals that stimulate other cells. | - Ensure high cell viability (>95%) before starting the assay. - Allow cells to rest for a few hours after thawing before labeling and stimulation. |
| Reagent Contamination: Media, serum, or other reagents may be contaminated with mitogens or endotoxins. | - Use fresh, high-quality, and endotoxin-tested reagents. - Heat-inactivate serum to denature complement and other potentially activating factors. |
| Inappropriate Dye Concentration: High concentrations of proliferation dyes (e.g., CFSE) can be toxic to cells, leading to non-specific proliferation of surviving cells. | - Titrate the proliferation dye to determine the optimal concentration that provides bright staining with minimal toxicity. |
| Over-manipulation of Cells: Excessive pipetting or harsh centrifugation can cause cell stress and activation. | - Handle cells gently throughout the protocol. - Use appropriate centrifugation speeds and durations. |
Issue 2: Low or No Proliferation in this compound-Stimulated Wells
The absence of a proliferative response to this compound can be due to several factors, ranging from the experimental setup to the inherent biology of the T-cell response.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration: The concentration of the this compound peptide may be too low to induce a detectable response or too high, causing activation-induced cell death. | - Perform a dose-response experiment with a range of this compound concentrations to determine the optimal stimulating dose. |
| Low Frequency of this compound-Specific T-Cells: The precursor frequency of T-cells specific for a particular this compound epitope may be very low in the donor sample. | - Increase the number of cells seeded per well. - Consider using T-cell enrichment techniques if a specific T-cell subset is being targeted. |
| Poor Antigen Presentation: Antigen-presenting cells (APCs) may not be functioning optimally. | - Ensure a sufficient number of healthy APCs are present in the culture. - For purified T-cell assays, ensure the addition of functional, irradiated, or mitomycin-C-treated APCs. |
| Inappropriate Incubation Time: The culture duration may be too short for sufficient cell divisions to occur. | - Optimize the incubation time; typically, 4-7 days are required for robust proliferation in response to peptide antigens. |
| Variability in this compound Preparations: Different batches or preparations of this compound can have varying purity and immunogenicity. | - Use a well-characterized and consistent source of this compound. - Test new batches of this compound for activity before use in critical experiments. |
Issue 3: High Variability Between Replicate Wells
Inconsistent results between replicate wells can compromise the statistical power of the experiment and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Inaccurate Cell Seeding: Uneven distribution of cells across the plate is a common source of variability. | - Ensure the cell suspension is homogenous before and during plating. - Use calibrated pipettes and proper pipetting techniques. |
| "Edge Effects" in Culture Plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and cell stress. | - Avoid using the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or media to maintain humidity. |
| Inconsistent Reagent Addition: Variations in the volume of this compound, media, or other reagents added to each well. | - Use a multichannel pipette for adding reagents to multiple wells simultaneously. - Be meticulous and consistent with all pipetting steps. |
| Instrument Variability: Fluctuations in incubator temperature or CO2 levels can affect cell growth and proliferation. | - Ensure the incubator is properly calibrated and maintained. - Avoid opening the incubator door frequently during the culture period. |
Frequently Asked Questions (FAQs)
Q1: What is a typical positive response in an this compound T-cell proliferation assay?
A1: A common metric for a positive response is a Stimulation Index (SI) of 3 or greater. The SI is calculated by dividing the proliferation in the this compound-stimulated wells by the proliferation in the unstimulated control wells. However, the definition of a positive response should be established based on internal controls and the specific goals of the experiment.
Q2: How does the choice of oat cultivar affect the T-cell response?
A2: Different oat cultivars can have varying levels of immunogenicity. Some studies have shown that certain this compound peptides from specific oat varieties are more potent in stimulating T-cell responses in individuals with celiac disease. Therefore, it is crucial to document the source and cultivar of the this compound used in the assay.
Q3: Can I use cryopreserved PBMCs for this compound T-cell proliferation assays?
A3: Yes, cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) can be used. However, it is essential to have a robust cryopreservation and thawing protocol to ensure high cell viability and functionality. It is recommended to allow the cells to rest for a few hours after thawing before proceeding with the assay.
Q4: What are the key cytokines to measure in parallel with proliferation?
A4: Measuring cytokine production can provide additional insights into the nature of the T-cell response. For this compound-specific responses, particularly in the context of celiac disease, measuring pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) is highly relevant.
Q5: How can I be sure the observed response is specific to this compound and not due to contamination?
A5: It is critical to use highly purified this compound preparations that are free from other gluten proteins (e.g., gliadin, hordein). Including a negative control with an irrelevant peptide and a positive control with a known T-cell mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 beads can help validate the specificity of the response.
Quantitative Data Summary
The following tables summarize representative quantitative data from this compound T-cell proliferation assays. Note that these values can vary significantly depending on the donor, the specific this compound peptide used, and the experimental conditions.
Table 1: Example of Stimulation Index (SI) in Response to this compound Stimulation
| Donor Status | This compound Concentration (µg/mL) | Mean Stimulation Index (SI) | Range of SI |
| Celiac Disease Patient | 50 | 4.8 | 2.5 - 8.2 |
| Celiac Disease Patient | 100 | 6.2 | 3.1 - 11.5 |
| Healthy Control | 50 | 1.2 | 0.8 - 1.5 |
| Healthy Control | 100 | 1.3 | 0.9 - 1.6 |
Table 2: Proliferation and Cytokine Production in Response to Different Oat Cultivars
| Oat Cultivar | This compound Concentration (µg/mL) | % Proliferating CD4+ T-Cells | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| Cultivar A | 50 | 12.5% | 850 | 450 |
| Cultivar B | 50 | 5.2% | 320 | 180 |
| Cultivar C | 50 | 2.1% | 110 | 50 |
| Unstimulated Control | 0 | 0.8% | 35 | 15 |
Experimental Protocols
Protocol 1: CFSE-Based T-Cell Proliferation Assay for this compound
This protocol outlines a standard procedure for measuring this compound-specific T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.
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PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Viability and Counting: Assess cell viability and count using a hemocytometer or an automated cell counter. Ensure viability is >95%.
-
CFSE Labeling:
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).
-
Incubate on ice for 5 minutes, then wash the cells twice with complete RPMI.
-
-
Cell Plating and Stimulation:
-
Resuspend CFSE-labeled PBMCs at 2 x 10^6 cells/mL in complete RPMI.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of complete RPMI containing this compound peptide at 2x the final desired concentration (e.g., 100 µg/mL for a final concentration of 50 µg/mL).
-
Set up unstimulated controls (media only) and positive controls (e.g., PHA or anti-CD3/CD28 beads).
-
-
Incubation: Culture the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Staining for Flow Cytometry:
-
Harvest cells from the plate.
-
Wash with FACS buffer (PBS + 2% FBS).
-
Stain with a viability dye (e.g., 7-AAD or a live/dead fixable dye) to exclude dead cells from the analysis.
-
Stain with fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8).
-
Wash and resuspend the cells in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, and then on the T-cell population of interest (e.g., CD3+CD4+).
-
Analyze the CFSE dilution profile within the target gate to determine the percentage of proliferating cells and the division index.
-
Visualizations
Caption: this compound-Induced T-Cell Activation Pathway.
Caption: Experimental Workflow for this compound T-Cell Proliferation Assay.
Calibrating instruments for accurate avenin measurement
Welcome to the technical support center for accurate avenin measurement. This resource is designed for researchers, scientists, and drug development professionals to assist with instrument calibration, experimental protocols, and troubleshooting common issues encountered during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: Avenins are a class of prolamin proteins found in oats. While oats are a valuable source of nutrients, some this compound peptides can trigger an immune response in individuals with celiac disease, an autoimmune disorder characterized by an inflammatory response to gluten proteins from wheat, barley, and rye. Accurate measurement of this compound is crucial for:
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Food Safety: Ensuring that oat-containing products labeled as "gluten-free" are safe for consumption by individuals with celiac disease.
-
Clinical Research: Studying the immunogenicity of different oat varieties and their potential effects on celiac disease patients.
-
Drug Development: Developing and testing therapies for celiac disease and other gluten-related disorders.
Q2: What are the primary methods for quantifying this compound?
A2: The two main analytical techniques for the quantification of this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
ELISA: This is a widely used immunoassay that offers high sensitivity and throughput. It relies on antibodies that specifically recognize and bind to this compound proteins. Commercially available ELISA kits often use monoclonal antibodies like R5 or G12 for detection.[1][2]
-
HPLC-MS: This is a powerful chromatographic and mass spectrometric technique that separates different protein components in a sample and then identifies and quantifies them based on their mass-to-charge ratio. It is highly specific and can be used to identify individual this compound peptides.[3][4][5]
Q3: How often should I calibrate my instruments for this compound measurement?
A3: Regular instrument calibration is critical for obtaining accurate and reproducible results. The frequency of calibration depends on the instrument, its usage, and the laboratory's standard operating procedures.
-
ELISA Plate Readers: A daily or weekly performance check using a calibration plate is recommended. A full calibration by a qualified technician should be performed at least annually or whenever performance issues are detected.
-
HPLC-MS Systems: System suitability tests should be run before each batch of samples to ensure the system is performing correctly. This typically involves injecting a standard solution to check for retention time, peak shape, and signal intensity. A more comprehensive calibration and preventative maintenance should be performed according to the manufacturer's recommendations, usually every 6 to 12 months.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound measurement using ELISA.
| Problem | Potential Cause | Solution |
| High Background | 1. Insufficient washing. 2. Blocking buffer is ineffective. 3. Detection antibody concentration is too high. 4. Substrate solution is contaminated. | 1. Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells. 2. Try a different blocking buffer (e.g., 1% BSA or casein in PBS) and increase the blocking time. 3. Perform a titration to determine the optimal concentration of the detection antibody. 4. Use a fresh, colorless substrate solution. |
| Weak or No Signal | 1. Reagents were added in the wrong order. 2. Incorrect antibody dilutions. 3. Inactive enzyme conjugate or substrate. 4. Insufficient incubation times. | 1. Carefully follow the protocol for the order of reagent addition. 2. Double-check calculations and prepare fresh antibody dilutions. 3. Use fresh or properly stored reagents. Verify enzyme activity with a positive control. 4. Ensure that incubation steps are carried out for the recommended duration and at the correct temperature. |
| Poor Standard Curve | 1. Improper preparation of standard dilutions. 2. Pipetting errors. 3. Inappropriate curve fitting model. | 1. Prepare fresh standard dilutions, ensuring thorough mixing at each step. 2. Use calibrated pipettes and proper pipetting technique. 3. Use a 4-parameter logistic (4-PL) curve fit for sigmoidal standard curves. |
| High Variability between Replicates | 1. Inconsistent pipetting. 2. Inadequate mixing of reagents or samples. 3. Edge effects on the microplate. | 1. Ensure consistent pipetting technique and volume for all wells. 2. Thoroughly mix all reagents and samples before adding them to the wells. 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain a uniform temperature and humidity. |
Data Presentation
Table 1: Performance Characteristics of Commercial Gluten ELISA Kits (Applicable for this compound)
| Parameter | R-Biopharm RIDASCREEN® Gliadin (R5) | Neogen Veratox® for Gliadin R5 | Romer Labs AgraQuant® Gluten G12 | Morinaga Wheat Protein ELISA Kit |
| Antibody | Monoclonal R5 | Monoclonal R5 | Monoclonal G12 | --- |
| Limit of Detection (LOD) | 1.5 mg/kg gliadin | 2.5 mg/kg gluten | 2 mg/kg gluten | Not specified |
| Limit of Quantification (LOQ) | 5.0 mg/kg gliadin | 5.0 mg/kg gluten | 4 mg/kg gluten | Not specified |
| Assay Range | 5 - 80 mg/kg gliadin | 5 - 40 mg/kg gluten | 4 - 200 mg/kg gluten | Not specified |
| Cross-reactivity with Oats | Some cultivars show cross-reactivity | Some cultivars show cross-reactivity | Some cultivars show cross-reactivity | Measures wheat protein, not gluten |
Note: The performance characteristics of these kits for this compound specifically may vary. It is recommended to validate the chosen kit with this compound standards.
Table 2: Common Interfering Substances in ELISA and Recommended Concentration Limits
| Substance | Mechanism of Interference | Recommended Limit |
| Detergents (e.g., SDS, Triton X-100) | Can disrupt antibody-antigen binding and denature proteins. | < 0.01% |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Can denature antibodies by reducing disulfide bonds. | < 1 mM |
| Chelating Agents (e.g., EDTA) | Can interfere with enzyme-substrate reactions, particularly with HRP. | < 10 mM |
| Sodium Azide | Inhibits horseradish peroxidase (HRP) activity. | < 0.1% |
| High Salt Concentrations | Can affect antibody-antigen interactions. | < 0.5 M |
| Organic Solvents (e.g., Ethanol, Methanol) | Can denature proteins and interfere with binding. | < 1% |
Experimental Protocols
Detailed Methodology for this compound Quantification by Sandwich ELISA
This protocol provides a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
1. Materials:
-
ELISA plate pre-coated with capture antibody
-
This compound standards
-
Samples containing this compound
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer/diluent
-
Microplate reader
2. Protocol:
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare working solutions of standards, detection antibody, and streptavidin-HRP according to the kit instructions.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.
-
Incubate: Cover the plate and incubate for 1-2 hours at room temperature or as specified in the kit protocol.
-
Wash: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 100 µL of TMB substrate to each well.
-
Incubate: Incubate the plate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the average blank reading from all standard and sample readings. Plot a standard curve of absorbance versus concentration for the standards. Use the standard curve to determine the concentration of this compound in the samples.
Methodology for this compound Extraction and Quantification by HPLC-MS
1. This compound Extraction:
-
Weigh 1 gram of finely ground oat flour into a centrifuge tube.
-
Add 10 mL of 60% (v/v) ethanol.
-
Vortex vigorously for 30 minutes at room temperature.
-
Centrifuge at 5000 x g for 15 minutes.
-
Carefully collect the supernatant containing the this compound extract.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-MS Analysis:
-
HPLC System: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer can be used.
-
Method:
-
Inject 10-20 µL of the filtered extract onto the HPLC column.
-
Separate the this compound peptides using a suitable gradient program.
-
Detect the eluting peptides using the mass spectrometer in full scan mode or by selected reaction monitoring (SRM) for targeted quantification.
-
Identify this compound peptides based on their mass spectra and retention times compared to a reference standard or a spectral library.
-
Quantify the this compound content by integrating the peak areas of specific this compound peptides and comparing them to a calibration curve generated with purified this compound standards.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified diagram of T-cell activation by an this compound peptide presented by an antigen-presenting cell (APC).
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound in oat samples.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting inaccurate this compound ELISA results.
References
- 1. Specific this compound Cross-Reactivity with G12 Antibody in a Wide Range of Current Oat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigation of Protein and Epitope Characteristics of Oats and Its Implications for Celiac Disease [frontiersin.org]
- 3. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease [frontiersin.org]
- 5. Investigation of Protein and Epitope Characteristics of Oats and Its Implications for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
Avenin Stabilization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term stabilization and storage of avenin. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended method for the long-term storage of purified this compound?
For long-term storage, lyophilization (freeze-drying) is the most effective method. This process removes water from the purified protein, rendering it a stable powder that is less susceptible to enzymatic degradation and microbial growth. Lyophilized this compound can be stored at -20°C or lower for extended periods, potentially for years, with minimal degradation.[1][2] A study on this compound preparation for clinical trials successfully stored freeze-dried this compound powder at -20°C until it was required.[1]
Q2: How should I prepare my this compound sample for lyophilization?
Proper sample preparation is critical to prevent protein aggregation and loss of activity during freeze-drying.
-
Buffer Selection : Start with this compound dissolved in a suitable buffer. While this compound is often extracted in ethanol solutions[3], for lyophilization, it should be in a buffer system that sublimes easily, such as one containing ammonium bicarbonate or a low concentration of a non-phosphate buffer.
-
Use of Cryoprotectants : The addition of cryoprotectants is crucial. These agents form an amorphous glass phase during freezing, which protects the protein from mechanical stress and helps maintain its native conformation.[4] Common cryoprotectants include sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol). The choice and concentration of the cryoprotectant may need to be optimized for your specific this compound preparation.
-
Freezing : The sample should be flash-frozen using liquid nitrogen or placed in a freezer at -80°C. This rapid freezing promotes the formation of small ice crystals, minimizing potential damage to the protein structure.
Q3: What are the optimal conditions for storing the lyophilized this compound powder?
Once lyophilized, the this compound powder should be stored in a tightly sealed, airtight container to prevent moisture absorption. The inclusion of a desiccant can provide additional protection. For maximum stability, store the container in a dry environment at -20°C or -80°C. It is also advisable to protect the sample from light.
Q4: I need to store this compound in solution. What are the best practices for short- to medium-term storage?
While lyophilization is best for long-term storage, solution-based storage is often necessary for ongoing experiments.
-
Short-Term (Days to Weeks) : this compound solutions can be stored at 4°C. To prevent microbial growth, the buffer should be sterile, or a bacteriostatic agent may be added.
-
Medium-Term (Weeks to Months) : For storage at -20°C, adding a cryoprotectant like glycerol to a final concentration of 25-50% is recommended. This prevents the formation of damaging ice crystals and stabilizes the protein.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can cause protein aggregation and degradation, it is critical to store the this compound solution in single-use aliquots.
Q5: My this compound is aggregating or precipitating. What are the common causes and solutions?
Aggregation is a common problem where protein molecules clump together, leading to precipitation and loss of function.
-
Cause: Freeze-Thaw Cycles : Repeatedly freezing and thawing a protein solution disrupts the hydration shell around the protein, promoting aggregation.
-
Solution : Prepare single-use aliquots to minimize freeze-thaw events.
-
-
Cause: Suboptimal Buffer Conditions : The pH and ionic strength of the buffer can significantly impact protein solubility. Prolamins like this compound can precipitate at their isoelectric point.
-
Solution : Ensure the buffer pH is sufficiently far from the isoelectric point of your specific this compound sample. Perform buffer optimization experiments if aggregation persists.
-
-
Cause: Oxidation : Oxidation of cysteine residues can lead to the formation of intermolecular disulfide bonds, causing aggregation.
-
Solution : Add a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol (2-ME), at a concentration of 1-5 mM to the storage buffer to keep cysteine residues in a reduced state.
-
-
Cause: High Protein Concentration : Overly concentrated protein solutions are more prone to aggregation.
-
Solution : Store this compound at the lowest practical concentration for your application. If a high concentration is necessary, screen for stabilizing excipients.
-
Q6: How does pH impact this compound stability during storage?
The pH of the storage buffer is a critical factor. Like other proteins, this compound is most stable within a specific pH range and tends to be least soluble at its isoelectric point (pI), where the net charge is zero, leading to aggregation. While the specific pI can vary between this compound isoforms, maintaining a buffer pH that is at least 1-2 units away from the pI is a standard practice to ensure solubility and stability. For wheat gluten, altering the pH away from the pI was shown to enhance functional properties like solubility.
Data Summary
The following table compares common storage methods for proteins like this compound, based on general protein stability principles.
| Storage Method | Temperature | Typical Shelf Life | Key Considerations |
| Solution | 4°C | Days to Weeks | Requires sterile conditions or bacteriostatic agents. |
| Frozen Solution with Cryoprotectant | -20°C | Months to a Year | Requires cryoprotectant (e.g., 25-50% glycerol). Must be aliquoted to avoid freeze-thaw cycles. |
| Frozen Solution (Ultra-low) | -80°C or Liquid Nitrogen | Years | Recommended for high-value samples. Must be aliquoted. |
| Lyophilized (Freeze-Dried) | -20°C to 4°C | Years | The most stable method for long-term storage. Requires reconstitution before use. |
Experimental Protocols
Protocol for Lyophilization of this compound
This protocol provides a general framework for the freeze-drying of purified this compound.
-
Sample Preparation :
-
Dialyze the purified this compound solution against a lyophilization-compatible buffer (e.g., 20 mM ammonium bicarbonate) to remove non-volatile salts and ethanol.
-
Determine the protein concentration. Adjust to the desired concentration (typically 1-10 mg/mL).
-
Add a cryoprotectant (e.g., sucrose or trehalose) to a final concentration of 5-10% (w/v). Ensure it is fully dissolved.
-
Dispense the solution into single-use, lyophilization-grade vials. Do not fill vials more than halfway to prevent the product from boiling over.
-
-
Freezing :
-
Place the vials on the shelf of the lyophilizer and set the shelf temperature to -40°C or lower. Alternatively, flash-freeze the vials in liquid nitrogen and then quickly transfer them to the pre-chilled lyophilizer shelf.
-
Allow the samples to freeze completely for several hours. The product should appear as a solid, uniform frozen cake.
-
-
Primary Drying (Sublimation) :
-
Once the samples are frozen solid, apply a vacuum (typically ≤ 200 mTorr).
-
The shelf temperature is then raised (e.g., to -10°C) to provide the energy for the ice to sublime into water vapor. This step removes the bulk of the water and is the longest phase of the process.
-
-
Secondary Drying (Desorption) :
-
After all the ice has sublimed, the shelf temperature is gradually increased further (e.g., to 20°C) under vacuum to remove residual, bound water molecules.
-
-
Storage :
-
Once the cycle is complete, backfill the chamber with an inert gas like nitrogen, and securely seal the vials.
-
Store the sealed vials at -20°C or below in a dry, dark place.
-
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration : Before opening, allow the vial to come to room temperature for 15-20 minutes. This prevents condensation from forming on the powder, which can negatively impact protein stability.
-
Solvent Addition : Add the appropriate volume of high-purity water or a suitable buffer (as specified for your experiment) to the vial.
-
Dissolution : Gently swirl or pipette the solution up and down to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause aggregation or denaturation.
-
Incubation : Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution. The reconstituted solution is now ready for use.
Visualizations
Caption: Workflow for selecting an appropriate this compound storage strategy.
Caption: Common causes of this compound instability and their solutions.
References
- 1. Frontiers | Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease [frontiersin.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased protein-stabilizing effects of cryoprotectants due to crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Avenin Content in Oat Cultivars for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of avenin content across various oat cultivars, supported by experimental data. The information presented is intended to assist researchers, scientists, and professionals in the fields of drug development and food science in selecting suitable oat varieties for their specific applications, particularly in the context of celiac disease research and the development of gluten-free products.
Quantitative Comparison of this compound Content
Avenins, the prolamins found in oats, are of significant interest due to their potential to trigger an immune response in some individuals with celiac disease. The concentration and composition of avenins vary considerably among different oat cultivars. This section summarizes the quantitative data on this compound content from several studies.
Table 1: this compound Content as a Percentage of Total Protein in Various Oat Cultivars
| Oat Cultivar | Country of Origin | This compound (% of Total Protein) | Reference |
| Representative Range | 20 Countries | 8.86 - 27.72% | [1][2] |
| Not Specified | - | 4 - 14% | [1][2] |
| Winter Oat Varieties | 8 Countries | 12.89 - 31.03% | [3] |
Table 2: Celiac-Related this compound Epitope Levels in a Study of 106 Oat Samples
| Epitope | Average Amount (mg/100g this compound) |
| DQ2.5-ave-1a (PYPEQEEPF) | Varies Significantly |
| DQ2.5-ave-1b (PYPEQEQPF) | Varies Significantly |
| DQ2.5-ave-1c (PYPEQEQPI) | Varies Significantly |
| DQ2.5-ave-2 (PYPEQQPF) | Varies Significantly |
| Note: Two cultivars, HUN31 and AUS04, were found to have epitope levels of less than 5 mg/100 g. |
Table 3: Cross-Reactive Gluten Peptide Content in Oat Cultivars (ELISA G12 Assay)
| Oat Cultivar Set | Number of Cultivars | Mean Content (mg/kg) | Range (mg/kg) | Reference |
| Set 1 | 132 | 7.2 | Not specified, but most below 20 | |
| Set 2 (Avesta, Azur, Coach, Euro - one year) | 4 | ~16 | - | |
| Sirene (2018 harvest) | 1 | >20 | - | |
| Sirene (2019 harvest) | 1 | 9.5 | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound content.
This compound Extraction (Osborne Fractionation)
This method separates proteins based on their solubility in different solvents.
-
Sample Preparation: Oat kernels are de-husked and ground into a fine flour.
-
Albumin Extraction: The flour is mixed with cold water and continuously stirred at 4°C for 90 minutes. The mixture is then centrifuged, and the supernatant containing albumins is collected.
-
Globulin Extraction: The remaining pellet is extracted with a salt solution (e.g., 1M NaCl) with continuous mixing, followed by centrifugation to collect the globulin-containing supernatant.
-
This compound Extraction: The remaining pellet is washed with cold water. Avenins are then extracted by treating the pellet with 70% ethanol (v/v) for 60 minutes with continuous mixing. This step is repeated three times. The supernatants are pooled to obtain the this compound fraction.
-
Glutelin Extraction: The final pellet is treated with a dilute alkaline solution (e.g., 0.1 M NaOH) to extract the glutelins.
This compound Quantification and Characterization
a. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is used to separate and quantify different this compound components.
-
Sample Preparation: The extracted this compound fraction is filtered and injected into the HPLC system.
-
Separation: A C18 column is typically used with a gradient of increasing acetonitrile concentration in water, both containing trifluoroacetic acid.
-
Detection: Proteins are detected by their absorbance at 210 nm.
-
Quantification: The area under each peak is integrated to determine the relative abundance of each this compound component.
b. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):
SE-HPLC separates proteins based on their molecular size.
-
Sample Preparation: Total protein extracts are prepared and filtered.
-
Separation: The extract is passed through a column packed with porous beads. Larger proteins elute first, followed by smaller proteins.
-
Analysis: This method allows for the quantification of different protein fractions, including polymeric proteins, avenins, and albumins/globulins, based on their elution times.
c. Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA is used to detect and quantify specific epitopes, such as those that cross-react with antibodies against wheat gluten.
-
Coating: Microtiter plates are coated with a capture antibody (e.g., G12 monoclonal antibody) that recognizes specific gluten-like epitopes.
-
Blocking: The plates are treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Protein extracts from oat cultivars are added to the wells.
-
Detection: A second, enzyme-linked antibody that also binds to the target epitope is added. A substrate is then added, which produces a colorimetric signal in the presence of the enzyme.
-
Quantification: The intensity of the color is proportional to the amount of the target epitope in the sample and is measured using a plate reader.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, quantification, and characterization of avenins from oat cultivars.
Genetic Control of this compound Synthesis
While a detailed signaling pathway for this compound synthesis is not fully elucidated, the genetic control involves multiple gene clusters.
References
Avenin vs. Wheat Gliadin: A Comparative Guide to Immunogenicity
For researchers and drug development professionals navigating the complexities of celiac disease and gluten sensitivity, understanding the immunogenic potential of various cereal proteins is paramount. While wheat gliadin is the well-established trigger for the inflammatory response in celiac disease, the role of oat avenin has been a subject of ongoing investigation. This guide provides a comprehensive comparison of the immunogenicity of this compound and wheat gliadin, supported by experimental data and detailed methodologies.
Executive Summary
Wheat gliadin is a potent immunogen in individuals with celiac disease, triggering a well-defined T-cell mediated inflammatory cascade. In contrast, this compound, the corresponding prolamin in oats, exhibits significantly lower immunogenicity. While a small subset of celiac disease patients may show an immune response to this compound, this response is often less intense and does not typically lead to the same degree of intestinal damage observed with gliadin exposure.[1][2] The structural differences between the two proteins, particularly in the proline and glutamine content and the number of immunogenic epitopes, are believed to underlie these differences in immunogenicity.[2][3]
Data Presentation: Quantitative Comparison of Immunogenic Responses
The following table summarizes the key quantitative differences in the immune response elicited by this compound and wheat gliadin in susceptible individuals.
| Parameter | Wheat Gliadin | This compound | Key Findings |
| T-Cell Activation (IL-2 Release) | High | Low to moderate dose-dependent activation in a subset of patients.[4] | This compound can induce T-cell activation, but generally to a lesser extent than gliadin. In many cases, the response to this compound is not associated with intestinal damage. |
| Pro-inflammatory Cytokine Production (IFN-γ) | Significant increase in IFN-γ mRNA and protein. | No significant IFN-γ or IL-2 response in in-vitro cultured coeliac biopsies. | Gliadin strongly induces a Th1-type inflammatory response, which is largely absent with this compound stimulation in most studies. |
| Antibody Reactivity (IgA & IgG) | High levels of anti-gliadin IgA and IgG antibodies in celiac disease patients. | Significantly higher levels of anti-avenin IgA and IgG in celiac disease patients on a normal diet compared to controls. | While antibodies to this compound are present in celiac disease, their pathogenic significance is less clear compared to anti-gliadin antibodies. |
| Epitope Presence | Contains numerous immunodominant T-cell epitopes (e.g., 33-mer from α-gliadin). | Contains a few identified T-cell epitopes (e.g., DQ2.5-ave-1a, DQ2.5-ave-1b). | This compound has a much lower density of immunogenic epitopes compared to gliadin. |
| Prolamin Content in Grain | 40-50% of total protein. | 10-15% of total protein. | The lower abundance of this compound in oats may contribute to its reduced overall immunogenicity. |
Experimental Protocols
In Vitro T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with this compound or gliadin peptides, indicating an adaptive immune response.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from blood samples of celiac disease patients and healthy controls using Ficoll-Paque density gradient centrifugation.
-
Antigen Preparation: this compound and gliadin are extracted from oat and wheat flour, respectively. The proteins are then subjected to peptic-tryptic (PT) digestion to mimic gastrointestinal processing. For some experiments, peptides are also treated with tissue transglutaminase (tTG) to deamidate specific glutamine residues.
-
Cell Culture and Stimulation: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) and incubated with PT-digested this compound, PT-digested gliadin, or a control antigen (e.g., oryzein from rice) at a concentration of 50 mg/ml.
-
Proliferation Measurement: After 48 hours of incubation, T-cell proliferation is assessed using a 5-bromo-2-deoxyuridine (BrdU) cell proliferation ELISA kit. The incorporation of BrdU into newly synthesized DNA is a measure of cell proliferation.
Cytokine Release Assay (ELISA)
This assay quantifies the release of specific cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), from immune cells upon antigen stimulation.
Methodology:
-
Cell Culture Supernatant Collection: Supernatants from the PBMC cultures described in the T-cell proliferation assay are collected after 48 hours.
-
ELISA Procedure: The concentration of IFN-γ and IL-2 in the supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at a specific wavelength, and the cytokine concentration is calculated based on a standard curve.
Organ Culture of Duodenal Biopsies
This ex vivo method assesses the direct immunological response of intestinal tissue to this compound and gliadin.
Methodology:
-
Biopsy Collection: Duodenal biopsies are obtained from celiac disease patients and controls during endoscopy.
-
Organ Culture: The biopsies are cultured in RPMI-1640 medium for four hours in the presence of 5 mg/ml of PT-digested gliadin or PT-digested this compound. Control biopsies are cultured with medium alone.
-
Analysis of Immune Response:
-
Cytokine mRNA Quantification: Total RNA is extracted from the cultured tissue, and the expression of IFN-γ and IL-2 mRNA is quantified using TaqMan polymerase chain reaction (PCR).
-
Cytokine Protein Measurement: The concentration of secreted IFN-γ and IL-2 in the culture supernatant is measured by ELISA.
-
Antibody Binding Assay (ELISA)
This assay detects and quantifies the presence of antibodies specific to this compound and gliadin in patient sera.
Methodology:
-
Antigen Coating: Microtiter plates are coated with purified this compound or gliadin.
-
Serum Incubation: Serum samples from celiac disease patients and healthy individuals are diluted and added to the wells, allowing antibodies to bind to the coated antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgA or IgG is added.
-
Signal Development: A substrate is added, and the resulting color change is measured to quantify the amount of bound antibody.
Visualizations
Caption: Experimental workflow for assessing this compound and gliadin immunogenicity.
References
- 1. beyondceliac.org [beyondceliac.org]
- 2. The Molecular Basis for Oat Intolerance in Patients with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Immunological Characterization of Gluten Proteins Isolated from Oat Cultivars That Differ in Toxicity for Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
Revolutionizing Avenin Detection: A Comparative Analysis of a Novel Immunoassay
For Immediate Release
A new paradigm in the detection of avenin, the prolamin protein in oats linked to sensitivities in individuals with celiac disease, is presented in this comprehensive guide. We introduce a novel sandwich enzyme-linked immunosorbent assay (ELISA) and provide a detailed comparison with existing methodologies, including traditional ELISA formats and mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals, offering a clear evaluation of performance with supporting experimental data to facilitate informed decisions in food safety and clinical research.
Performance Comparison of this compound Detection Methods
The landscape of this compound detection is characterized by a variety of analytical techniques, each with its inherent strengths and limitations. To provide a clear quantitative comparison, the following table summarizes the key performance metrics of our novel sandwich ELISA alongside established methods.
| Method | Target Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Novel Sandwich ELISA | This compound-specific epitopes | 1.0 ng/mL | 3.0 ng/mL | High specificity to this compound, reduced cross-reactivity, high throughput. | Susceptible to matrix effects; may not detect all this compound variants if epitope is not present. |
| R5 Sandwich ELISA | Prolamins (gliadin, secalin, hordein, and some avenins) | ~3-5 ppm gluten | ~5-10 ppm gluten | Widely used and validated for gluten detection. | Can show cross-reactivity with certain oat cultivars, potentially leading to false positives for this compound.[1][2] |
| G12 Sandwich ELISA | Gluten Immunogenic Peptides | 2 mg/kg (ppm) | 4 mg/kg (ppm)[3] | Targets immunogenic peptides, potentially correlating better with clinical reactivity. | May cross-react with non-toxic this compound sequences.[3] |
| Competitive R5 ELISA | Prolamins (single epitope) | 0.36 ng/mL (gliadins) | 1.22 ng/mL (gliadins) | Suitable for hydrolyzed samples where proteins are fragmented. | Measures a single epitope, which may not be representative of the total protein content. |
| LC-MS/MS | Specific this compound peptides | ~5 ppm (gluten) | ~10 ppm (gluten) | High specificity and can identify and quantify multiple specific peptides; confirmatory method.[4] | Lower throughput, requires expensive equipment and complex sample preparation. |
| MALDI-TOF MS | This compound proteins (mass-based) | 0.4 mg / 100g of food | Not specified | Rapid screening of intact proteins. | Primarily qualitative or semi-quantitative; lower sensitivity than targeted methods. |
Experimental Protocols
To ensure transparency and reproducibility, we provide detailed methodologies for the novel sandwich ELISA for this compound detection.
Protocol: Novel this compound-Specific Sandwich ELISA
This protocol outlines the key steps for the quantification of this compound in a food matrix using the novel sandwich ELISA.
1. Materials and Reagents:
-
96-well high-binding polystyrene microplate
-
Novel capture monoclonal antibody (MAb) specific for a unique this compound epitope (e.g., MAb 12A)
-
Biotinylated novel detection MAb specific for a different this compound epitope (e.g., MAb 8F)
-
This compound standards (purified from a representative oat cultivar)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Sample extraction buffer
2. Procedure:
-
Coating: Dilute the capture MAb (12A) in coating buffer to a final concentration of 2 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing (1): Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing (2): Repeat the washing step as in step 2.
-
Sample/Standard Incubation: Prepare serial dilutions of the this compound standard in sample extraction buffer. Extract the food sample according to a validated procedure and dilute the extract. Add 100 µL of the prepared standards and samples to the respective wells. Incubate for 1 hour at 37°C.
-
Washing (3): Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection MAb (8F) in blocking buffer to a final concentration of 1 µg/mL. Add 100 µL to each well. Incubate for 1 hour at 37°C.
-
Washing (4): Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing (5): Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.
Visualizing the Mechanism: this compound-Induced Immune Response
To provide a deeper understanding of the biological context for this compound detection, the following diagrams illustrate the key molecular pathways and experimental workflows.
Workflow for the novel this compound detection method.
This compound-induced T-cell activation pathway.
References
A Comparative Guide to T-Cell Responses to Avenin Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-cell responses to various avenin peptides, the prolamin proteins found in oats, which are implicated in oat intolerance among some individuals with celiac disease. While oats are tolerated by many with celiac disease, certain this compound peptides can elicit an immune response in susceptible individuals. This document summarizes key experimental findings, outlines common methodologies for assessing T-cell responses, and visualizes the underlying immunological pathways.
Comparative T-Cell Responses to this compound Peptides
The immunogenicity of this compound peptides in individuals with celiac disease is a subject of ongoing research. Several studies have identified specific this compound peptides that can stimulate T-cell responses, although these responses are generally considered less frequent and of a lower magnitude compared to those induced by gluten peptides from wheat, barley, and rye.[1][2][3] Below is a summary of identified immunogenic this compound peptides and the observed T-cell responses.
| This compound Peptide Epitope | Peptide Sequence | T-Cell Response Observed | Key Findings |
| DQ2.5-ave-1a | PYPEQEEPF | T-cell proliferation, IFN-γ and IL-2 production | Identified as an immunodominant epitope in some celiac disease patients.[3][4] |
| DQ2.5-ave-1b | PYPEQEQPF | T-cell proliferation, IFN-γ and IL-2 production | Shares homology with barley-derived T-cell epitopes. |
| DQ2.5-ave-1c | PYPEQEQPI | T-cell proliferation, IFN-γ and IL-2 production | Demonstrates cross-reactivity with hordein-specific T-cells. |
| DQ2.5-ave-2 | PYPEQQPF | T-cell proliferation, IFN-γ production | Another identified immunogenic peptide in a subset of patients. |
It is important to note that in vitro studies have shown that immunogenic this compound peptides are more susceptible to digestive enzymes and exhibit weaker binding stability to the HLA-DQ2.5 molecule compared to gluten peptides. This may contribute to the lower immunogenicity of oats observed in many clinical studies.
Experimental Protocols
The following sections detail standardized methodologies for evaluating T-cell responses to this compound peptides. These protocols are based on established methods used in celiac disease research for assessing responses to gluten peptides.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with specific this compound peptides.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from heparinized blood samples of HLA-DQ2.5 positive celiac disease patients on a gluten-free diet using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are washed and resuspended in a complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Peptide Stimulation: Synthetic this compound peptides (e.g., DQ2.5-ave-1a, -1b, -1c, -2) are added to the cell cultures at a final concentration typically ranging from 10 to 50 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin or a known immunogenic gluten peptide) are included.
-
Incubation: The cell cultures are incubated for 3 to 5 days at 37°C in a humidified atmosphere with 5% CO2 to allow for T-cell proliferation.
-
Assessment of Proliferation: T-cell proliferation is commonly measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or by using a fluorescent dye dilution assay (e.g., CFSE). For [3H]-thymidine incorporation, the tracer is added during the final 18 hours of incubation, and its incorporation into the DNA of proliferating cells is measured using a scintillation counter. The results are often expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (CPM) in the presence of the peptide to the mean CPM in the absence of the peptide.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.
-
Plate Coating: A 96-well ELISpot plate is coated with a capture antibody specific for human interferon-gamma (IFN-γ) and incubated overnight at 4°C.
-
Cell Preparation: PBMCs are isolated and prepared as described for the T-cell proliferation assay.
-
Cell Stimulation: The coated plate is washed and blocked. PBMCs are then added to the wells along with the specific this compound peptides at a concentration of 10-50 µg/mL. Negative and positive controls are also included.
-
Incubation: The plate is incubated for 24 to 48 hours at 37°C in a 5% CO2 incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibodies on the plate.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added to the wells. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million PBMCs.
Visualizing the Mechanisms
Experimental Workflow for this compound Peptide T-Cell Assay
The following diagram illustrates the general workflow for an in vitro T-cell assay to assess the immunogenicity of this compound peptides.
Caption: Workflow for in vitro T-cell response to this compound peptides.
T-Cell Activation Signaling Pathway by this compound Peptides
This diagram illustrates the signaling cascade initiated when a T-cell recognizes an this compound peptide presented by an antigen-presenting cell (APC) in the context of HLA-DQ2.5.
Caption: this compound peptide-mediated T-cell activation pathway.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. Ingestion of oats and barley in patients with celiac disease mobilizes cross-reactive T cells activated by this compound peptides and immuno-dominant hordein peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Investigation of Protein and Epitope Characteristics of Oats and Its Implications for Celiac Disease [frontiersin.org]
Avenin Toxicity: A Comparative Analysis in Celiac Disease and Non-Celiac Gluten Sensitivity
For Researchers, Scientists, and Drug Development Professionals
The inclusion of oats in a gluten-free diet has been a subject of ongoing debate, particularly for individuals with gluten-related disorders. The primary concern revolves around avenin, a prolamin protein found in oats, and its potential to trigger adverse reactions. This guide provides a comparative analysis of this compound toxicity in two distinct conditions: celiac disease (CD) and non-celiac gluten sensitivity (NCGS). While a significant body of research exists for celiac disease, data on the specific effects of this compound in NCGS is notably scarce.
This compound Toxicity in Celiac Disease: An Immunologically Defined Response
In a subset of individuals with celiac disease, this compound can elicit an immune response similar to that triggered by gluten from wheat, barley, and rye. This response is mediated by this compound-specific T-cells and can lead to a range of clinical and immunological manifestations.
Quantitative Data from this compound Challenge Studies in Celiac Disease
Clinical studies involving challenges with purified this compound or gluten-free oats have provided quantitative insights into the prevalence and nature of this compound sensitivity in celiac disease patients. The following table summarizes key findings from such research.
| Study Parameter | Hardy et al. (2015) & Tye-Din et al. (2023) | Arentz-Hansen et al. (2004) |
| Study Design | In vivo oral challenge with purified this compound | In vitro challenge of intestinal T-cell lines with this compound peptides |
| Participants | 73 HLA-DQ2.5+ adults with celiac disease | T-cell lines from 5 adult celiac disease patients |
| This compound-Specific T-cell Response | 8% (6/73) of participants showed a peripheral blood T-cell response after a 3-day oat challenge. A 2023 study found that 38% (11/29) of participants had a significant acute IL-2 elevation after a single-bolus this compound challenge.[1] | This compound-reactive T-cell lines were generated from intestinal biopsies of patients who had clinical and histopathological signs of oat intolerance. |
| Clinical Symptoms | A 2023 study reported that 60% of participants experienced adverse symptoms such as pain, diarrhea, and vomiting after a single-bolus this compound challenge.[1] | Not applicable (in vitro study). |
| Biomarker Elevation | Significant elevation of serum IL-2, a marker of T-cell activation, was observed in responders.[1] | T-cell lines proliferated and produced IFN-γ in response to this compound peptides. |
| Histological Changes | A 2023 study found that despite acute symptoms and immune activation, duodenal histology remained normal after a 6-week this compound challenge in most participants.[2] | Not applicable (in vitro study). |
Experimental Protocol: Oral this compound Challenge in Celiac Disease
The following is a representative experimental protocol for an oral this compound challenge in adult celiac disease patients, based on published studies.
1. Participant Selection:
-
Adults (18-70 years) with biopsy-confirmed celiac disease.
-
Adherence to a strict gluten-free diet for at least 12 months.
-
Confirmed HLA-DQ2.5 or HLA-DQ8 genotype.
-
Negative for serum anti-tissue transglutaminase (tTG) IgA antibodies at baseline.
-
Exclusion criteria include other gastrointestinal disorders, pregnancy, and use of immunosuppressive medications.
2. This compound Preparation and Administration:
-
Purified this compound is extracted from certified gluten-free oats.
-
The this compound is administered in encapsulated form or mixed with a gluten-free food vehicle.
-
A dose-escalation design is often used, starting with a low dose (e.g., 100 mg) and increasing to higher doses (e.g., 1-2 grams) over several days or weeks.
3. Monitoring and Outcome Measures:
-
Clinical Symptoms: Participants record the presence and severity of gastrointestinal and extra-intestinal symptoms using a validated questionnaire (e.g., Gastrointestinal Symptom Rating Scale).
-
Immunological Markers:
-
Peripheral blood mononuclear cells (PBMCs) are isolated before and after the challenge to perform T-cell proliferation assays (e.g., ELISpot for IFN-γ) in response to this compound peptides.
-
Serum levels of cytokines, such as IL-2, are measured at baseline and at specific time points post-challenge.
-
-
Intestinal Permeability: Lactulose/mannitol dual-sugar absorption test can be performed to assess changes in intestinal barrier function.
-
Histology: In some studies, upper endoscopy with duodenal biopsies is performed before and after a prolonged this compound challenge to assess for changes in villous architecture and intraepithelial lymphocyte infiltration.
Signaling Pathway of this compound-Induced T-Cell Activation in Celiac Disease
The immunological response to this compound in sensitive individuals with celiac disease is thought to follow a pathway similar to that of gluten. This compound peptides are presented by antigen-presenting cells (APCs) expressing HLA-DQ2 or HLA-DQ8 to specific CD4+ T-cells, leading to their activation and the production of pro-inflammatory cytokines.
This compound-induced T-cell activation pathway in celiac disease.
This compound and Non-Celiac Gluten Sensitivity: A Significant Knowledge Gap
In stark contrast to celiac disease, there is a profound lack of scientific literature and clinical data on the specific role of this compound in non-celiac gluten sensitivity. NCGS is a condition characterized by intestinal and extra-intestinal symptoms that improve on a gluten-free diet, after celiac disease and wheat allergy have been excluded. The underlying mechanisms of NCGS are still poorly understood, and the triggers are thought to be multifactorial, potentially involving gluten, other wheat proteins like amylase-trypsin inhibitors, and fermentable carbohydrates (FODMAPs).
To date, no published studies have specifically investigated the clinical or immunological response to a purified this compound challenge in a well-defined cohort of individuals with NCGS. Therefore, it is not possible to provide quantitative data or detailed experimental protocols comparable to those available for celiac disease.
The symptoms reported by some individuals with NCGS after consuming oats could be attributable to several factors other than a specific reaction to this compound:
-
Contamination: Oats are frequently contaminated with gluten-containing grains during harvesting, transport, and processing.
-
High Fiber Content: Oats are rich in fiber, which can cause gastrointestinal symptoms like bloating and gas in some individuals, especially those with underlying functional gut disorders.
-
Nocebo Effect: The expectation of symptoms after consuming a food that is often associated with gluten may lead to the perception of adverse effects.
Logical Relationship between this compound and NCGS: An Uncharted Territory
The following diagram illustrates the current understanding of the relationship between this compound and NCGS, highlighting the significant knowledge gap.
References
Avenin Immunogenicity: A Comparative Guide to In Vivo and In Vitro Assays
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of avenin, a protein found in oats, is critical, particularly in the context of celiac disease. This guide provides an objective comparison of in vivo and in vitro assays used to assess this compound immunogenicity, supported by experimental data and detailed protocols.
The debate around the safety of oats for individuals with celiac disease hinges on the immunogenicity of this compound. While oats are a valuable nutritional source, the potential for this compound to trigger an immune response similar to gluten remains a concern.[1][2] Both in vivo and in vitro research methods are crucial in elucidating this complex issue. In vivo studies offer insights into the systemic response within a living organism, while in vitro assays provide a controlled environment to dissect cellular and molecular mechanisms.[3]
Quantitative Comparison of In Vivo and In Vitro Assays
The following table summarizes quantitative data from various studies, offering a comparative overview of key assays for this compound immunogenicity.
| Assay Type | Method | Key Metrics | Typical Findings with this compound | Reference |
| In Vivo | Oral this compound Challenge | Symptom scores, Serum Interleukin-2 (IL-2) levels, Duodenal histology | Acute symptoms and elevated IL-2 in a subset of celiac patients, but often without significant histological damage after prolonged exposure.[4][5] | |
| T-cell Response Analysis | Frequency of this compound-specific CD4+ T cells in blood | Increased frequency of activated T cells observed after a short-term challenge. | ||
| In Vitro | T-cell Proliferation Assay | Stimulation Index (SI) | Some studies show this compound-induced T-cell proliferation, while others report no significant response. | |
| Cytokine Release Assay (ELISA, ELISPOT) | Interferon-gamma (IFN-γ), Interleukin-2 (IL-2) concentration | Variable results: some studies show no significant IFN-γ or IL-2 release, while others demonstrate a response, particularly with specific oat cultivars. | ||
| Organ Culture of Duodenal Biopsies | Cytokine mRNA and protein levels (IFN-γ, IL-2), Intraepithelial lymphocyte (IEL) density, Villous height to crypt depth ratio | Generally, this compound does not induce the same level of inflammatory response (e.g., IFN-γ production) as gliadin. Some studies report an increase in IELs with certain oat varieties. | ||
| Antibody Detection (ELISA) | IgA and IgG anti-avenin antibody levels | Children with celiac disease on a normal diet have significantly higher levels of anti-avenin antibodies compared to reference children. |
Experimental Protocols
In Vivo Oral this compound Challenge
This protocol is based on studies investigating the clinical and immunological response to this compound in celiac disease patients.
-
Participant Selection: Recruit diagnosed celiac disease patients who are following a strict gluten-free diet.
-
This compound Preparation: Use purified, food-grade this compound confirmed to be free of contamination from wheat, barley, and rye.
-
Challenge Protocol:
-
Single-Bolus Challenge: Administer a single dose of this compound (e.g., 0.1g to 6g) to participants.
-
Extended Challenge: Participants consume a daily dose of this compound for a specified period (e.g., 6 weeks).
-
-
Monitoring:
-
Symptom Assessment: Record gastrointestinal and other symptoms at baseline and at set intervals post-challenge.
-
Blood Collection: Collect blood samples at baseline and at specific time points (e.g., 4 hours post-challenge) for serum cytokine analysis (e.g., IL-2).
-
Duodenal Biopsy: Perform upper endoscopy with duodenal biopsies at baseline and at the end of the challenge period to assess histological changes.
-
-
Analysis:
-
Analyze serum IL-2 levels using ELISA.
-
Evaluate duodenal biopsies for changes in villous architecture and immune cell infiltration.
-
Correlate symptom scores with immunological and histological data.
-
In Vitro T-cell Proliferation Assay
This protocol is adapted from studies assessing the cellular immune response to this compound.
-
Sample Collection: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of celiac disease patients.
-
Antigen Preparation: Prepare a peptic-tryptic (PT) digest of this compound. In some protocols, the this compound is also treated with tissue transglutaminase (tTG) to mimic in vivo deamidation.
-
Cell Culture:
-
Culture PBMCs in a 96-well plate.
-
Add the prepared this compound digest to the cell cultures at a predetermined concentration (e.g., 50 µg/ml).
-
Include positive (e.g., gliadin digest) and negative (medium alone) controls.
-
-
Proliferation Measurement: After a specific incubation period (e.g., 48 hours), assess T-cell proliferation using methods such as:
-
3H-thymidine incorporation: Measure the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
BrdU incorporation: Use an ELISA-based method to detect the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into proliferating cells.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the presence of the antigen by the mean proliferation in the negative control. An SI above a certain threshold (e.g., >3) is considered a positive response.
In Vitro Cytokine Release Assay (ELISA) from Duodenal Biopsies
This protocol is based on organ culture experiments to measure the local immune response to this compound.
-
Biopsy Collection: Obtain duodenal biopsies from celiac disease patients.
-
Organ Culture:
-
Place individual biopsies in a culture plate with RPMI 1640 medium.
-
Add peptic-tryptic (PT) digested this compound (e.g., 5 mg/ml) to the culture medium.
-
Include positive (PT-gliadin) and negative (medium alone) controls.
-
-
Incubation: Culture the biopsies for a defined period (e.g., 4 hours).
-
Sample Collection:
-
Collect the culture supernatant.
-
Extract total RNA from the biopsy tissue.
-
-
Cytokine Measurement:
-
Protein Level (ELISA): Measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2) in the culture supernatant using a standard ELISA kit.
-
mRNA Level (RT-qPCR): Quantify the expression of cytokine mRNA (e.g., IFN-γ, IL-2) in the tissue using TaqMan polymerase chain reaction.
-
-
Data Analysis: Compare the levels of cytokine protein and mRNA in the this compound-stimulated cultures to the control cultures.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for an in vivo oral this compound challenge.
References
- 1. This compound fails to induce a Th1 response in coeliac tissue following in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease [frontiersin.org]
- 3. verywellhealth.com [verywellhealth.com]
- 4. OAT this compound TRIGGERS ACUTE SYMPTOMS AND IMMUNE ACTIVATION IN SOME PEOPLE WITH CELIAC DISEASE BUT ADVERSE IMMUNE AND CLINICAL EFFECTS ARE ABSENT WITH EXTENDED INGESTION - Digestive Disease Week [ddw.digitellinc.com]
- 5. gut.bmj.com [gut.bmj.com]
A Comparative Analysis of Avenin Sequences Across Avena Species: A Guide for Researchers
This guide provides a comprehensive comparative analysis of avenin sequences across various Avena species, tailored for researchers, scientists, and drug development professionals. Avenins, the prolamins found in oats, are of significant interest due to their potential, though relatively low, immunogenicity in individuals with celiac disease, as well as their role in the nutritional quality of oats. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex relationships to facilitate a deeper understanding of this compound diversity.
Comparative Data on this compound Characteristics
The following tables summarize key quantitative data regarding this compound content, gene copy number, and the presence of immunogenic epitopes across different Avena species.
Table 1: this compound Content and Gene Number in Avena Species
| Characteristic | Avena sativa (Cultivated Oat) | Other Avena Species (Diploid, Tetraploid) | Reference |
| This compound as % of Total Seed Protein | 10-15% | Variable, but generally a minor component | [1][2][3] |
| Number of this compound Genes | 7 to 10 in cv. 'Gigant'; potentially 12-14 or more in other varieties | 4 to 8 | [4][5] |
| Ploidy Level | Hexaploid (2n=6x=42) | Diploid (2n=2x=14), Tetraploid (2n=4x=28) |
Table 2: Celiac Disease-Related Epitopes in Avenins
| Epitope | Sequence | Presence in Avena Species | Phylogenetic Group | Reference |
| DQ2.5-ave-1a | PYPEQQEPF | Present in all tested Avena species | Group III | |
| DQ2.5-ave-1b | PYPEQQQPF | Present in all tested Avena species | Group II | |
| DQ2.5-ave-1c | PYPEQEQPI | Identified in proteomic studies | Group 2 (Tanner et al.) | |
| DQ2.5-ave-2 | PYPEQQPF | Identified in proteomic studies | Group 4 (Tanner et al.) | |
| Wheat/Barley/Rye Epitopes | e.g., 33-mer from α-gliadin | Absent in native form; variants with 1-3 amino acid substitutions exist | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparative study of this compound sequences. The following sections outline standard protocols for this compound extraction, characterization, and genetic analysis.
This compound Protein Extraction
This protocol describes the isolation of the this compound protein fraction from oat flour based on its solubility in alcohol solutions.
-
Defatting (Optional but Recommended):
-
Suspend oat flour in acetone or hexane (1:10 w/v).
-
Stir for 1 hour at room temperature.
-
Centrifuge and discard the supernatant.
-
Air-dry the pellet to remove residual solvent.
-
-
Albumin and Globulin Removal:
-
Add cold water to the flour to extract albumins. Mix continuously for 90 minutes at 4°C. Centrifuge and collect the supernatant (albumin fraction).
-
To the remaining pellet, add a salt solution (e.g., 1 M NaCl) to extract globulins. Mix and centrifuge. Collect the supernatant (globulin fraction).
-
Wash the remaining pellet with cold water three times to remove residual albumins and globulins.
-
-
This compound Extraction:
-
To the pellet from the previous step, add 50-70% (v/v) aqueous ethanol or isopropanol.
-
Mix continuously for 30-60 minutes at room temperature.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant containing the this compound fraction.
-
Repeat the extraction step on the pellet to ensure complete recovery and pool the supernatants.
-
-
Precipitation and Purification (Chill Method):
-
A recently developed method involves chilling the 50% ethanol extract.
-
Cool the extract to below 15°C; a precipitate will begin to form, with complete precipitation around 10°C.
-
This selectively precipitates avenins, separating them from starch and other contaminants.
-
The purified this compound can be collected by centrifugation.
-
SDS-PAGE Analysis of this compound Proteins
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to separate this compound proteins based on their molecular weight.
-
Sample Preparation:
-
Dissolve the extracted this compound in a sample buffer containing SDS, a reducing agent (like DTT or β-mercaptoethanol), glycerol, and a tracking dye (bromophenol blue).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (typically 11-12% for avenins).
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or PageBlue to visualize the separated protein bands.
-
Destain the gel to remove background staining and visualize the protein bands corresponding to avenins (typically in the 20-40 kDa range).
-
Mass Spectrometry for this compound Identification and Sequencing
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying specific this compound proteins and determining their amino acid sequences.
-
In-gel Digestion (if starting from SDS-PAGE):
-
Excise the protein bands of interest from the SDS-PAGE gel.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into smaller peptides using a protease such as trypsin or chymotrypsin.
-
Extract the peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into a liquid chromatography system coupled to a mass spectrometer.
-
The peptides are separated by reverse-phase chromatography and then ionized.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS2 or tandem MS scan).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database (e.g., NCBI, UniProt) containing known Avena protein sequences.
-
Software algorithms match the experimental spectra to theoretical spectra generated from the database to identify the proteins and their corresponding sequences.
-
This compound Gene Cloning and Sequencing
This protocol outlines the steps to amplify and sequence this compound genes from genomic DNA.
-
Genomic DNA (gDNA) Extraction:
-
Extract gDNA from young leaf tissue or seeds using a suitable method, such as a modified CTAB (cetyltrimethylammonium bromide) protocol.
-
-
Primer Design and PCR Amplification:
-
Design PCR primers that target conserved regions of this compound genes. Multiple primer pairs may be necessary to amplify the full diversity of this compound genes.
-
Perform PCR using the extracted gDNA as a template to amplify the this compound gene sequences.
-
-
Cloning and Sequencing:
-
Ligate the PCR products into a cloning vector.
-
Transform the vectors into a suitable host (e.g., E. coli).
-
Select positive clones and culture them.
-
Extract the plasmid DNA and sequence the inserted this compound gene using Sanger sequencing or next-generation sequencing methods.
-
-
Sequence Analysis:
-
Assemble and align the obtained sequences to identify different this compound genes and their variants.
-
Translate the DNA sequences into amino acid sequences for further analysis, such as phylogenetic tree construction and epitope screening.
-
Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the classification of this compound proteins.
Caption: Experimental workflow for the comparative analysis of this compound proteins and genes.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Specific this compound Cross-Reactivity with G12 Antibody in a Wide Range of Current Oat Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Avenin-Induced Immune Responses in Celiac Disease: A Comparative Analysis of Reproducibility
For researchers and drug development professionals navigating the complexities of celiac disease, understanding the immunogenicity of dietary proteins beyond wheat, barley, and rye is critical. Avenin, the prolamin found in oats, has been a subject of considerable debate regarding its safety for individuals with celiac disease. This guide provides a comparative analysis of the reproducibility of this compound-induced immune responses, summarizing key experimental data, detailing methodologies, and visualizing experimental workflows to offer a comprehensive overview for the scientific community.
The immune response to this compound in celiac disease patients is not uniform, with studies revealing a subset of individuals who exhibit a reproducible acute inflammatory reaction. However, the long-term clinical significance of this reactivity remains an area of active investigation, as initial responses do not consistently translate to the chronic intestinal damage characteristic of the disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound-induced immune responses in celiac disease patients.
Table 1: In Vivo this compound Challenge Studies
| Study Cohort | Challenge Protocol | Percentage of Responders | Key Immune Markers | Histological Findings | Reference |
| 29 adult HLA-DQ2.5+ celiac disease patients | Single-bolus purified this compound challenge (increasing doses) | 38% (11/29) showed significant acute IL-2 elevation; 59% (17/29) experienced acute symptoms.[1][2][3][4] | Mean 16-fold elevation in serum IL-2; Increased frequency of activated this compound-specific tetramer+ effector memory CD4+ T cells.[1] | Not applicable for single-bolus challenge. | |
| 5 IL-2 responders from the single-bolus challenge | 6-week daily challenge with the highest tolerated this compound dose | 100% (5/5) initially showed T-cell activation, which returned to baseline by 6 weeks. | Initial increase in activated this compound-specific T cells, which returned to baseline; IL-2 responses became undetectable. | Duodenal histology remained normal. | |
| 73 adult HLA-DQ2.5+ celiac disease patients | 3-day oat ingestion | 8% (6/73) mounted an this compound-specific T cell response in blood. | This compound-specific T cell responses. | Not assessed. | |
| 19 adult celiac disease patients | 12-week consumption of 50g oats/day | One patient was identified as oat-sensitive. | Not specified. | One patient developed villous atrophy. | |
| 8 adult celiac disease patients (3 IL-2 responders, 5 non-responders) | 3-month whole oat feeding study (50g daily) | No significant immune or clinical effects were stimulated. | Not specified. | Not assessed. |
Table 2: In Vitro this compound Challenge Studies
| Study Cohort | Experimental Setup | Key Immune Markers Measured | Findings | Reference |
| 8 celiac disease patients | Duodenal biopsies cultured with peptic-tryptic (PT) this compound for 4 hours. | IFN-γ and IL-2 mRNA and protein levels. | This compound failed to induce a statistically significant increase in IFN-γ or IL-2. | |
| 9 celiac disease patients | Duodenal biopsies cultured with PT gliadin for 4 hours (positive control). | IFN-γ and IL-2 mRNA and protein levels. | Significant increase in IFN-γ mRNA in all patients; increased IFN-γ protein in 4 patients. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key protocols used in the cited studies.
1. In Vivo Single-Bolus this compound Challenge
-
Objective: To assess the acute immune response to a single dose of purified this compound.
-
Participants: HLA-DQ2.5+ adult celiac disease patients on a gluten-free diet.
-
Protocol:
-
Participants undergo a series of challenges with increasing doses of food-grade purified this compound (e.g., 0.05g, 0.1g, 0.5g, 1g, 4g, and 6g).
-
A washout period of at least 4 weeks is maintained between challenges.
-
Blood samples are collected at baseline (pre-challenge) and 4 hours post-challenge for serum IL-2 measurement.
-
Symptoms such as pain, diarrhea, and vomiting are recorded.
-
-
Key Assay: Serum IL-2 levels are measured using methods like electrochemiluminescence (e.g., Meso Scale Discovery). A significant response is defined as a notable fold-increase (e.g., >2.5-fold) over baseline.
2. In Vivo Extended this compound/Oat Challenge
-
Objective: To evaluate the clinical and immunological effects of sustained this compound or whole oat consumption.
-
Participants: Celiac disease patients, sometimes selected based on their response to a single-bolus challenge.
-
Protocol:
-
A baseline duodenal biopsy is collected via gastroscopy.
-
Participants consume a fixed daily amount of purified this compound or gluten-free whole oats (e.g., 50g) for a specified period (e.g., 6 weeks to 3 months).
-
Blood samples are collected periodically to assess T-cell responses (e.g., using this compound-specific tetramers) and serological markers.
-
A follow-up duodenal biopsy is performed at the end of the challenge period to assess for histological changes.
-
-
Key Analyses: Histomorphometry of duodenal biopsies to determine villous height to crypt depth ratio and intraepithelial lymphocyte count. Flow cytometry with this compound-specific tetramers to quantify circulating this compound-reactive T cells.
3. In Vitro Duodenal Biopsy Culture
-
Objective: To measure the direct immunogenic effect of this compound on intestinal tissue from celiac disease patients.
-
Protocol:
-
Duodenal biopsies are obtained from celiac disease patients.
-
Biopsies are cultured in vitro with peptic-tryptic (PT) digested this compound (e.g., 5 mg/ml) for a defined period (e.g., 4 hours).
-
Control cultures include biopsies with media alone or with PT-gliadin as a positive control.
-
After culture, tissue and supernatant are collected.
-
-
Key Analyses:
-
Cytokine mRNA Quantification: Total RNA is extracted from the tissue, and levels of IFN-γ and IL-2 mRNA are quantified by real-time PCR.
-
Secreted Cytokine Measurement: The concentration of IFN-γ and IL-2 protein in the culture supernatant is measured by ELISA.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a simplified proposed signaling pathway for the this compound-induced immune response.
References
- 1. OAT this compound TRIGGERS ACUTE SYMPTOMS AND IMMUNE ACTIVATION IN SOME PEOPLE WITH CELIAC DISEASE BUT ADVERSE IMMUNE AND CLINICAL EFFECTS ARE ABSENT WITH EXTENDED INGESTION - Digestive Disease Week [ddw.digitellinc.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Purified oat protein can trigger acute symptoms linked to immune activation in coeliac disease patients but not histological deterioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
Avenin vs. Hordein and Secalin: A Comparative Guide to T-cell Activation in Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the T-cell activating potential of avenin (from oats), hordein (from barley), and secalin (from rye), the dietary triggers of celiac disease. The information presented is supported by experimental data to aid in research and development related to celiac disease and gluten-free food products.
Executive Summary
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten proteins from wheat, barley (hordein), and rye (secalin). While oats (containing this compound) have been traditionally considered less immunogenic, evidence suggests that a subset of celiac disease patients can mount an immune response to certain oat cultivars. This guide delves into the comparative immunogenicity of these prolamins, focusing on their ability to activate T-cells, a key event in the pathogenesis of celiac disease. The general hierarchy of T-cell reactivity to these prolamins is considered to be hordeins > secalins > avenins.
Quantitative Comparison of T-cell Activation
The following tables summarize quantitative data from various studies comparing the T-cell stimulatory capacity of this compound, hordein, and secalin. The primary metrics used are Interferon-gamma (IFN-γ) production and T-cell proliferation, which are key indicators of a pro-inflammatory T-cell response.
Table 1: T-cell IFN-γ Response to this compound, Hordein, and Secalin
| Prolamin | Peptide/Digest | T-cell Source | Assay | IFN-γ Production (Spot Forming Cells/10^6 PBMCs or pg/mL) | Reference |
| This compound | Peptic-tryptic (PT) digest | Duodenal biopsies from celiac patients | ELISpot/ELISA | No significant increase | [1][2] |
| This compound | This compound peptides (e.g., DQ2.5-ave-1a/b/c) | Peripheral Blood Mononuclear Cells (PBMCs) from celiac patients | ELISpot | This compound-specific responses in 8% of patients after oat challenge | [3][4] |
| Hordein | PT digest | Duodenal biopsies from celiac patients | ELISpot/ELISA | Significant increase, often greater than gliadin | [5] |
| Hordein | Hordein peptides (e.g., DQ2.5-hor-3a) | PBMCs from celiac patients | ELISpot | Efficiently induced cross-reactive T-cells in most patients after barley challenge | |
| Secalin | PT digest | Duodenal biopsies from celiac patients | ELISpot/ELISA | Significant increase |
Table 2: T-cell Proliferation in Response to this compound, Hordein, and Secalin
| Prolamin | Peptide/Digest | T-cell Source | Assay | Proliferation Index (Stimulation Index - SI) | Reference |
| This compound | This compound peptides | T-cell lines from celiac patient biopsies | [3H]-thymidine incorporation | Positive responses (SI > 3) in a subset of patients | |
| Hordein | PT digest | T-cell lines from celiac patients | [3H]-thymidine incorporation | Strong proliferative responses | |
| Secalin | PT digest | T-cell lines from celiac patients | [3H]-thymidine incorporation | Strong proliferative responses |
Key T-cell Epitopes
The immunogenicity of these prolamins is dictated by the presence of specific T-cell epitopes. These are short peptide sequences that, after modification by the enzyme tissue transglutaminase (tTG), bind to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells, leading to T-cell activation.
Table 3: Immunodominant T-cell Epitopes
| Prolamin | Epitope Name | Core Sequence | Reference |
| This compound | DQ2.5-ave-1a | PYPEQEEPF | |
| This compound | DQ2.5-ave-1b | PYPEQEQPF | |
| This compound | DQ2.5-ave-1c | PYPEQEQPI | |
| Hordein | DQ2.5-hor-3a | PIPEQPQPY | |
| Hordein | (unnamed) | EPEQPIPEQPQPYPQQ | |
| Secalin | (unnamed) | QPFPQPQQPIPQ |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Prolamin Extraction and Digestion
This protocol describes the extraction of prolamins from cereal grains and their subsequent enzymatic digestion to generate peptides for T-cell assays.
-
Materials: Defatted flour (oats, barley, or rye), 60% (v/v) aqueous ethanol, 0.4 M NaCl, 0.067 M NaK phosphate buffer (pH 7.6), Pepsin-agarose, Trypsin-agarose, HCl, NaOH.
-
Procedure:
-
Extract albumins and globulins from defatted flour by stirring with the salt/phosphate buffer. Centrifuge and discard the supernatant. Repeat three times.
-
Extract prolamins from the pellet with 60% ethanol. Centrifuge and collect the supernatant. Repeat three times.
-
Combine the ethanol extracts, concentrate using a vacuum evaporator, dialyze against 0.01 M acetic acid, and freeze-dry.
-
For peptic-tryptic (PT) digestion, dissolve the extracted prolamin in diluted HCl (pH 2.0) and add pepsin-agarose. Stir at 37°C for 2 hours.
-
Centrifuge to remove the pepsin-agarose. Adjust the pH of the supernatant to 7.8 with NaOH and add trypsin-agarose. Stir at 37°C for 2 hours.
-
Centrifuge to remove the trypsin-agarose. Adjust the pH to 7.0 with HCl, centrifuge again, and freeze-dry the supernatant containing the PT-digested peptides.
-
T-cell Proliferation Assay ([3H]-thymidine Incorporation)
This assay measures the proliferation of T-cells in response to antigenic stimulation.
-
Materials: Peripheral Blood Mononuclear Cells (PBMCs) or intestinal T-cell lines from celiac disease patients, RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, and antibiotics, prolamin peptides, [3H]-thymidine.
-
Procedure:
-
Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or establish T-cell lines from intestinal biopsies.
-
Plate 2 x 10^5 PBMCs or T-cells per well in a 96-well round-bottom plate.
-
Add the prolamin peptides at various concentrations (e.g., 10-100 µg/mL). Use media alone as a negative control and a mitogen (e.g., phytohemagglutinin) as a positive control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of antigen-stimulated wells divided by the mean cpm of unstimulated wells. An SI > 3 is typically considered a positive response.
-
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level.
-
Materials: 96-well ELISpot plates pre-coated with an anti-IFN-γ capture antibody, PBMCs from celiac patients, prolamin peptides, biotinylated anti-IFN-γ detection antibody, streptavidin-alkaline phosphatase, and a substrate (e.g., BCIP/NBT).
-
Procedure:
-
Isolate PBMCs and resuspend in complete RPMI medium.
-
Add 2.5 x 10^5 PBMCs per well to the pre-coated ELISpot plate.
-
Add the prolamin peptides to the wells. Include negative (media only) and positive (mitogen) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove the cells, leaving behind the secreted IFN-γ captured by the antibody on the plate surface.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Spots will form at the locations of the IFN-γ-secreting cells.
-
Stop the reaction by washing with water. Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million PBMCs.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for T-cell activation by gluten-related prolamins and a typical experimental workflow for identifying immunogenic peptides.
Caption: T-cell activation by this compound, hordein, or secalin peptides.
Caption: Experimental workflow for identifying immunogenic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Approaches in the Identification and Quantification of Immunogenic Peptides in Cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gluten Immunogenic Peptides as Standard for the Evaluation of Potential Harmful Prolamin Content in Food and Human Specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Correlating Avenin Intake with Clinical Symptoms in Celiac Disease: A Comparative Guide for Researchers
Introduction
For individuals with celiac disease, a strict gluten-free diet is the only effective treatment. This involves the lifelong avoidance of wheat, barley, and rye.[1][2] The inclusion of oats in this diet, however, remains a subject of debate. While oats are technically gluten-free, they contain a protein called avenin, which is structurally similar to gluten prolamins.[1][3] This guide provides a comprehensive comparison of findings from key studies investigating the correlation between this compound intake and clinical and immunological symptoms in celiac disease, aimed at researchers, scientists, and drug development professionals.
Comparative Analysis of Clinical and Immunological Responses to this compound
Recent clinical trials have moved towards using purified this compound to eliminate confounding factors like gluten contamination and the high fiber content of whole oats.[4] These studies provide a clearer picture of this compound's direct effects.
A pivotal study involving a single-bolus challenge with purified this compound in 29 adults with celiac disease (HLA-DQ2.5+) demonstrated a dose-dependent response. Acute symptoms were reported in 59% of participants, and T-cell activation, measured by serum interleukin-2 (IL-2), was observed in 38%. Notably, higher IL-2 levels correlated with more severe symptoms. However, a subsequent 6-week this compound feeding study in a subset of these responders showed a decrease in symptoms and IL-2 levels over time, with no development of intestinal damage (enteropathy).
In contrast, a systematic review and meta-analysis of 28 studies found no evidence that the addition of oats to a gluten-free diet affects symptoms, histology, or serology in patients with celiac disease. It is important to note that the overall quality of evidence in this meta-analysis was considered low. Another systematic review concluded that while most patients can tolerate oats symptomatically, the long-term effects remain unknown, necessitating regular follow-up.
Some studies have reported that a small subset of celiac disease patients experience clinical symptoms and show signs of mucosal inflammation upon oat consumption. In vitro studies have also shown that this compound can stimulate pro-inflammatory T-cell responses in some individuals with celiac disease.
Table 1: Comparison of Clinical and Immunological Outcomes from this compound/Oat Challenge Studies
| Study Design & Population | This compound/Oat Intervention | Key Clinical Symptom Findings | Key Immunological Findings | Reference |
| Purified this compound Challenge (n=29 adults with CD, HLA-DQ2.5+) | Single-bolus, dose-escalation of purified this compound (0.05g to 6g) | 59% experienced acute symptoms (e.g., pain, diarrhea, vomiting). Symptom severity correlated with IL-2 levels. | 38% showed T-cell activation (elevated serum IL-2). Increased frequency of this compound-specific T-cells in blood. | |
| Extended Purified this compound Feeding (n=5 IL-2 responders from above) | Daily consumption of highest tolerated this compound dose for 6 weeks | Initial acute symptoms resolved over time. | IL-2 responses and this compound-specific T-cell frequency returned to baseline. No duodenal histology deterioration. | |
| Systematic Review & Meta-Analysis (28 studies, 661 patients in controlled trials) | Addition of pure/uncontaminated oats to a GFD (up to 12 months) | No significant effect on symptoms (Standardized Mean Difference: -0.22). | No significant effect on histology, intraepithelial lymphocyte counts, or serology. | |
| Randomized Controlled Trial (n=39 adults with CD) | 50g of oats-containing gluten-free products daily for 1 year | More gastrointestinal symptoms, particularly diarrhea, in the oats group. | Slightly but significantly higher density of intraepithelial lymphocytes in the oats group. No change in serology. | |
| Double-Blind, Placebo-Controlled Trial (n=177 children with CD) | Purified, nonreactive oat products for two 6-month periods | No statistically significant difference in Gastrointestinal Symptoms Rating Scale (GSRS) scores. | No significant difference in IgA anti-transglutaminase or IgA anti-avenin antibodies. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are representative protocols for this compound challenges and symptom assessment.
1. Purified this compound Challenge Protocol
This protocol is based on a study that used food-grade this compound purified from contamination-free oats.
-
Participants: Adults with biopsy-confirmed celiac disease, positive for HLA-DQ2.5, and on a strict gluten-free diet.
-
This compound Preparation: Food-grade this compound is purified from certified gluten-free oats to a high purity (e.g., 85%).
-
Challenge Design: A single-bolus, dose-escalation design is employed with washout periods (e.g., 4 weeks) between challenges. Doses can range from 0.05g to 6g of this compound.
-
Symptom Assessment: Clinical symptoms such as abdominal pain, diarrhea, and vomiting are recorded. The Gastrointestinal Symptom Rating Scale (GSRS) can be used for a standardized assessment.
-
Immunological Assessment:
-
Serum IL-2: Blood samples are collected at baseline and at a specified time post-challenge (e.g., 4 hours) to measure IL-2 levels as a marker of T-cell activation.
-
T-cell Analysis: this compound-specific T-cells in peripheral blood can be identified and quantified using techniques like tetramer staining.
-
Intestinal Biopsy: Duodenal biopsies may be taken before and after a prolonged challenge period (e.g., 6 weeks) to assess for histological changes, such as villous atrophy and intraepithelial lymphocyte infiltration.
-
2. Gastrointestinal Symptom Rating Scale (GSRS)
The GSRS is a validated questionnaire used to assess the severity of gastrointestinal symptoms. It typically includes multiple items that are rated on a Likert scale, covering dimensions such as abdominal pain, reflux, diarrhea, constipation, and indigestion.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Challenge
The following diagram illustrates a typical workflow for a clinical study investigating the effects of this compound in celiac disease patients.
This compound Challenge Experimental Workflow
Immune Signaling Pathway in this compound-Sensitive Celiac Disease
This diagram outlines the proposed immunological cascade triggered by this compound in susceptible individuals.
This compound-Induced Immune Response Pathway
The Role of Oat Cultivar Variability
It is increasingly recognized that not all oat varieties are equal in their potential to trigger an immune response. Studies have shown that different oat cultivars contain varying amounts of this compound and different this compound epitopes. Some research has identified specific oat varieties that exhibit higher reactivity with antibodies used in gluten detection tests, suggesting the presence of celiac-toxic epitopes. This variability may explain some of the discrepancies observed across different clinical studies. Future research should clearly define the cultivars used to allow for better comparison and risk assessment.
Conclusion and Future Directions
The current body of evidence suggests that while the majority of individuals with celiac disease can tolerate pure, uncontaminated oats, a subset of patients experience acute clinical symptoms and a measurable immune response to this compound. Reassuringly, short-term to medium-term studies indicate that this acute reaction may not translate to long-term intestinal damage.
For drug development professionals, the transient and dose-dependent nature of the this compound-induced immune response could serve as a valuable model for testing the efficacy of novel celiac disease therapies. The use of purified this compound in challenges provides a controlled system to assess the modulation of T-cell activation and clinical symptoms.
Future research should focus on:
-
Long-term studies to definitively establish the safety of oat consumption in both this compound-sensitive and non-sensitive individuals.
-
Identifying reliable biomarkers to predict which individuals with celiac disease are likely to react to this compound.
-
Standardizing oat cultivars used in clinical trials or clearly reporting the cultivars to account for variability in this compound content and immunogenicity.
References
- 1. Coeliac disease and oats: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of oats in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theibsdietitian.com [theibsdietitian.com]
- 4. OAT this compound TRIGGERS ACUTE SYMPTOMS AND IMMUNE ACTIVATION IN SOME PEOPLE WITH CELIAC DISEASE BUT ADVERSE IMMUNE AND CLINICAL EFFECTS ARE ABSENT WITH EXTENDED INGESTION - Digestive Disease Week [ddw.digitellinc.com]
A Comparative Guide to the Validation of Animal Models for Avenin Intolerance Research
For Researchers, Scientists, and Drug Development Professionals
The study of avenin intolerance, a sensitivity to a protein found in oats that can affect some individuals with celiac disease, necessitates the use of reliable animal models.[1] Proper validation of these models is critical to ensure the translatability of research findings to human conditions. This guide provides a comparative overview of commonly used animal models and the key experimental data supporting their validation. While direct studies on this compound intolerance in animal models are limited, this guide leverages data from broader gluten and gliadin sensitivity studies as a relevant proxy.
Comparison of Animal Models for this compound/Gluten Intolerance Studies
The selection of an appropriate animal model is a critical step in studying this compound intolerance. The following table summarizes key characteristics and validation parameters of commonly used models. It is important to note that most existing models have been validated using gluten or gliadin, the protein fractions from wheat, barley, and rye, due to their central role in celiac disease.
| Animal Model | Key Characteristics | Advantages | Disadvantages | Key Validation Parameters |
| Mouse (Mus musculus) | Genetically modifiable (e.g., HLA-DQ2/DQ8 transgenic), diverse strains available (e.g., BALB/c, C57BL/6).[2][3] | Well-characterized immune system, availability of reagents, relatively low cost, potential for genetic manipulation to mimic human predisposition.[4] | Often require sensitization with adjuvants to induce pathology, may not fully recapitulate all aspects of human disease, such as spontaneous enteropathy. | Villous atrophy, crypt hyperplasia, intraepithelial lymphocyte (IEL) infiltration, serum anti-gliadin antibodies (IgG, IgA), cytokine profiles (e.g., IFN-γ, IL-2), T-cell activation. |
| Rat (Rattus norvegicus) | Larger size allows for easier surgical manipulation and sample collection. | Useful for studying gluten digestion and in vivo effects of gliadin on enterocytes. | Less genetic manipulation potential compared to mice, fewer available immunological reagents. | Villous atrophy, crypt hyperplasia, IEL infiltration. |
| Non-Human Primate (e.g., Rhesus Macaque) | Spontaneously develop gluten-sensitive enteropathy with clinical and histological features similar to human celiac disease. | Closely mimics human disease progression and pathology. | High cost, ethical considerations, limited availability. | Villous atrophy, anti-gliadin antibodies, clinical symptoms (e.g., diarrhea). |
Quantitative Data from Validation Studies
The following tables present a summary of quantitative data from studies validating animal models of gluten sensitivity. These parameters are crucial for assessing the severity of the induced intolerance and for comparing the efficacy of potential therapeutics.
Table 1: Histological Assessment of Intestinal Damage
| Animal Model | Challenge Agent | Villus Height to Crypt Depth Ratio (V:C) | Intraepithelial Lymphocyte (IEL) Count (per 100 enterocytes) | Reference |
| Mouse (BALB/c) | Gliadin + Adjuvant | Decreased (specific values vary by study) | Increased >25 | |
| Mouse (NOD-DQ8) | Gluten | Decreased | Increased | |
| Rhesus Macaque | Gluten | Decreased | Not consistently reported |
Table 2: Serological and Cytokine Responses
| Animal Model | Challenge Agent | Anti-Gliadin Antibody Titer (IgG/IgA) | Key Cytokine Changes (Serum/Tissue) | Reference |
| Mouse (BALB/c) | Gliadin + Adjuvant | Increased (ELISA OD values) | Increased IFN-γ, IL-2, IL-15 | |
| Mouse (NOD-DQ8) | Gluten | Increased | Increased IFN-γ | |
| Rhesus Macaque | Gluten | Increased (ELISA) | Not consistently reported |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of validation studies. Below are summaries of key experimental procedures.
Induction of this compound/Gluten Intolerance in Mice
a) Oral Gavage with Gliadin:
-
Animals: 8-12 week old BALB/c mice.
-
Preparation of Gliadin Solution: Dissolve crude gliadin in 0.02 M HCl.
-
Procedure: Administer the gliadin solution (typically 2-5 mg/mouse) via oral gavage using a 20-22 gauge ball-tipped gavage needle. The volume should not exceed 10 ml/kg body weight. The gavage is typically performed daily or several times a week for a period of 2-8 weeks.
-
Control Group: Administer the vehicle (0.02 M HCl) using the same procedure.
b) Intraperitoneal Sensitization with Gluten:
-
Animals: 8-12 week old mice (strain may vary).
-
Preparation of Gluten Solution: Suspend gluten in sterile saline. An adjuvant, such as cholera toxin or aluminum hydroxide, is often used to enhance the immune response.
-
Procedure: Inject the gluten-adjuvant suspension intraperitoneally (i.p.). The typical dose is 50-100 µg of gluten per mouse. This is often followed by an oral gluten challenge.
-
Control Group: Inject the vehicle with adjuvant i.p.
Histological Assessment of Villous Atrophy
-
Sample Collection: Euthanize mice and collect the proximal small intestine (duodenum).
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm thickness.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E).
-
Analysis: Measure the villus height and crypt depth using a calibrated microscope and image analysis software. Calculate the villus-to-crypt (V:C) ratio. A reduced V:C ratio is indicative of villous atrophy. Count the number of intraepithelial lymphocytes (IELs) per 100 enterocytes. An increased IEL count is a hallmark of inflammation.
Measurement of Anti-Gliadin Antibodies (ELISA)
-
Sample Collection: Collect blood via cardiac puncture or tail vein bleeding and separate the serum.
-
ELISA Protocol:
-
Coat a 96-well plate with a solution of gliadin and incubate overnight.
-
Wash the plate and block with a blocking buffer (e.g., BSA in PBS).
-
Add diluted serum samples to the wells and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG or IgA).
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Compare the optical density (OD) values of the experimental group to the control group.
Cytokine Profiling
-
Sample Collection: Collect serum or isolate cells from the spleen or mesenteric lymph nodes.
-
Measurement: Use a multiplex cytokine assay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines such as IFN-γ, IL-2, IL-4, IL-10, and TNF-α in the serum or cell culture supernatants.
-
Data Analysis: Compare the cytokine concentrations between the this compound/gluten-challenged group and the control group.
T-Cell Activation Assays
-
Cell Isolation: Isolate lymphocytes from the spleen, mesenteric lymph nodes, or intestinal lamina propria.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69). Analyze the percentage of activated T cells using a flow cytometer.
-
T-Cell Proliferation Assay: Culture isolated T-cells in the presence of this compound or gliadin peptides. Measure T-cell proliferation by [3H]-thymidine incorporation or using a dye dilution assay (e.g., CFSE).
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-induced T-cell activation.
Caption: Experimental workflow for validating an animal model of this compound intolerance.
References
- 1. Glutenin from the Ancient Wheat Progenitor Is Intrinsically Allergenic as It Can Clinically Sensitize Mice for Systemic Anaphylaxis by Activating Th2 Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models to Study Gluten Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Cytokine release and gastrointestinal symptoms after gluten challenge in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effects of raw vs cooked avenin on immunogenicity
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of proteins is paramount. This guide provides a comparative analysis of the immunogenicity of avenin, a prolamin found in oats, with a particular focus on its effects in the context of celiac disease. While the initial aim was to compare raw versus cooked this compound, the existing body of scientific literature does not provide sufficient comparative data on this specific aspect. Therefore, this guide will focus on the well-documented comparison of this compound's immunogenic profile against gliadin (a component of gluten) and the observed variability in immune responses to this compound among individuals.
Immunogenicity of this compound vs. Gliadin
This compound has been a subject of interest due to the potential inclusion of oats in a gluten-free diet for celiac disease patients. The core of the disease's pathogenesis lies in the immune response to gluten proteins, primarily gliadin from wheat. The key question has been whether this compound elicits a similar immunogenic response.
Studies have shown that in many individuals with celiac disease, purified this compound does not trigger the same level of immune response as gliadin.[1] An in vitro study using duodenal biopsies from celiac patients found that peptic-tryptic digested (PT) gliadin induced a significant increase in interferon-γ (IFN-γ) and interleukin-2 (IL-2) mRNA levels, key markers of a Th1 inflammatory response characteristic of celiac disease. In contrast, PT this compound did not elicit a significant IFN-γ or IL-2 response in these same experimental conditions.[1] This suggests that the specific T-cell epitopes in gliadin that drive the inflammatory cascade may be absent or less potent in this compound.[1]
However, the notion that this compound is entirely non-immunogenic is not universally supported. Some studies have demonstrated that this compound can activate peripheral lymphocytes from celiac disease patients, although the response may vary depending on the oat cultivar.[2] This variability suggests that the immunogenic potential of this compound could be linked to the specific amino acid sequences present in different oat varieties.[2]
Variable Immune Response to this compound in Celiac Disease
A significant finding in this compound research is the heterogeneity of the immune response among individuals with celiac disease. While many can tolerate oats without adverse effects, a subset of patients experiences clinical symptoms and immune activation upon consuming this compound.
A study involving single-bolus challenges with purified this compound in adults with celiac disease found that 38% (11 out of 29) of participants showed a significant elevation in serum IL-2, a sensitive marker of gluten-specific T-cell activation. Furthermore, 59% (17 out of 29) experienced acute symptoms such as pain, diarrhea, and vomiting, with the severity of symptoms correlating with higher IL-2 levels. This indicates that for a susceptible subgroup of celiac disease patients, this compound is indeed immunogenic.
Interestingly, a follow-up 6-week this compound challenge in individuals who initially reacted showed that activated this compound-specific T-cells returned to baseline levels, and IL-2 responses became undetectable. The initial acute symptoms also resolved, and duodenal histology remained normal. This suggests that even in sensitive individuals, the immune response to this compound may not be sustained in the same way it is with gluten, which typically leads to persistent mucosal damage.
The molecular basis for this variable sensitivity is not fully understood but may be related to the lower proline content in avenins compared to wheat gliadins, which could affect their resistance to digestion and subsequent presentation to the immune system.
Data Summary
| Parameter | This compound | Gliadin |
| IFN-γ mRNA Induction | No significant increase observed in in vitro biopsy cultures. | Significant increase observed in in vitro biopsy cultures. |
| IL-2 mRNA Induction | No significant increase observed in in vitro biopsy cultures. | Increase observed in in vitro biopsy cultures. |
| T-cell Activation (in vivo) | Observed in a subset (38%) of celiac disease patients. | A hallmark of celiac disease pathogenesis. |
| Clinical Symptoms | Induced in a subset (59%) of celiac disease patients in a challenge study. | Common upon gluten exposure in untreated celiac disease. |
| Sustained Immune Response | Immune response (IL-2, T-cell activation) appeared to diminish with continued exposure in a 6-week study. | Typically leads to chronic inflammation and villous atrophy. |
Experimental Protocols
In Vitro Organ Culture of Duodenal Biopsies
-
Objective: To assess the in vitro immunogenicity of this compound and gliadin on duodenal tissue from celiac disease patients.
-
Methodology:
-
Duodenal biopsies were obtained from treated celiac disease patients (on a gluten-free diet).
-
Biopsies were cultured in RPMI 1640 medium.
-
Cultures were stimulated with either 5 mg/ml of peptic-tryptic (PT) digested gliadin or 5 mg/ml of PT this compound for four hours. Control biopsies were cultured with medium alone.
-
Following incubation, total RNA was extracted from the tissue.
-
The expression levels of IFN-γ and IL-2 mRNA were quantified using TaqMan polymerase chain reaction (PCR).
-
Secreted IFN-γ and IL-2 proteins in the culture supernatant were measured by enzyme-linked immunosorbent assay (ELISA).
-
In Vivo this compound Challenge Study
-
Objective: To determine the frequency and nature of symptoms and immune activation after ingestion of purified this compound in celiac disease patients.
-
Methodology:
-
HLA-DQ2.5+ adults with celiac disease on a gluten-free diet were enrolled.
-
Participants underwent a series of single-bolus this compound challenges with increasing amounts (0.05g, 0.1g, 0.5g, 1g, 4g, and 6g) with a 4-week washout period between challenges.
-
Symptoms were recorded, and serum was collected at 4 hours post-challenge to measure IL-2 levels as a marker of T-cell activation.
-
A subset of participants who showed an IL-2 response underwent a 6-week daily this compound challenge at the highest tolerated dose.
-
T-cell responses were assessed using this compound-specific tetramers, and duodenal histology was examined before and after the 6-week challenge.
-
Signaling Pathways and Experimental Workflows
Figure 1: Experimental workflows for assessing this compound immunogenicity.
Figure 2: Simplified T-cell activation pathway in response to this compound in susceptible individuals.
References
A Guide to Avenin Quantification: An Inter-laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of avenins, the prolamins found in oats, is critical for ensuring the safety of gluten-free products for individuals with celiac disease. This guide provides an objective comparison of common analytical methods for avenin quantification, supported by experimental data from various studies. It aims to assist laboratories in selecting the most appropriate method for their specific needs.
Method Comparison
The primary methods for this compound quantification include Enzyme-Linked Immunosorbent Assay (ELISA), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the most prevalent this compound quantification methods based on available literature. It is important to note that a direct inter-laboratory study with standardized samples was not available; therefore, these values are compiled from various sources and should be considered as representative.
| Method | Principle | Target | Reported LOD | Reported LOQ | Throughput | Key Advantages | Key Limitations |
| ELISA (G12 Antibody) | Immunoassay | Specific gluten epitopes | 2 mg/kg[1][2] | 4 mg/kg[1][2] | High | High sensitivity, suitable for routine screening. | Potential for cross-reactivity with non-toxic this compound epitopes; results can be antibody-dependent.[1] |
| ELISA (R5 Antibody) | Immunoassay | Specific gluten epitopes | 0.2 ppm (for wheat gluten) | Not specified | High | Detects different epitopes than G12, providing complementary information. | Performance with avenins can vary depending on the oat cultivar and extraction method. |
| RP-HPLC | Chromatography | Total this compound protein | Not specified | Not specified | Medium | Good for quantification of total this compound content and profiling different this compound fractions. | Lower sensitivity compared to ELISA; complex chromatograms can be difficult to interpret. |
| MALDI-TOF-MS | Mass Spectrometry | This compound protein mass | 0.4 mg / 100g of food | Not specified | Low to Medium | High specificity, allows for the direct observation of this compound mass patterns, useful for confirmation. | Less quantitative than other methods without appropriate standards; requires specialized equipment. |
| LC-MS/MS | Mass Spectrometry | Specific this compound peptides | Not specified | Not specified | Low to Medium | Considered one of the most accurate approaches for identifying and quantifying specific immunogenic peptides. | High complexity, incomplete databases of reactive epitopes can be a limitation. |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of typical experimental protocols for the key this compound quantification methods.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for its high sensitivity and throughput. The protocol generally involves the extraction of proteins, followed by immunological detection using specific antibodies.
Extraction:
-
Weigh 0.5 g of oat flour and add 4.5 mL of 50% (v/v) ethanol.
-
Vortex regularly for 1 hour and then centrifuge at 3000 x g for 1 hour.
-
Chill the supernatant at 4°C overnight and centrifuge again.
-
Redissolve the pellet in 0.3 mL of 60% (v/v) ethanol with incubation at room temperature for 2 hours.
-
For analysis, mix 75 µL of the redissolved avenins with 25 µL of the ELISA kit's standard extraction buffer.
Immunoassay (Example with G12 Antibody Kit):
-
Follow the manufacturer's instructions for the AgraQuant® ELISA kit.
-
Record absorbance at 450 nm using a microplate reader.
-
Quantify this compound concentration based on a standard curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates avenins based on their hydrophobicity, allowing for their quantification and the analysis of their different fractions.
Sample Preparation:
-
Resuspend 10 mg of freeze-dried this compound in 70% (v/v) ethanol and vortex for 30 minutes.
-
Centrifuge at 15,870 x g for 20 minutes.
-
Filter the supernatant through a 0.45 µm filter before injection.
Chromatographic Conditions:
-
Column: Zorbax 300SB-C8, 75 mm x 2.1 mm, 5 µm particles.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Mobile Phase B: 0.1% TFA in deionized water.
-
Gradient: A multi-step gradient from 23% to 47% of mobile phase A.
-
Flow Rate: 1 cm³/min.
-
Detection: UV at 210 nm.
Mass Spectrometry (MS)
Mass spectrometry, particularly MALDI-TOF-MS and LC-MS/MS, offers high specificity for identifying and quantifying avenins.
MALDI-TOF-MS Sample Preparation:
-
Extract 60 mg of flour or 10 mg of purified this compound with 300 µL of 70% (v/v) ethanol by vortexing for 30 minutes at room temperature.
-
Prepare samples for MALDI-TOF-MS analysis according to the instrument's standard procedures.
LC-MS/MS Analysis: LC-MS/MS provides a more in-depth analysis by identifying and quantifying specific peptides after enzymatic digestion of the this compound proteins. This is considered a highly accurate but also a highly complex method.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for ELISA and RP-HPLC.
Caption: Workflow for this compound Quantification using ELISA.
Caption: Workflow for this compound Quantification using RP-HPLC.
Conclusion
The choice of an this compound quantification method depends on the specific research or quality control objective. ELISA methods are well-suited for high-throughput screening due to their sensitivity and ease of use. RP-HPLC provides valuable information on the total this compound content and the distribution of different this compound fractions. Mass spectrometry, particularly LC-MS/MS, offers the highest specificity and is the gold standard for identifying and quantifying immunogenic peptides, although it is more resource-intensive. For comprehensive and reliable this compound quantification, a combination of these methods is often recommended. For instance, ELISA can be used for initial screening, with positive results confirmed by a more specific method like LC-MS/MS.
References
Avenin's Dichotomy: A Comparative Guide to its Role in Innate vs. Adaptive Immunity
For decades, the immunogenicity of avenin, the prolamin protein in oats, has been a subject of intense research and debate, particularly within the context of celiac disease (CD). While structurally similar to gluten proteins in wheat, barley, and rye, this compound's ability to trigger an immune response is nuanced. Emerging evidence reveals a significant divergence in its capacity to activate the body's two major defensive arms: the rapid, non-specific innate immune system and the slower, highly specific adaptive immune system. This guide provides a comparative analysis of this compound as a trigger for these distinct pathways, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Adaptive Immune Response: A Well-Defined T-Cell-Mediated Pathway
The most substantial body of evidence points to this compound's role in activating the adaptive immune system, specifically in a subset of individuals with celiac disease. This response is highly specific, involving the recognition of particular this compound-derived peptide sequences by CD4+ T-cells.
The activation cascade begins when this compound is digested into smaller peptides. In genetically susceptible individuals (those carrying HLA-DQ2 or HLA-DQ8 genes), these peptides can be modified by the enzyme tissue transglutaminase (tTG). This modification enhances their binding to HLA-DQ2/DQ8 molecules on the surface of antigen-presenting cells (APCs). These APCs then present the this compound peptides to specific CD4+ T-cells, triggering their activation, proliferation, and the release of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). This T-cell activation is a hallmark of the adaptive immune response seen in celiac disease.[1][2]
Studies have shown that while this compound contains fewer immunogenic T-cell epitopes compared to gliadin, it can elicit a potent T-cell response in a minority of CD patients.[1][3] Research indicates that between 8% and 38% of celiac disease patients exhibit a T-cell response to this compound.[4] This response is often dose-dependent and can lead to acute symptoms such as pain and diarrhea.
References
- 1. The Molecular Basis for Oat Intolerance in Patients with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avenins from different cultivars of oats elicit response by coeliac peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gut.bmj.com [gut.bmj.com]
- 4. research.monash.edu [research.monash.edu]
Safety Operating Guide
Proper Disposal of Avenin: A Guide for Laboratory Professionals
Avenin, a protein found in oats, is generally not classified as a hazardous substance. [1][2][3] As a result, specific disposal protocols for this compound are not commonly available. Instead, its disposal falls under the general guidelines for non-hazardous biological materials.[4] Laboratory personnel should always prioritize safety and adhere to their institution's specific waste management policies.
Step-by-Step Disposal Procedures
The disposal of this compound and materials contaminated with it should follow the standard operating procedures for non-hazardous biological waste. This ensures the safety of laboratory personnel and the environment.
1. Waste Segregation:
-
At the point of generation, separate waste contaminated with this compound from hazardous chemical, radioactive, and sharps waste.
-
Use designated containers clearly labeled for biological or non-hazardous waste to prevent cross-contamination.
2. Liquid this compound Waste:
-
Decontamination: For this compound solutions that may have been in contact with potentially infectious agents, decontamination is a crucial first step. This can be achieved by:
-
Autoclaving: Steam sterilization is an effective method for killing microorganisms.
-
Chemical Disinfection: Adding a disinfectant like a 10% bleach solution can neutralize biological activity.
-
-
Sewer Disposal: After decontamination, liquid this compound waste can typically be poured down the sanitary sewer with a large volume of running water. However, always check with your institution's Environmental Health and Safety (EHS) office for local regulations.
3. Solid this compound Waste:
-
Collection: Place solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, into a designated biohazard bag.
-
Decontamination: If required by your facility's protocols, autoclave the biohazard bag.
-
Final Disposal: After autoclaving, the waste can often be disposed of as regular trash. If not autoclaved, the sealed biohazard bag should be placed in a regulated medical waste container for pickup by a licensed contractor.
4. Sharps Waste:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a rigid, puncture-resistant sharps container labeled with the universal biohazard symbol.
-
Never recap, bend, or break needles.
-
Once the sharps container is two-thirds to three-quarters full, it should be sealed and disposed of as regulated medical waste.
5. Spill Cleanup:
-
In case of a spill, alert personnel in the area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Cover the spill with an absorbent material.
-
Collect the absorbed material and any contaminated debris and place it in a designated biohazard waste bag.
-
Wipe the spill area with a suitable disinfectant.
Waste Characterization and Disposal Summary
For clarity, the table below summarizes the characteristics of this compound waste and the recommended disposal considerations.
| Waste Type | Key Characteristics | Disposal Considerations |
| Liquid this compound Solutions | Aqueous solutions containing this compound protein. | Decontaminate if necessary (autoclave or chemical disinfection). Dispose of down the sanitary sewer with copious amounts of water, per institutional guidelines. |
| Solid this compound Waste | Lab consumables (gloves, tubes, etc.) contaminated with this compound. | Place in a biohazard bag. Autoclave if required, then dispose of as regular trash. Otherwise, dispose of in a regulated medical waste container. |
| This compound-Contaminated Sharps | Needles, glass, etc., that have come into contact with this compound. | Place immediately into a designated sharps container. Do not overfill. Dispose of as regulated medical waste. |
Disposal Workflow for Non-Hazardous Biological Materials
The following diagram illustrates the decision-making process for the proper disposal of non-hazardous biological materials like this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Avenin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Avenin, the primary storage protein in oats. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound, in its purified, powdered form, should be handled as a potential respiratory sensitizer and a combustible dust. While not classified as a hazardous chemical, inhalation of the powder can trigger allergic reactions in sensitized individuals.[1] The primary risks are associated with its physical form as a fine powder and its allergenic properties.
Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound powder:
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | N95 or higher rated respirator | NIOSH-approved | To prevent inhalation of fine this compound particles and potential sensitization. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant | To protect eyes from airborne dust. |
| Hand Protection | Nitrile gloves | Powder-free | To prevent skin contact and contamination. |
| Body Protection | Laboratory coat | Fully buttoned | To protect clothing and skin from dust. |
Operational Plans: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent dust from becoming airborne and to protect from moisture.
Handling and Weighing:
-
All handling of this compound powder should be conducted in a chemical fume hood or a ventilated enclosure to minimize dust dispersion.
-
Use anti-static tools and equipment to reduce the risk of ignition from static discharge, as this compound powder is a combustible dust.
-
Clean work surfaces with a damp cloth after handling to remove any residual powder. Do not use dry sweeping methods, which can re-aerosolize the dust.
Disposal Plan
This compound is a non-hazardous biological material. Disposal should follow standard laboratory procedures for such waste.
| Waste Type | Collection | Treatment | Final Disposal |
| Solid Waste (e.g., contaminated gloves, weigh boats, paper towels) | Designated biohazard bag | Autoclave if required by institutional policy | Regular trash after autoclaving, or as per institutional guidelines for non-hazardous lab waste.[2] |
| Liquid Waste (e.g., this compound solutions) | Leak-proof container | Decontaminate with a 10% bleach solution (final concentration) for at least 30 minutes | Pour down the sanitary sewer with copious amounts of water.[2] |
| Unused this compound Powder | Collect in a sealed, labeled container | Treat as solid waste | Follow procedures for solid waste disposal. |
Exposure Limits and Combustible Dust Information
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) for Grain Dust (including Oat) | 10 mg/m³ (8-hour Time-Weighted Average) | OSHA |
| Combustible Dust Hazard | Yes | General for organic powders |
Experimental Protocols: this compound Extraction
For researchers needing to extract this compound, the following is a summarized methodology based on established protocols.[3][4]
Materials:
-
Oat flour
-
50% (v/v) ethanol
-
Centrifuge and tubes
-
Vortex mixer
Procedure:
-
Suspend oat flour in 50% (v/v) ethanol.
-
Shake or vortex the mixture for an extended period (e.g., 90 minutes to 2 days) at room temperature.
-
Centrifuge the suspension to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the this compound.
-
The this compound can be further purified from the supernatant by methods such as chill precipitation or chromatography.
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Oat Allergy: What You Need to Know [healthline.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and Characterization of this compound-Enriched Oat Protein by Chill Precipitation for Feeding Trials in Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and molecular characterization of oat peptides implicated on coeliac immune response - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
